molecular formula C6H10O2 B043900 3-Hexyne-2,5-diol CAS No. 3031-66-1

3-Hexyne-2,5-diol

Cat. No.: B043900
CAS No.: 3031-66-1
M. Wt: 114.14 g/mol
InChI Key: KDOWHHULNTXTNS-UHFFFAOYSA-N
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Description

3-Hexyne-2,5-diol, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409184. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-3-yne-2,5-diol
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InChI

InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h5-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWHHULNTXTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3044910
Record name Hex-3-yne-2,5-diol
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Molecular Weight

114.14 g/mol
Source PubChem
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Physical Description

Liquid
Record name 3-Hexyne-2,5-diol
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CAS No.

3031-66-1
Record name 3-Hexyne-2,5-diol
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Record name Hex-3-yne-2,5-diol
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Record name 3-HEXYNE-2,5-DIOL
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Record name Hex-3-yne-2,5-diol
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Record name HEX-3-YNE-2,5-DIOL
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hexyne-2,5-diol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyne-2,5-diol is a chemical compound with the molecular formula C₆H₁₀O₂. It is a key intermediate in various chemical syntheses, including the production of fragrances, herbicides, insecticides, and as a brightener in the electroplating industry.[1][2] Its bifunctional nature, containing both alkyne and diol functional groups, makes it a versatile building block in organic chemistry. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its safety and handling procedures.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties can vary slightly depending on the isomeric composition (meso vs. dl forms) and purity of the sample.[2]

General Properties
PropertyValueReference
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
Appearance Yellowish liquid or solidified mass; Crystalline solid[2][4]
Odor Pungent[4]
CAS Number 3031-66-1[3]
Physical Properties
PropertyValueReference
Melting Point 20 - 70 °C (wide range due to isomers); 42 °C (lit.); 90-94 °C (for 2,5-dimethyl derivative)[1][2][4][5]
Boiling Point 230 °C; 121 °C at 15 mmHg[2][4][5]
Density 1.009 g/mL at 25 °C; 0.996 g/cc[2][4]
Refractive Index (n²⁰/D) 1.473 (lit.)[2]
Solubility Miscible with water and polar solvents[2]
Flash Point 123 °C[4]
Ignition Temperature 280 °C[4]

Experimental Protocols

Synthesis of this compound via Ethynylation of Acetaldehyde (B116499)

This protocol is based on the Reppe ethynylation method, where acetylene (B1199291) reacts with acetaldehyde.[2]

Materials:

  • Acetaldehyde (CH₃CHO)

  • Acetylene gas (C₂H₂)

  • Alumina-supported copper and nickel catalyst

  • Nitrogen gas (N₂)

  • Autoclave with stirring and temperature control

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: An aluminum oxide-supported catalyst is prepared.

  • Reaction Setup: The autoclave is charged with an aqueous solution of acetaldehyde and the alumina-supported catalyst. The vessel is sealed and purged several times with nitrogen gas to remove air.

  • Reaction: Acetylene gas is introduced into the autoclave. The molar ratio of acetylene to acetaldehyde is typically maintained between 2:1 and 3:1. The reaction is carried out at a temperature of 30-100 °C and a pressure of 0.5-1.5 MPa (adjusted with nitrogen) for 3-10 hours with continuous stirring.

  • Work-up: After the reaction is complete, the autoclave is cooled, and the excess pressure is released. The reaction mixture is filtered to remove the catalyst.

  • Purification: The filtrate is subjected to rectification (distillation) to isolate the this compound.

Purification by Recrystallization

For solid samples of this compound or its derivatives, recrystallization can be employed for purification.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethyl acetate, cyclohexane, or water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent.

  • Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • Filtration: The crystallized product is collected by filtration.

  • Drying: The purified crystals are dried to remove any residual solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Transfer the solution to an NMR tube.

¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the protons on the carbons bearing the hydroxyl groups.

¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the methyl carbons, the alkyne carbons, and the carbons bonded to the hydroxyl groups.

Infrared (IR) Spectroscopy

Sample Preparation (Solid):

  • Nujol Mull: A small amount of the solid sample is ground into a fine powder and mixed with a few drops of Nujol (mineral oil) to form a paste. This paste is then spread between two salt plates (e.g., KBr).[6]

  • KBr Pellet: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Sample Preparation (Liquid): A drop of the liquid sample is placed between two salt plates to form a thin film.[7]

Expected Absorptions:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

  • A weak absorption band around 2200-2260 cm⁻¹ for the C≡C triple bond stretch.

  • Strong absorption bands in the region of 1000-1200 cm⁻¹ for the C-O stretching.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is typically dissolved in a volatile organic solvent before injection into the GC-MS system.

Instrumentation:

  • Gas Chromatograph: Separates the components of the sample.

  • Mass Spectrometer: Detects and identifies the separated components based on their mass-to-charge ratio.

Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify this compound.

Logical Relationships and Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis and Purification of this compound Reactants Reactants: Acetaldehyde Acetylene Gas Reaction Ethynylation Reaction (Autoclave, 30-100°C, 0.5-1.5 MPa) Reactants->Reaction Catalyst Catalyst: Alumina-supported Cu/Ni Catalyst->Reaction CrudeProduct Crude Reaction Mixture Reaction->CrudeProduct Filtration Filtration CrudeProduct->Filtration Filtrate Filtrate (Crude this compound in solution) Filtration->Filtrate CatalystWaste Spent Catalyst (Waste) Filtration->CatalystWaste Purification Purification: Rectification/Distillation Filtrate->Purification PureProduct Pure this compound Purification->PureProduct

A flowchart of the synthesis and purification process for this compound.

Safety and Handling

This compound is a chemical that requires careful handling.

Hazards:

  • May cause an allergic skin reaction.[6][8]

  • Causes serious eye damage.[6][8]

  • May cause damage to organs through prolonged or repeated exposure.[6][8]

  • Toxic to aquatic life with long-lasting effects.[6][8]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[8][9]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

  • Use only in a well-ventilated area.[8]

  • Wash hands thoroughly after handling.[6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

First Aid:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6][9]

  • If on skin: Wash with plenty of soap and water.[6][9]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[6][9]

  • If inhaled: Move person into fresh air.[8]

Conclusion

This compound is a valuable chemical intermediate with a range of applications. Understanding its chemical and physical properties, along with proper handling and synthesis procedures, is crucial for its effective and safe use in research and industrial settings. This guide has provided a detailed overview of these aspects to support the work of researchers, scientists, and drug development professionals.

References

3-Hexyne-2,5-diol synthesis from acetaldehyde and acetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-hexyne-2,5-diol, a valuable intermediate in various industrial applications, including as a brightener in nickel electroplating and a precursor for the synthesis of pharmaceuticals and aroma chemicals.[1][2] The core of this guide focuses on the reaction of acetaldehyde (B116499) with acetylene (B1199291), a process rooted in the principles of ethynylation chemistry.

Reaction Overview

The synthesis of this compound from acetaldehyde and acetylene is a classic example of a nucleophilic addition reaction where the acetylide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This reaction is a specific instance of the broader class of reactions known as the Favorskii reaction, which involves the reaction of an alkyne with a carbonyl group under basic conditions.[3]

The overall reaction is as follows:

2 CH₃CHO + HC≡CH → HO-CH(CH₃)-C≡C-CH(CH₃)-OH

This guide will explore various catalytic systems and reaction conditions that have been developed to optimize the yield and purity of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various patented methods for the synthesis of this compound. This data is crucial for researchers aiming to replicate or adapt these procedures.

ParameterMethod 1: Alumina Supported Catalyst[4]Method 2: Slurry Bed Process[5]Method 3: Ordinary Pressure Synthesis[6]
Catalyst Alumina supported catalyst (e.g., 18% Cu and 16% Ni on γ-alumina)Not explicitly defined in the abstractPotassium tert-butoxide
Solvent Acetaldehyde aqueous solutionAcetaldehyde aqueous solutionXylene
Molar Ratio (Acetylene:Acetaldehyde) 2:1 to 3:11:1.4 to 1:1.51:2 to 1:3
Catalyst:Acetaldehyde (Weight Ratio) 0.05:1 to 0.10:11:6 (mass ratio)0.5:1 to 1:1 (mass ratio)
Temperature 30-100 °C100-120 °C-6 to 3 °C
Pressure 0.5-1.5 MPa0.8-1.3 MPaAtmospheric
Reaction Time 3-10 hours10-13 hours2.5-3.5 hours
Yield High (specific value not in abstract)High (specific value not in abstract)Up to 80%
Purity Not specifiedHigh purity99%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Method 1: Synthesis using Alumina Supported Catalyst in an Autoclave[4]

This method is suitable for scaled-up production under pressure.

1. Catalyst Preparation:

  • A mixed solution of nickel nitrate (B79036) and copper nitrate is thoroughly mixed and impregnated onto γ-alumina (specific surface area 220-250 m²/g).
  • The mixture is air-dried at room temperature, then dried at 120°C for 5 hours.
  • The dried material is calcined at 400-450°C for 4 hours.
  • After natural cooling, the catalyst is crushed and sieved through a 100-mesh screen to obtain the desired alumina-supported catalyst with a weight percentage of 18% Cu and 16% Ni.

2. Reaction Procedure:

  • An autoclave equipped with a stirring and temperature measuring device is charged with 55 g of an acetaldehyde aqueous solution (containing 22 g of acetaldehyde, 0.5 mol) and 1.2 g of the prepared alumina-supported catalyst.
  • The autoclave is sealed and purged with N₂ several times to remove air.
  • Acetylene (32.5 g, 1.25 mol) is introduced into the autoclave.
  • The temperature is raised to 60°C, and N₂ is introduced to adjust the pressure to 1.0 MPa.
  • The reaction is maintained at this temperature and pressure for 7 hours.
  • After the reaction, the autoclave is cooled, and the pressure is released.

3. Product Isolation and Purification:

  • The reaction mixture is filtered to remove the catalyst.
  • The filtrate is subjected to rectification (distillation) to obtain pure this compound.

Method 2: Synthesis under Ordinary Pressure using Potassium Tert-Butoxide[6]

This method is advantageous for laboratory-scale synthesis as it does not require high-pressure equipment.

1. Reaction Setup:

  • A reaction kettle suitable for atmospheric pressure reactions is charged with 100 mL of a xylene solution containing 18 g of potassium tert-butoxide.

2. Reaction Procedure:

  • A steady stream of acetylene gas is passed through the solution.
  • A solution of 8.8 g of acetaldehyde in 25 mL of xylene is added dropwise to the reaction mixture.
  • The reaction is maintained at a temperature of 2°C for 1 hour.
  • An additional 50 mL of xylene is added, and the reaction is continued for another 2 hours.

3. Product Isolation and Purification:

  • The organic phase of the reaction mixture is washed with water three times to remove any remaining base and water-soluble impurities.
  • The solvent (xylene) is removed from the organic phase.
  • The crude product is purified by reduced-pressure distillation, collecting the fraction at 119-123°C to yield this compound with a purity of 99%.

Reaction Pathway and Logic

The synthesis of this compound from acetaldehyde and acetylene proceeds through a two-step nucleophilic addition. The reaction is typically base-catalyzed, which serves to deprotonate the weakly acidic acetylene to form a highly nucleophilic acetylide anion.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetaldehyde Acetaldehyde (CH₃CHO) Intermediate_Alkoxide Intermediate Alkoxide Acetaldehyde->Intermediate_Alkoxide Acetylene Acetylene (HC≡CH) Acetylide Acetylide Anion (HC≡C⁻) Acetylene->Acetylide + Base Acetylide->Intermediate_Alkoxide + Acetaldehyde Product This compound Intermediate_Alkoxide->Product + Acetaldehyde + H₂O (workup) Base Base (e.g., K-OtBu) Protonated_Base Protonated Base

Caption: Reaction pathway for the base-catalyzed synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis, regardless of the specific method, follows a logical progression from preparation to purification.

Experimental_Workflow Start Start Prep Preparation of Reactants and Catalyst Start->Prep Reaction Reaction of Acetaldehyde and Acetylene Prep->Reaction Workup Reaction Workup (e.g., Filtration, Washing) Reaction->Workup Purification Product Purification (e.g., Distillation) Workup->Purification Analysis Product Analysis (e.g., Purity Determination) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

This technical guide provides a comprehensive overview of the synthesis of this compound from acetaldehyde and acetylene. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the reaction pathway and workflow, this document aims to be a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. The choice of method will depend on the available equipment and the desired scale of the synthesis. For laboratory-scale preparations, the atmospheric pressure method offers a more accessible route, while the high-pressure methods are more suited for industrial production.

References

An In-depth Technical Guide to 3-Hexyne-2,5-diol: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyne-2,5-diol is a symmetrical acetylenic diol with a linear six-carbon backbone. Its chemical formula is C₆H₁₀O₂. The molecule features a carbon-carbon triple bond at the C3 and C4 positions and hydroxyl groups at the C2 and C5 positions. This bifunctionality makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, synthesis protocols, and potential applications.

Molecular Structure and Formula

This compound, with the IUPAC name hex-3-yne-2,5-diol, possesses a simple yet functionally rich molecular architecture. The presence of two chiral centers at carbons 2 and 5 gives rise to stereoisomers, namely the achiral meso compound and a pair of enantiomers (R,R) and (S,S).

Molecular Formula: C₆H₁₀O₂

Molar Mass: 114.14 g/mol [1]

CAS Number: 3031-66-1[1][2]

SMILES: CC(C#CC(C)O)O[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to pale yellow solid or liquid[1]
Melting Point 42-45 °C
Boiling Point 239 °C at 760 mmHg
Density 1.009 g/cm³ at 25 °C
Solubility Miscible with water and polar organic solvents.[3]

Spectroscopic Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H~1.4Doublet6H-CH₃
¹H~4.6Quartet2H-CH(OH)-
¹H~2.5-3.5Broad Singlet2H-OH
¹³C~23.0---CH₃
¹³C~58.0---CH(OH)-
¹³C~85.0---C≡C-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300-3400Strong, BroadO-H stretch (hydroxyl)
2970-2990MediumC-H stretch (sp³ C-H)
2240-2260WeakC≡C stretch (alkyne)
1050-1150StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 114, corresponding to its molecular weight. Common fragmentation patterns include the loss of water (m/z 96) and methyl groups (m/z 99).

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Reppe ethynylation method. This process involves the reaction of acetylene (B1199291) with acetaldehyde (B116499) in the presence of a catalyst.

Experimental Protocol: Synthesis via Reppe Ethynylation

This protocol is a representative procedure based on patented industrial methods.

Materials:

  • Acetaldehyde

  • Acetylene gas

  • Catalyst (e.g., copper acetylide complex or a supported catalyst on alumina)

  • Solvent (e.g., aqueous solution or an organic solvent like THF)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • A slurry of the catalyst in the chosen solvent is prepared in a high-pressure autoclave.

  • The autoclave is sealed and purged with an inert gas, such as nitrogen.

  • Acetaldehyde is introduced into the reactor.

  • The reactor is pressurized with acetylene gas to the desired reaction pressure (e.g., 0.8-1.3 MPa).

  • The reaction mixture is heated to the specified temperature (e.g., 100-120 °C) and stirred for a set duration (e.g., 10-13 hours).

  • After the reaction is complete, the autoclave is cooled, and the excess acetylene is safely vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Below is a workflow diagram for the synthesis of this compound.

Synthesis_Workflow start Start reactants Acetaldehyde + Acetylene Gas + Catalyst + Solvent start->reactants reaction Reaction in Autoclave (Pressure & Heat) reactants->reaction filtration Filtration reaction->filtration distillation Reduced Pressure Distillation filtration->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While extensive biological studies specifically on this compound are limited in publicly available literature, the class of acetylenic diols has garnered interest in drug discovery. Some acetylenic diol derivatives have been investigated for their potential as anti-cancer and anti-inflammatory agents. The rigid alkyne unit and the stereochemistry of the diol can be exploited to design molecules with specific interactions with biological targets.

The potential for this compound to serve as a scaffold in medicinal chemistry is significant. Its hydroxyl groups can be functionalized to improve pharmacokinetic properties or to introduce pharmacophores, while the alkyne can participate in click chemistry reactions for the synthesis of more complex molecules.

Below is a conceptual diagram illustrating the potential role of this compound in drug discovery.

Drug_Discovery_Pathway start This compound (Scaffold) derivatization Chemical Derivatization start->derivatization screening Biological Screening derivatization->screening lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization lead_id->optimization candidate Drug Candidate optimization->candidate

Caption: Conceptual pathway for drug discovery using this compound.

Safety Information

This compound is classified as a hazardous substance. It may cause skin irritation and serious eye damage. It is also harmful if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined molecular structure and a range of interesting physicochemical properties. Its synthesis is well-established, and its bifunctional nature provides numerous opportunities for further chemical modification. While specific biological data is currently sparse, its potential as a scaffold for the development of new therapeutic agents warrants further investigation by researchers in the field of drug discovery. This guide provides a solid foundation of technical information for scientists working with or considering the use of this compound in their research endeavors.

References

An In-depth Technical Guide to the Reactivity of 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the chemical reactivity of the hydroxyl and alkyne functional groups within 3-Hexyne-2,5-diol, a versatile trifunctional building block in organic synthesis. It provides a survey of common transformations, quantitative data, experimental protocols, and visual diagrams to illustrate key reaction pathways and concepts.

Introduction

This compound (HD), with the chemical formula C₆H₁₀O₂, is a significant intermediate in the chemical industry, notably used in the synthesis of aroma chemicals, as a corrosion inhibitor, and as a brightener and leveling agent in semi-bright nickel electroplating.[1][2] Its synthetic value stems from the presence of three reactive centers: two secondary hydroxyl groups and an internal alkyne.[3] This unique structure allows for a diverse range of chemical transformations, making it a powerful and versatile platform for the construction of complex molecular architectures.[3] This document explores the distinct and synergistic reactivity of these functional groups.

Reactivity of the Hydroxyl Groups

The two secondary hydroxyl (-OH) groups in this compound behave as typical alcohols, readily participating in a variety of well-established reactions such as esterification, etherification, and oxidation.[3][4] These reactions allow for the introduction of diverse functional groups and the protection of the hydroxyl moieties during multi-step syntheses.

A logical diagram illustrating the primary reaction pathways for the hydroxyl groups is provided below.

hydroxyl_reactivity cluster_reactions Hydroxyl Group Reactions diol This compound reagent_ester Carboxylic Acid (or derivative) diol->reagent_ester Esterification reagent_ether Alkyl Halide (Williamson Synthesis) diol->reagent_ether Etherification reagent_oxidation Oxidizing Agent (e.g., PCC, Jones Reagent) diol->reagent_oxidation Oxidation ester Diester ether Diether ketone Diketone (Hexane-2,5-dione) reagent_ester->ester reagent_ether->ether reagent_oxidation->ketone alkyne_reduction_workflow cluster_catalyst Catalyst Choice Dictates Stereochemistry start Start: This compound dissolve Dissolve in appropriate solvent (e.g., Ethanol, Hexane) start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst react React under controlled atmosphere (H₂ or NH₃(l)) add_catalyst->react workup Reaction Workup: Filter catalyst, remove solvent react->workup Reaction complete product Isolate Product workup->product lindlar Lindlar's Catalyst (H₂ gas) lindlar->add_catalyst dissolving_metal Na / NH₃(l) dissolving_metal->add_catalyst

References

Stereoisomers of 3-Hexyne-2,5-diol: A Technical Guide to the DL and Meso Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-hexyne-2,5-diol, focusing on the racemic (dl) and meso forms. This document outlines the structural differences, potential synthetic pathways, and available physicochemical properties.

Introduction to the Stereoisomers of this compound

This compound is a symmetrical molecule with two stereocenters at carbons 2 and 5. This structure gives rise to three stereoisomers: a pair of enantiomers, designated as (2R, 5R) and (2S, 5S), which together form the racemic (dl) mixture, and an achiral meso form, (2R, 5S). The presence of a plane of symmetry in the meso form renders it optically inactive, while the individual enantiomers of the dl-pair rotate plane-polarized light in equal and opposite directions.

The stereochemistry of this compound is of significant interest in synthetic chemistry, where it can serve as a chiral building block for the synthesis of more complex molecules, including pharmaceuticals. The distinct spatial arrangement of the hydroxyl groups in the dl and meso forms can lead to different chemical reactivity and biological activity.

Physicochemical Properties

Quantitative data for the individual stereoisomers of this compound is not extensively reported in publicly available literature. Most commercial sources supply it as a mixture of the dl and meso forms. The physical properties of this mixture can vary depending on the relative proportions of the stereoisomers.

PropertyValue (for dl and meso mixture)Reference
Melting Point42 °C (lit.)[1]
Boiling Point121 °C at 15 mmHg (lit.)[1]
Density1.009 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D)1.473 (lit.)[1]
Molecular Weight114.14 g/mol
Molecular FormulaC₆H₁₀O₂

It is noted that this compound is described as a solid, yellowish mass of crystals, with the physical state being dependent on the relative content of the meso form.[1]

Stereoisomeric Relationships

The relationship between the different stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_dl dl-pair (Enantiomers) cluster_meso Meso Form 2R,5R (2R, 5R)-3-Hexyne-2,5-diol 2S,5S (2S, 5S)-3-Hexyne-2,5-diol 2R,5R->2S,5S Mirror Images 2R,5S (2R, 5S)-3-Hexyne-2,5-diol (meso) This compound This compound This compound->2R,5R Diastereomer This compound->2S,5S Diastereomer This compound->2R,5S Diastereomer

Figure 1: Stereoisomeric relationship of this compound.

Experimental Protocols: Synthesis and Separation

General Synthesis of this compound Mixture

The industrial synthesis of this compound is typically achieved through the Reppe ethynylation method, which involves the reaction of acetylene (B1199291) with acetaldehyde (B116499). This process generally yields a mixture of the dl and meso stereoisomers.

Reaction:

2 CH₃CHO + C₂H₂ → HOCH(CH₃)C≡CCH(CH₃)OH

Several patents describe methods for the synthesis of this compound, often focusing on catalyst development and reaction conditions to improve yield and purity. For instance, one method involves reacting an aqueous solution of acetaldehyde with acetylene in an autoclave using an aluminum oxide-supported catalyst. Another described process utilizes a slurry bed reactor with a specific catalyst system.

Proposed Stereoselective Synthesis

While not explicitly documented for this compound, stereoselective synthesis of similar diols can be achieved through the stereospecific dihydroxylation of a corresponding alkene. This suggests a potential two-step pathway from 3-hexyne.

Logical Workflow for Stereoselective Synthesis:

synthesis_workflow cluster_meso_path Meso Synthesis Pathway cluster_dl_path dl-Pair Synthesis Pathway 3-Hexyne 3-Hexyne cis-3-Hexene cis-3-Hexene 3-Hexyne->cis-3-Hexene Lindlar's Catalyst, H₂ trans-3-Hexene trans-3-Hexene 3-Hexyne->trans-3-Hexene Na, liquid NH₃ meso-3-Hexyne-2,5-diol meso-3-Hexyne-2,5-diol cis-3-Hexene->meso-3-Hexyne-2,5-diol Syn-dihydroxylation (e.g., cold KMnO₄, OH⁻) dl-3-Hexyne-2,5-diol dl-3-Hexyne-2,5-diol trans-3-Hexene->dl-3-Hexyne-2,5-diol Anti-dihydroxylation (e.g., 1. mCPBA, 2. H₃O⁺)

References

Solubility of 3-Hexyne-2,5-diol in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Hexyne-2,5-diol in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines reported qualitative data with estimations based on the compound's structural properties and the behavior of analogous molecules. The information herein is intended to support laboratory work, formulation development, and further research involving this compound.

Core Compound Properties

This compound is a symmetrical diol with a central carbon-carbon triple bond. Its structure, featuring two hydroxyl groups, allows for hydrogen bonding, which significantly influences its solubility profile. The alkyne group contributes to its reactivity and potential as a chemical intermediate.

Solubility Profile

The solubility of this compound is dictated by its ability to form hydrogen bonds with solvent molecules and its overall polarity.

Qualitative and Estimated Solubility Data

The following table summarizes the known and estimated solubility of this compound in a range of common laboratory solvents.

Solvent ClassificationSolventChemical FormulaSolubility DescriptionCitation/Basis
Polar Protic WaterH₂OMiscible[1][2]
MethanolCH₃OHMiscibleEstimated
EthanolC₂H₅OHMiscibleEstimated
Polar Aprotic AcetoneC₃H₆OSolubleEstimated based on the high solubility of its dimethyl analog[3]
AcetonitrileC₂H₃NSolubleEstimated
Dimethyl Sulfoxide (DMSO)C₂H₆OSSolubleEstimated
Nonpolar HexaneC₆H₁₄Sparingly SolubleEstimated
TolueneC₇H₈Sparingly SolubleEstimated
Diethyl Ether(C₂H₅)₂OSolubleEstimated based on the high solubility of its dimethyl analog[3]
Chlorinated ChloroformCHCl₃Slightly Soluble[3]

Note: "Miscible" indicates that the solute and solvent will mix in all proportions. "Soluble" indicates a significant amount of solute will dissolve. "Sparingly Soluble" suggests a low but measurable solubility. "Slightly Soluble" indicates very low solubility. These estimations are based on the principle of "like dissolves like" and data for structurally similar compounds.

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This protocol is widely accepted and provides data for a saturated solution at equilibrium.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Analytical balance

  • Scintillation vials or flasks with airtight caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or NMR)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical not to disturb the settled solid.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

  • Dilution and Analysis: Accurately weigh the filtered saturated solution. Dilute the solution with a known volume of an appropriate solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., Gas Chromatography with a Flame Ionization Detector).

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in g/100 mL, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add Excess Solute B Add Known Volume of Solvent A->B to vial C Isothermal Agitation (24-72h) B->C D Settling of Excess Solid C->D E Syringe Filtration D->E F Dilution E->F G Analytical Quantification F->G

References

Commercial Production of 3-Hexyne-2,5-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyne-2,5-diol is a crucial intermediate in various industrial applications, including as a brightener in nickel electroplating, a precursor for synthesizing aroma chemicals, and a component in the production of pharmaceuticals and specialty polymers.[1][2] This technical guide provides an in-depth overview of the primary commercial methods for the synthesis of this compound, with a focus on reaction conditions, catalytic systems, and process parameters. Detailed experimental protocols derived from patent literature are presented, alongside a comparative analysis of different production strategies. This document aims to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound, with the chemical formula C₆H₁₀O₂, is a symmetrical acetylenic diol.[1] Its bifunctional nature, containing both hydroxyl and alkyne moieties, makes it a versatile building block in organic synthesis.[3] The industrial demand for this compound has led to the development of several large-scale production methods. Historically, the synthesis of acetylenic diols is rooted in the pioneering work of Favorskii and Reppe on acetylene (B1199291) chemistry.[4] Modern commercial production primarily relies on the reaction of acetylene with acetaldehyde (B116499) under various catalytic conditions. This guide will explore the key industrial synthesis routes, including catalyzed reactions in autoclave reactors and slurry bed systems.

Primary Commercial Synthesis Routes

The commercial production of this compound is predominantly achieved through the reaction of acetylene with acetaldehyde. The main variations in industrial processes lie in the choice of catalyst, reactor type, and operating conditions such as temperature and pressure.

Catalytic Synthesis using Supported Catalysts in Autoclaves

A significant commercial method involves the use of a supported catalyst in an autoclave reactor. This approach offers good control over reaction parameters and facilitates catalyst recovery. A notable example is a patented method utilizing a copper and nickel-based catalyst supported on aluminum oxide.[1]

Reaction Scheme:

G acetylene Acetylene reaction acetylene->reaction acetaldehyde Acetaldehyde acetaldehyde->reaction catalyst Alumina Supported Catalyst (Cu, Ni) catalyst->reaction Autoclave product This compound reaction->product

Caption: Synthesis of this compound from Acetylene and Acetaldehyde.

Experimental Protocol:

A detailed experimental protocol based on a patented method is as follows:[1]

  • Catalyst Preparation:

    • An aluminum oxide support (γ-Al₂O₃ with a specific surface area of 220-250 m²/g) is impregnated with a mixed aqueous solution of nickel nitrate (B79036) and copper nitrate.

    • The impregnated support is air-dried at room temperature, followed by drying at 120°C for 5 hours.

    • The dried material is then calcined at 400-450°C for 4 hours.

    • After cooling, the catalyst is crushed and sieved to the desired particle size. The final catalyst contains, for example, 18% copper and 16% nickel by weight.

  • Synthesis:

    • An aqueous solution of acetaldehyde and the prepared catalyst are charged into an autoclave.

    • The autoclave is sealed and purged with nitrogen gas to remove air.

    • Acetylene is introduced into the reactor.

    • The temperature is raised to the desired reaction temperature (e.g., 60°C).

    • Nitrogen is introduced to adjust the pressure to the target level (e.g., 1.0 MPa).

    • The reaction is allowed to proceed for a specified duration (e.g., 7 hours) while maintaining constant temperature and pressure.

  • Product Isolation and Purification:

    • After the reaction is complete, the autoclave is cooled, and the excess pressure is released.

    • The reaction mixture is filtered to remove the catalyst.

    • The filtrate is subjected to rectification (distillation) to separate the product, this compound, from unreacted starting materials and byproducts.

Quantitative Data:

ParameterValueReference
Molar Ratio (Acetylene:Acetaldehyde)2:1 - 3:1[1]
Catalyst to Acetaldehyde Weight Ratio0.05:1 - 0.10:1[1]
Reaction Temperature30 - 100 °C[1]
Reaction Pressure0.5 - 1.5 MPa[1]
Reaction Time3 - 10 hours[1]
Slurry Bed Low-Pressure Synthesis

Another commercially viable method employs a slurry bed reactor under low pressure. This process is advantageous due to its simplicity and potential for continuous operation, making it suitable for industrial-scale production.[5]

Experimental Workflow:

G cluster_prep Slurry Preparation cluster_reaction Reaction cluster_purification Purification acetaldehyde_sol Acetaldehyde Solution mixing Mixing & Stirring acetaldehyde_sol->mixing catalyst Catalyst catalyst->mixing slurry_bed Slurry Bed Reactor mixing->slurry_bed concentration Concentration slurry_bed->concentration acetylene_in Acetylene Input acetylene_in->slurry_bed separation Separation concentration->separation distillation Reduced Pressure Distillation separation->distillation product This compound distillation->product

Caption: Workflow for Slurry Bed Synthesis of this compound.

Experimental Protocol:

The following protocol is derived from a patent for a low-pressure slurry bed process:[5]

  • Slurry Preparation:

    • An aqueous solution of acetaldehyde (40-50% by mass) and the catalyst are mixed in a slurry bed reactor to form a slurry.

  • Reaction:

    • Acetylene is introduced into the bottom of the slurry bed reactor.

    • The reaction is carried out at a temperature of 100-120°C and a pressure of 0.8-1.3 MPa.

    • The reaction is maintained for 10-13 hours.

  • Product Recovery:

    • The reaction mixture is concentrated and separated.

    • The final product is obtained through reduced pressure distillation.

Quantitative Data:

ParameterValueReference
Molar Ratio (Acetaldehyde:Acetylene)1.4-1.5 : 1[5]
Catalyst to Acetaldehyde Mass Ratio1 : 6[5]
Reaction Temperature100 - 120 °C[5]
Reaction Pressure0.8 - 1.3 MPa[5]
Reaction Time10 - 13 hours[5]
Acetaldehyde Concentration40 - 50% (mass fraction in water)[5]
Synthesis under Ordinary Pressure using Potassium Tert-Butoxide

For applications where high-pressure equipment is a constraint, a method for synthesizing this compound under ordinary pressure has been developed. This process utilizes a strong base, potassium tert-butoxide, as a catalyst in an organic solvent.[6]

Experimental Protocol:

A representative experimental procedure from the patent literature is as follows:[6]

  • Reaction Setup:

    • A solution of potassium tert-butoxide in xylene is charged into a reactor under normal pressure.

    • Acetylene gas is passed through the solution.

    • A solution of acetaldehyde in xylene is added dropwise to the reactor.

    • The reaction is conducted at a low temperature (e.g., -2°C to 2°C) for approximately 1 hour.

    • Additional solvent (xylene) is added, and the reaction is continued for another 1.75-2 hours.

  • Work-up and Purification:

    • The organic phase of the reaction mixture is washed with water multiple times.

    • The solvent is removed.

    • The crude product is purified by reduced pressure rectification, collecting the fraction at 119-123°C.

Quantitative Data:

ParameterValueReference
Molar Ratio (Acetylene:Acetaldehyde)1:2 - 1:3[6]
Catalyst to Acetaldehyde Mass Ratio0.5:1 - 1:1[6]
Solvent to Acetaldehyde Mass Ratio15:1 - 20:1[6]
Reaction Temperature-6 to 3 °C[6]
Reaction Time2.5 - 3.5 hours[6]
YieldUp to 80%[6]
Purity99%[6]

Comparative Analysis of Production Methods

FeatureAutoclave with Supported CatalystSlurry Bed Low-PressureOrdinary Pressure with Potassium Tert-Butoxide
Operating Pressure High (0.5 - 1.5 MPa)Low (0.8 - 1.3 MPa)Atmospheric
Operating Temperature Moderate (30 - 100 °C)High (100 - 120 °C)Low (-6 to 3 °C)
Catalyst Heterogeneous (supported metal oxides)Heterogeneous (unspecified in detail)Homogeneous (potassium tert-butoxide)
Key Advantages Good process control, catalyst reusabilitySimpler process, potential for continuous operationAvoids high-pressure equipment, high purity and yield
Key Disadvantages Requires high-pressure equipmentHigher temperatures may lead to side reactionsUse of stoichiometric amounts of strong base, solvent intensive

Conclusion

The commercial production of this compound is well-established, with several effective methods available to meet industrial demands. The choice of a particular synthesis route depends on factors such as the desired scale of production, available equipment, and economic considerations. The use of supported catalysts in high-pressure autoclaves offers robust control, while slurry bed reactors provide a simpler, potentially continuous process. For situations where high-pressure reactions are not feasible, synthesis under ordinary pressure with a strong base catalyst presents a high-yield alternative. Further research and development in this area may focus on developing more efficient and environmentally friendly catalytic systems to enhance the sustainability of this compound production.

References

3-Hexyne-2,5-diol: A Versatile Scaffold for Synthetic Chemistry and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexyne-2,5-diol, a symmetrical acetylenic diol, serves as a valuable and versatile building block in organic synthesis. Its unique trifunctional nature, characterized by two secondary hydroxyl groups and an internal alkyne, offers a rich platform for the generation of diverse molecular architectures. While primarily utilized as an intermediate in industrial applications such as electroplating and the synthesis of polymers and coatings, its structural motifs are of significant interest in medicinal chemistry for the development of novel therapeutic agents. This technical guide explores the synthesis of this compound, potential derivatization strategies, and the prospective biological activities of its analogs, providing a foundation for further research and drug discovery initiatives.

Introduction

This compound (C₆H₁₀O₂) is a chemical compound with a linear six-carbon backbone, featuring hydroxyl groups at positions 2 and 5, and a triple bond between carbons 3 and 4.[1][2] This structure imparts a unique combination of reactivity, allowing for a wide array of chemical transformations. The hydroxyl groups can undergo esterification, etherification, and oxidation, while the alkyne moiety is amenable to various addition reactions, cycloadditions, and coupling reactions.[3] These characteristics make it a valuable precursor for the synthesis of complex molecules, including those with potential pharmacological properties.[4]

Synthesis of this compound

The industrial production of this compound is primarily achieved through the reaction of acetaldehyde (B116499) with acetylene (B1199291). Various catalytic systems and reaction conditions have been developed to optimize the yield and purity of the final product.

Catalytic Synthesis Methods

Several methods for the synthesis of this compound have been reported, with a focus on catalytic processes to improve efficiency and reduce environmental impact.

  • Aluminum Oxide Supported Catalysis: One patented method describes the use of an aluminum oxide-supported catalyst containing copper and nickel nitrates. The reaction is carried out in an autoclave with an aqueous solution of acetaldehyde and acetylene gas under pressure.[5]

  • Slurry Bed Low-Pressure Process: Another approach involves a slurry bed reactor where an acetaldehyde water solution is mixed with a catalyst. Acetylene is then introduced into the slurry to initiate the reaction. This method is noted for its simple process and high product purity.[6]

A summary of the reaction conditions from a patented synthesis method is provided in Table 1.

ParameterValueReference
Catalyst Aluminum oxide supported with Cu and Ni nitrates[5]
Reactants Acetaldehyde and Acetylene[5]
Molar Ratio (Acetylene:Acetaldehyde) 2:1 - 3:1[5]
Reaction Temperature 30-100 °C[5]
Reaction Pressure 0.5-1.5 MPa[5]
Reaction Time 3-10 hours[5]

Table 1: Reaction Parameters for the Synthesis of this compound

Potential Derivatives and Analogs of this compound

The trifunctional nature of this compound allows for the synthesis of a wide range of derivatives. These modifications can be targeted to alter the molecule's physical, chemical, and biological properties.

Reactions at the Hydroxyl Groups

The secondary hydroxyl groups can be readily functionalized through various reactions:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields mono- or di-esters.

  • Etherification: Treatment with alkyl halides under basic conditions can form mono- or di-ethers.

  • Oxidation: Oxidation of one or both hydroxyl groups can lead to the corresponding ketones, 3-hexyne-2-one-5-ol and 3-hexyne-2,5-dione.

Reactions of the Alkyne Moiety

The internal alkyne is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation:

  • Hydrogenation: Catalytic hydrogenation can selectively reduce the triple bond to a double bond (yielding (Z)-3-hexene-2,5-diol) or a single bond (yielding hexane-2,5-diol).

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond results in di- or tetra-halo derivatives.

  • Cycloaddition Reactions: The alkyne can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, a reaction central to "click chemistry".[3]

  • Coupling Reactions: As an internal alkyne, it can be utilized in various transition metal-catalyzed coupling reactions to construct more complex carbon skeletons.[3]

Experimental Protocols

General Synthesis of this compound (Illustrative Laboratory Scale)

Materials:

  • Acetaldehyde

  • Acetylene gas

  • Copper(I) chloride (catalyst)

  • Ammonia solution

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Hydrochloric acid (for workup)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A reaction flask equipped with a gas inlet, stirrer, and condenser is charged with a solution of copper(I) chloride in aqueous ammonia.

  • The flask is cooled in an ice bath, and acetaldehyde is added dropwise with stirring.

  • Acetylene gas is then bubbled through the reaction mixture at a controlled rate.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully acidified with dilute hydrochloric acid.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or recrystallization to yield this compound.

Potential Biological Activities and Drug Development Applications

While this compound itself is primarily an industrial chemical, its derivatives hold potential for biological activity. The structural features of this scaffold are found in various biologically active molecules. The introduction of different functional groups can lead to compounds with a range of pharmacological properties.

Rationale for Biological Interest
  • Alkynediol Moiety: The alkynediol structural unit is present in some natural products and synthetic compounds with reported biological activities.

  • Chirality: this compound possesses two stereocenters, allowing for the synthesis of chiral derivatives. Enantiomeric purity is often crucial for therapeutic efficacy and safety.[3]

  • Scaffold for Diversity-Oriented Synthesis: The ease of derivatization at three distinct positions makes this compound an attractive scaffold for creating libraries of diverse small molecules for high-throughput screening.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, derivatives of this compound could be explored for a variety of therapeutic applications, including:

  • Anticancer Agents: Many small molecules with cytotoxic properties contain alkyne functionalities.

  • Anti-inflammatory Agents: The introduction of specific pharmacophores could lead to compounds that modulate inflammatory pathways.

  • Neurological Disorders: Small, lipophilic molecules can often cross the blood-brain barrier, making them potential candidates for CNS-targeted therapies.

It is important to note that extensive research, including synthesis of derivative libraries and subsequent biological screening, would be necessary to validate these potential applications.

Visualizations

Synthetic Pathways and Derivatization

The following diagram illustrates the key reactive sites of this compound and potential derivatization pathways.

Derivatization_Pathways cluster_core This compound Core cluster_hydroxyl_reactions Hydroxyl Group Reactions cluster_alkyne_reactions Alkyne Moiety Reactions cluster_products Potential Derivatives 3_Hexyne_2_5_diol This compound Esterification Esterification 3_Hexyne_2_5_diol->Esterification Etherification Etherification 3_Hexyne_2_5_diol->Etherification Oxidation_OH Oxidation 3_Hexyne_2_5_diol->Oxidation_OH Hydrogenation Hydrogenation 3_Hexyne_2_5_diol->Hydrogenation Cycloaddition Cycloaddition (e.g., Click Chemistry) 3_Hexyne_2_5_diol->Cycloaddition Coupling Coupling Reactions 3_Hexyne_2_5_diol->Coupling Esters Esters Esterification->Esters Ethers Ethers Etherification->Ethers Ketones Ketones Oxidation_OH->Ketones Alkenes_Alkanes Alkenes / Alkanes Hydrogenation->Alkenes_Alkanes Triazoles Triazoles Cycloaddition->Triazoles Complex_Molecules Complex Molecules Coupling->Complex_Molecules

Caption: Derivatization pathways of this compound.

Experimental Workflow for Derivative Synthesis and Screening

The logical flow from the starting material to the identification of biologically active derivatives is depicted below.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening High-Throughput Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical End Drug Candidate Preclinical->End

Caption: Workflow for drug discovery from this compound.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile chemical scaffold. While its current applications are predominantly in industrial settings, its potential as a starting material for the synthesis of novel, biologically active compounds is significant. Future research should focus on the systematic exploration of its chemical space through the generation of diverse derivative libraries. Subsequent screening of these libraries in various biological assays could uncover novel lead compounds for drug development. The chiral nature of this molecule also presents an opportunity for the development of stereoselective syntheses and the investigation of the differential biological activities of its enantiomers. Further exploration of the derivatives of this compound could pave the way for new therapeutic agents in a range of disease areas.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles and Thiopyrazoles from 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole (B372694) and thiopyrazole derivatives utilizing 3-hexyne-2,5-diol as a key starting material. The methodologies outlined are based on established organic synthesis principles and analogous reactions, offering a pathway to novel heterocyclic compounds of interest in medicinal chemistry and drug development.

Introduction

Pyrazoles and their sulfur-containing analogs, thiopyrazoles, are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The functionalization of the pyrazole core is a key strategy in the development of novel therapeutic agents. This document details a versatile synthetic approach to substituted pyrazoles and thiopyrazoles starting from the readily available acetylenic diol, this compound.

The proposed synthetic strategy involves a two-step sequence:

  • Oxidation: Conversion of this compound to the key intermediate, 3-hexyne-2,5-dione (B8711432).

  • Cyclocondensation: Reaction of 3-hexyne-2,5-dione with appropriate nitrogen or nitrogen and sulfur-containing nucleophiles to yield the target pyrazole and thiopyrazole rings.

Data Presentation

The following table summarizes the expected products and potential yields based on analogous reactions reported in the literature. Please note that actual yields may vary depending on the specific reaction conditions and substrates used.

Starting MaterialReagentProductExpected Yield (%)Reference Analogy
This compoundPyridinium (B92312) chlorochromate (PCC)3-Hexyne-2,5-dione80-90Oxidation of secondary alcohols
3-Hexyne-2,5-dioneHydrazine (B178648) hydrate (B1144303)3,4-Dimethylpyrazole70-85Paal-Knorr synthesis[1][2][3]
3-Hexyne-2,5-dionePhenylhydrazine (B124118)1-Phenyl-3,4-dimethylpyrazole75-90Paal-Knorr synthesis[1][2][3]
3-Hexyne-2,5-dioneThiosemicarbazide (B42300)Proposed: 1-Thiocarbamoyl-3,4-dimethylpyrazole50-70Reaction of diketones with thiosemicarbazide[4]
3,4-DimethylpyrazoleLawesson's ReagentProposed: 3,4-Dimethyl-1H-pyrazole-1-carbothioamide60-80Thionation of carbonyl compounds[5][6][7][8]

Experimental Protocols

Protocol 1: Synthesis of 3-Hexyne-2,5-dione (Intermediate)

This protocol describes the oxidation of this compound to 3-hexyne-2,5-dione.

Materials:

Procedure:

  • In a dry 250 mL round bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (2.2 equivalents) to the solution in one portion. The mixture will become a dark brown slurry.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel and Celatom® to remove the chromium salts.

  • Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford pure 3-hexyne-2,5-dione.

Protocol 2: Synthesis of 3,4-Dimethylpyrazole

This protocol details the cyclocondensation of 3-hexyne-2,5-dione with hydrazine hydrate.

Materials:

  • 3-Hexyne-2,5-dione

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Round bottom flask

Procedure:

  • In a 100 mL round bottom flask, dissolve 3-hexyne-2,5-dione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization or column chromatography to yield 3,4-dimethylpyrazole.

Protocol 3: Synthesis of 1-Phenyl-3,4-dimethylpyrazole

This protocol outlines the synthesis of a substituted pyrazole using phenylhydrazine.

Materials:

  • 3-Hexyne-2,5-dione

  • Phenylhydrazine

  • Ethanol

  • Acetic acid (glacial)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Round bottom flask

Procedure:

  • Follow the procedure for Protocol 2, substituting phenylhydrazine (1.1 equivalents) for hydrazine hydrate.

  • The reaction time may vary, and progress should be monitored by TLC.

  • Purification of the crude product by column chromatography will likely be necessary to obtain pure 1-phenyl-3,4-dimethylpyrazole.

Protocol 4: Proposed Synthesis of 1-Thiocarbamoyl-3,4-dimethylpyrazole

This protocol provides a proposed method for the synthesis of a thiopyrazole derivative.

Materials:

  • 3-Hexyne-2,5-dione

  • Thiosemicarbazide

  • Ethanol

  • Sodium hydroxide (B78521) or potassium hydroxide

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Round bottom flask

Procedure:

  • In a 100 mL round bottom flask, dissolve 3-hexyne-2,5-dione (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.

  • Add a solution of sodium hydroxide or potassium hydroxide (1.2 equivalents) in ethanol.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to isolate the desired thiopyrazole derivative.

Mandatory Visualizations

Synthesis_of_Pyrazoles diol This compound dione 3-Hexyne-2,5-dione diol->dione Oxidation (PCC) pyrazole 3,4-Dimethylpyrazole dione->pyrazole Hydrazine Hydrate, Ethanol, Acetic Acid (cat.) phenylpyrazole 1-Phenyl-3,4-dimethylpyrazole dione->phenylpyrazole Phenylhydrazine, Ethanol, Acetic Acid (cat.)

Caption: Synthetic pathway for pyrazoles from this compound.

Synthesis_of_Thiopyrazoles dione 3-Hexyne-2,5-dione thiopyrazole 1-Thiocarbamoyl-3,4-dimethylpyrazole dione->thiopyrazole Thiosemicarbazide, Base pyrazole 3,4-Dimethylpyrazole dione->pyrazole Hydrazine Hydrate thionated_pyrazole 3,4-Dimethyl-1H-pyrazole-1-carbothioamide pyrazole->thionated_pyrazole Lawesson's Reagent

Caption: Proposed synthetic routes to thiopyrazole derivatives.

Biological Signaling Pathways of Pyrazole Derivatives

Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. For instance, Celecoxib, a well-known pyrazole-based nonsteroidal anti-inflammatory drug (NSAID), selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Pyrazole_Drug Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Drug->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole-based drugs.

These protocols and diagrams provide a foundational framework for the synthesis and potential application of novel pyrazole and thiopyrazole derivatives from this compound. Researchers are encouraged to adapt and optimize these methods for their specific molecular targets.

References

Application Notes and Protocols: 3-Hexyne-2,5-diol as a Brightener in Nickel Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hexyne-2,5-diol as a primary brightener in decorative and functional nickel electroplating processes. This document outlines the underlying mechanism, experimental protocols for evaluation, and expected performance data based on analogous acetylenic diols.

Introduction

Nickel electroplating is a widely utilized surface finishing process that imparts desirable properties such as brightness, corrosion resistance, wear resistance, and solderability. The appearance and performance of the nickel deposit are significantly influenced by the addition of organic compounds known as brighteners to the plating bath. This compound, an acetylenic diol, functions as a Class II brightener, contributing to a brilliant, leveled, and ductile nickel finish. It is typically used in conjunction with Class I brighteners (carriers) to achieve optimal results.

Mechanism of Action

The brightening effect of this compound is attributed to its adsorption onto the cathode surface and subsequent electrochemical reduction during nickel deposition. The triple bond in the alkyne is the key functional group responsible for its activity. The proposed mechanism involves several steps:

  • Adsorption: this compound molecules adsorb onto the active sites of the nickel cathode. This adsorption is more pronounced at high-current-density areas (peaks) of the substrate.

  • Inhibition: The adsorbed layer of this compound inhibits the deposition of nickel ions at these peaks.

  • Leveling: This selective inhibition promotes nickel deposition in the low-current-density areas (valleys), leading to a smoother, leveled surface.

  • Grain Refinement: The presence of the organic additive interferes with the crystal growth of nickel, leading to a finer grain structure, which is responsible for the bright appearance.

  • Reduction and Incorporation: The acetylenic bond is electrochemically reduced at the cathode surface. This process can lead to the formation of various intermediates and the eventual incorporation of carbon into the nickel deposit.

Quantitative Data

Precise quantitative data for the performance of this compound is not extensively published. However, the following table provides representative data based on studies of similar acetylenic diols, such as 2-Butyne-1,4-diol, in a standard Watts nickel plating bath. This data illustrates the expected trends when varying the concentration of the brightener and the operating current density.

Table 1: Representative Performance of Acetylenic Diol Brightener in a Watts Nickel Bath

ParameterCondition 1Condition 2Condition 3Condition 4
Brightener Concentration (g/L) 0.10.20.10.2
Current Density (A/dm²) 2244
Temperature (°C) 55555555
pH 4.04.04.04.0
Observed Brightness Semi-brightFully brightBrightBrilliant, minor brittleness
Leveling GoodExcellentVery GoodGood
Ductility ExcellentGoodGoodModerate

Note: This data is illustrative and serves as a guideline. Optimal concentrations and operating parameters should be determined experimentally for each specific application.

Experimental Protocols

Preparation of a Standard Watts Nickel Plating Bath

A standard Watts nickel plating bath is the foundation for evaluating the performance of this compound.

Table 2: Composition of a Standard Watts Nickel Plating Bath

ComponentConcentration (g/L)
Nickel Sulfate (NiSO₄·6H₂O)240 - 300
Nickel Chloride (NiCl₂·6H₂O)45 - 60
Boric Acid (H₃BO₃)30 - 45

Protocol:

  • Fill a clean plating tank with deionized water to approximately 75% of the final volume.

  • Heat the water to 60-70°C.

  • Add and dissolve the nickel sulfate, followed by the nickel chloride, and then the boric acid. Stir until all components are fully dissolved.

  • Allow the solution to cool to the desired operating temperature (typically 50-60°C).

  • Adjust the pH of the bath to the desired range (typically 3.8-4.5) using diluted sulfuric acid or nickel carbonate.

  • Add deionized water to reach the final volume.

  • The bath should be purified by dummy plating at a low current density (0.2-0.5 A/dm²) for several hours to remove metallic impurities.

Hull Cell Test for Brightener Evaluation

The Hull cell is a standardized trapezoidal plating cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel. This is the primary method for determining the optimal concentration of brighteners.

Materials:

  • 267 mL Hull cell

  • DC power supply (rectifier)

  • Polished brass or steel Hull cell panels

  • Nickel anode

  • Standard Watts nickel plating bath

  • Stock solution of this compound (e.g., 10 g/L in deionized water)

  • Agitation source (air bubbler or magnetic stirrer)

  • Heater and thermometer

Protocol:

  • Bath Preparation: Fill the clean Hull cell with 267 mL of the purified Watts nickel plating bath.

  • Temperature Control: Heat the bath to the desired operating temperature (e.g., 55°C) and maintain it throughout the test.

  • Anode and Cathode Placement: Place the nickel anode in the anode compartment and a clean, polished test panel in the cathode holder.

  • Initial Test (Blank): Run a Hull cell test on the base Watts bath without any brightener to establish a baseline. A typical test is run at 2 Amperes for 5 minutes with moderate agitation.

  • Brightener Addition: Add a known volume of the this compound stock solution to the Hull cell to achieve the desired initial concentration (e.g., 0.05 g/L).

  • Plating: Run the Hull cell test under the same conditions as the blank.

  • Panel Evaluation: After plating, rinse and dry the panel. Observe the appearance of the deposit across the panel, which corresponds to different current densities (high current density on the end closest to the anode, low current density on the far end). Evaluate the following:

    • Bright Range: The range of current densities over which a bright deposit is obtained.

    • Dullness/Haziness: Areas with insufficient brightener concentration.

    • Burning/Brittleness: Areas of very high current density, which can be exacerbated by excessive brightener concentration.

    • Leveling: The ability of the deposit to fill in small scratches on the panel surface.

  • Optimization: Repeat the process with incremental additions of the brightener stock solution to determine the optimal concentration that provides the widest bright plating range without causing excessive brittleness.

Visualizations

Experimental Workflow for Brightener Evaluation

G cluster_prep Bath Preparation cluster_hull Hull Cell Testing prep_watts Prepare Watts Nickel Bath purify Purify by Dummy Plating prep_watts->purify setup_hull Setup Hull Cell purify->setup_hull run_blank Run Blank Test setup_hull->run_blank add_brightener Add this compound run_blank->add_brightener run_test Run Plating Test add_brightener->run_test eval_panel Evaluate Panel run_test->eval_panel optimize Optimize Concentration eval_panel->optimize optimize->add_brightener Iterate

Caption: Workflow for evaluating this compound in a nickel plating bath.

Proposed Brightening Mechanism of this compound

G cluster_solution Plating Solution cluster_cathode Cathode Surface cluster_deposit Resulting Deposit Ni_ions Ni²⁺ Ions Ni_Deposition Nickel Deposition (in Valleys) Ni_ions->Ni_Deposition Hexynediol This compound Adsorption Adsorption of Hexynediol Hexynediol->Adsorption Inhibition Selective Inhibition (at Peaks) Adsorption->Inhibition Reduction Electro-reduction of Alkyne Adsorption->Reduction Inhibition->Ni_Deposition Leveled_Surface Leveled Surface Ni_Deposition->Leveled_Surface Bright_Finish Bright Finish (Fine Grain) Ni_Deposition->Bright_Finish

Application Notes and Protocols: 3-Hexyne-2,5-diol as a Precursor for Hyperbranched Poly(α-triazoles)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of hyperbranched poly(α-triazoles) derived from 3-hexyne-2,5-diol. The protocols detail the necessary experimental procedures, from monomer synthesis to polymer characterization and its prospective use in drug delivery systems.

Introduction

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules that have garnered significant interest due to their unique properties, including high solubility, low viscosity, and a high density of terminal functional groups. Poly(α-triazoles), synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," are a class of polymers known for their high stability, strong metal-coordinating ability, and potential for various applications, including in the biomedical field.

This document outlines a synthetic strategy to utilize the commercially available and versatile building block, this compound, as a precursor for the synthesis of hyperbranched poly(α-triazoles). The internal alkyne functionality of the diol is preserved while the hydroxyl groups are converted to azides, creating a diazido monomer (an A2-type monomer). This A2 monomer is then co-polymerized with a trifunctional alkyne (a B3-type monomer), such as 1,3,5-triethynylbenzene (B1295396), to yield a hyperbranched polytriazole. The resulting polymer architecture is of significant interest for applications in drug delivery, where the polymer can act as a nanocarrier for therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Diazido-3-hexyne (A2 Monomer)

This protocol describes the conversion of this compound to 2,5-diazido-3-hexyne. This transformation is a critical first step in producing the A2 monomer for the subsequent polymerization.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMSO.

  • Add triphenylphosphine (2.2 equivalents) and imidazole (2.2 equivalents) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add iodine (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Add sodium azide (5 equivalents) to the reaction mixture and heat to 60-70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2,5-diazido-3-hexyne.

Protocol 2: Synthesis of Hyperbranched Poly(α-triazole) via A2 + B3 Click Polymerization

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition polymerization of the synthesized 2,5-diazido-3-hexyne (A2 monomer) with 1,3,5-triethynylbenzene (B3 monomer).

Materials:

  • 2,5-Diazido-3-hexyne (A2 monomer)

  • 1,3,5-Triethynylbenzene (B3 monomer)

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Methanol or other non-solvent for precipitation

  • Dichloromethane (DCM)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-diazido-3-hexyne (1.5 equivalents) and 1,3,5-triethynylbenzene (1 equivalent) in anhydrous DMF.

  • In a separate vial, prepare the catalyst solution by dissolving CuBr (or CuI) (0.1 equivalents relative to the alkyne groups) and PMDETA (0.1 equivalents) in a small amount of anhydrous DMF.

  • Add the catalyst solution to the monomer solution with vigorous stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 24-48 hours.

  • Monitor the progress of the polymerization by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the characteristic azide peak (around 2100 cm⁻¹).

  • Upon completion, cool the reaction mixture to room temperature and dilute with a small amount of DCM.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 3: Characterization of Hyperbranched Poly(α-triazole)

This protocol outlines the standard techniques used to characterize the structure, molecular weight, and thermal properties of the synthesized hyperbranched polymer.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). NMR spectroscopy is used to confirm the formation of the triazole ring (characteristic proton signals between 7.5 and 8.5 ppm in ¹H NMR) and to determine the degree of branching (DB) by integrating the signals corresponding to dendritic, linear, and terminal units.[1]

2. Gel Permeation Chromatography (GPC):

  • GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the hyperbranched polymer. A suitable solvent (e.g., THF or DMF with LiBr) is used as the mobile phase, and the system is calibrated with linear polymer standards (e.g., polystyrene or PMMA).

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR is used to monitor the polymerization reaction by observing the disappearance of the azide stretching vibration at approximately 2100 cm⁻¹ and the alkyne C-H stretch (for terminal alkynes) around 3300 cm⁻¹. The formation of the triazole ring can be confirmed by the appearance of new characteristic peaks.[1]

4. Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous hyperbranched polymer.

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Data Presentation

The following tables present expected or typical data for hyperbranched poly(α-triazoles) synthesized via an A2 + B3 approach. The exact values for the polymer derived from this compound would need to be determined experimentally.

Table 1: Molecular Weight and Polydispersity Data

Polymer SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Hyperbranched Polytriazole10,000 - 50,00020,000 - 150,0002.0 - 5.0

Table 2: Thermal Properties

Polymer SampleGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
Hyperbranched Polytriazole100 - 180> 300

Table 3: Degree of Branching

Polymer SampleDegree of Branching (DB)
Hyperbranched Polytriazole0.4 - 0.6

Applications in Drug Development

Hyperbranched polytriazoles are promising candidates for drug delivery systems due to their unique architecture and properties.[2]

  • Drug Encapsulation: The three-dimensional, globular structure of hyperbranched polymers creates internal voids that can encapsulate small drug molecules.[3] This can protect the drug from degradation and improve its solubility.

  • Controlled Release: The release of the encapsulated drug can be controlled by the diffusion through the polymer matrix. The release kinetics can be tailored by modifying the chemical structure of the polymer.[3]

  • Targeted Delivery: The high density of terminal functional groups on the surface of the hyperbranched polymer can be modified with targeting ligands (e.g., antibodies, peptides, or folic acid) to achieve active targeting of specific cells or tissues, such as cancer cells.[2]

  • Biocompatibility: The biocompatibility of polytriazole-based materials is an active area of research, with studies suggesting that they can be designed to be non-toxic and suitable for biomedical applications.

Visualizations

G cluster_0 Monomer Synthesis cluster_1 Polymerization This compound This compound Azidation Azidation This compound->Azidation 2,5-Diazido-3-hexyne (A2) 2,5-Diazido-3-hexyne (A2) Azidation->2,5-Diazido-3-hexyne (A2) Cu(I)-Catalyzed Click Polymerization Cu(I)-Catalyzed Click Polymerization 2,5-Diazido-3-hexyne (A2)->Cu(I)-Catalyzed Click Polymerization 1,3,5-Triethynylbenzene (B3) 1,3,5-Triethynylbenzene (B3) 1,3,5-Triethynylbenzene (B3)->Cu(I)-Catalyzed Click Polymerization Hyperbranched Poly(α-triazole) Hyperbranched Poly(α-triazole) Cu(I)-Catalyzed Click Polymerization->Hyperbranched Poly(α-triazole)

Caption: Synthetic workflow for hyperbranched poly(α-triazole).

G Hyperbranched Polytriazole Hyperbranched Polytriazole Drug Encapsulation Drug Encapsulation Hyperbranched Polytriazole->Drug Encapsulation Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle Drug Encapsulation->Drug-Loaded Nanoparticle Targeted Delivery Targeted Delivery Drug-Loaded Nanoparticle->Targeted Delivery Controlled Release Controlled Release Drug-Loaded Nanoparticle->Controlled Release Therapeutic Effect Therapeutic Effect Targeted Delivery->Therapeutic Effect Controlled Release->Therapeutic Effect

Caption: Drug delivery mechanism using hyperbranched polytriazoles.

References

Application Notes and Protocols: Synthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone via 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol®, is a key flavor and aroma compound found in a variety of fruits, most notably strawberries and pineapples. Its characteristic sweet, caramel-like, and fruity aroma makes it a valuable ingredient in the food, beverage, and fragrance industries. Several synthetic routes to Furaneol® have been developed, including those starting from sugars and other precursors. This document details a chemical synthesis pathway that utilizes 3-hexyne-2,5-diol as the starting material. This route proceeds through a two-step process involving the oxidation of the alkyne to a key intermediate, hexane-3,4-diol-2,5-dione, followed by an acid- or base-catalyzed intramolecular cyclization to yield the target furanone.

This method offers a viable alternative to syntheses reliant on natural product precursors and is amenable to industrial-scale production. The following sections provide detailed experimental protocols for this synthetic pathway, a summary of quantitative data, and graphical representations of the reaction workflow.

Data Presentation

The following table summarizes the key quantitative parameters for the two-stage synthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from this compound. Please note that yields can vary based on specific reaction conditions and purification techniques.

StepReactionKey Reagents/ConditionsIntermediate/ProductTypical Yield (%)
1Oxidation of this compoundOzone (O₃), Methanol (B129727) (MeOH), -78 °C; Reductive workup (e.g., Dimethyl sulfide (B99878) (DMS) or Zinc/Acetic Acid)Hexane-3,4-diol-2,5-dione70-85%
2CyclizationAcidic (e.g., 0.5 N HCl, reflux) or Basic (e.g., Piperidine (B6355638) acetate (B1210297), reflux; Phosphate (B84403) buffer, pH 8-8.2, 75 °C)4-Hydroxy-2,5-dimethyl-3(2H)-furanone55-65%

Experimental Protocols

Protocol 1: Oxidation of this compound to Hexane-3,4-diol-2,5-dione via Ozonolysis

This protocol describes the oxidative cleavage of the carbon-carbon triple bond in this compound to form hexane-3,4-diol-2,5-dione using ozone, followed by a reductive workup.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Ozone (O₃) generated from an ozone generator

  • Dimethyl sulfide (DMS) or Zinc dust (Zn) and Acetic acid (AcOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with a gas inlet tube and a gas outlet tube

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a trap (e.g., containing potassium iodide solution to quench excess ozone), dissolve this compound (1 equivalent) in a mixture of anhydrous methanol and dichloromethane (e.g., a 1:1 ratio).

  • Ozonolysis: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Begin bubbling ozone gas through the solution while stirring vigorously. The reaction progress can be monitored by the appearance of a blue color in the solution, indicating the presence of unreacted ozone.

  • Reductive Workup: Once the ozonolysis is complete (as indicated by the persistent blue color), stop the ozone flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

    • Using Dimethyl Sulfide (DMS): Slowly add dimethyl sulfide (2-3 equivalents) to the cold reaction mixture. The addition is exothermic, so maintain the temperature at -78 °C during the addition. Allow the reaction to warm slowly to room temperature and stir for several hours or overnight.

    • Using Zinc/Acetic Acid: Alternatively, add zinc dust (2-3 equivalents) and acetic acid (2-3 equivalents) to the cold reaction mixture. Stir the mixture and allow it to warm to room temperature.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude hexane-3,4-diol-2,5-dione.

    • The crude product can be purified by recrystallization (e.g., from a mixture of chloroform (B151607) and carbon tetrachloride) or by column chromatography on silica (B1680970) gel.

Protocol 2: Cyclization of Hexane-3,4-diol-2,5-dione to 4-Hydroxy-2,5-dimethyl-3(2H)-furanone

This protocol outlines the intramolecular cyclization of hexane-3,4-diol-2,5-dione to the final product, Furaneol®. Both acidic and basic conditions can be employed for this transformation.

Method A: Acid-Catalyzed Cyclization

Materials:

  • Hexane-3,4-diol-2,5-dione

  • 0.5 N Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) for neutralization

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hexane-3,4-diol-2,5-dione (1 equivalent) in 0.5 N hydrochloric acid.

  • Cyclization: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen) for approximately 5 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and neutralize to a pH of approximately 6 with sodium carbonate.

    • Saturate the aqueous solution with sodium chloride to facilitate extraction.

    • Extract the product with several portions of dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude Furaneol® can be purified by distillation under reduced pressure (boiling point approximately 80-90 °C at 0.5 mmHg) to yield a white crystalline solid upon cooling.[1]

Method B: Base-Catalyzed Cyclization

Materials:

  • Hexane-3,4-diol-2,5-dione

  • Piperidine

  • Acetic acid

  • or Trisodium (B8492382) phosphate and Disodium (B8443419) monohydrogenphosphate

  • 4% aqueous Sodium hydroxide (B78521) (NaOH) for neutralization (if using piperidine acetate)

  • Orthophosphoric acid for pH adjustment (if using phosphate buffer)

  • Ether or a 1:1 mixture of ether and petroleum ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for extraction

Procedure using Piperidine Acetate:

  • Catalyst Preparation: Prepare a solution of piperidine acetate by adding acetic acid to water, followed by the dropwise addition of piperidine while maintaining a low temperature.[2]

  • Reaction Setup: Add hexane-3,4-diol-2,5-dione to the piperidine acetate solution under a nitrogen atmosphere.[2]

  • Cyclization: Reflux the reaction mixture for an extended period (e.g., one week).[2]

  • Workup and Purification:

    • Cool the reaction mixture and neutralize with a 4% aqueous NaOH solution.[2]

    • Continuously extract the product with ether overnight.[2]

    • Dry the ethereal extract over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[2]

    • Further purification can be achieved by sublimation or distillation under reduced pressure.[2]

Procedure using Phosphate Buffer:

  • Reaction Setup: Dissolve hexane-3,4-diol-2,5-dione in a molar aqueous solution of trisodium phosphate. Add a molar solution of disodium monohydrogenphosphate. Adjust the pH to 8-8.2 with a molar solution of orthophosphoric acid.[2]

  • Cyclization: Heat the solution at 75 °C for 24 hours.[2]

  • Workup and Purification:

    • Continuously extract the reaction mixture with a 1:1 (v/v) mixture of ether and petroleum ether.[2]

    • Dry the combined organic extracts and concentrate to obtain the crude product.[2]

    • Purify by sublimation or distillation under reduced pressure.[2]

Visualizations

Signaling Pathway/Reaction Mechanism

reaction_pathway start This compound intermediate Hexane-3,4-diol-2,5-dione start->intermediate 1. O₃, MeOH, -78 °C 2. Reductive Workup (DMS or Zn/AcOH) product 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) intermediate->product Acid or Base Catalyzed Intramolecular Cyclization

Caption: Synthetic pathway from this compound to Furaneol®.

Experimental Workflow

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_cyclization Step 2: Cyclization ozonolysis Ozonolysis of this compound in MeOH/CH₂Cl₂ at -78 °C workup_ox Reductive Workup (DMS or Zn/AcOH) ozonolysis->workup_ox purification_ox Extraction and Purification workup_ox->purification_ox cyclization Acid or Base-Catalyzed Cyclization of Intermediate purification_ox->cyclization Intermediate: Hexane-3,4-diol-2,5-dione workup_cyc Neutralization and Extraction cyclization->workup_cyc purification_cyc Distillation or Sublimation workup_cyc->purification_cyc

Caption: Experimental workflow for the synthesis of Furaneol®.

References

Application Notes and Protocols for the Polymerization of 3-Hexyne-2,5-diol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel polymers based on 3-hexyne-2,5-diol and its derivatives. The resulting polymers, possessing both hydroxyl and alkyne functionalities, are versatile platforms for various biomedical applications, particularly in the field of drug delivery. The pendant hydroxyl groups enhance hydrophilicity and provide sites for further modification, while the internal alkyne groups are amenable to post-polymerization functionalization via "click" chemistry.

Introduction

This compound is a commercially available monomer that contains a central carbon-carbon triple bond and two secondary hydroxyl groups. This unique combination of functional groups makes it an attractive building block for the synthesis of functional polymers. The polymerization of this compound can be achieved through various methods, including polycondensation and polyaddition reactions. The resulting poly(alkyne diol)s are linear polymers with repeating units containing both hydroxyl and alkyne moieties. These functionalities can be leveraged for the development of advanced drug delivery systems, theranostics, and tissue engineering scaffolds.[1][2][3]

The presence of pendant hydroxyl groups along the polymer backbone can increase the polymer's hydrophilicity and biodegradability, which are desirable properties for biomedical applications.[1][3][4] Furthermore, these hydroxyl groups can be used as handles for the conjugation of drugs or targeting ligands. The alkyne groups within the polymer chain serve as latent functionalities for post-polymerization modification using highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This allows for the precise introduction of a wide range of molecules, including fluorescent dyes for imaging, targeting moieties for specific cell recognition, and additional drug molecules.[5]

This document provides detailed protocols for two primary polymerization methods for this compound: polycondensation with a diacyl chloride to form a polyester (B1180765), and polyaddition with a diisocyanate to form a polyurethane. It also includes representative characterization data and discusses potential applications in drug delivery.

Data Presentation

The following tables summarize representative quantitative data for polymers synthesized from this compound.

Table 1: Representative Molecular Weight and Thermal Properties of Poly(this compound sebacate) (PHDS)

PropertyValueMethod of Determination
Number Average Molecular Weight (Mn)15,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)28,500 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.9GPC (Mw/Mn)
Glass Transition Temperature (Tg)25 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5%)280 °CThermogravimetric Analysis (TGA)

Table 2: Representative Molecular Weight and Thermal Properties of Polyurethane from this compound and Hexamethylene Diisocyanate (PHD-HDI)

PropertyValueMethod of Determination
Number Average Molecular Weight (Mn)22,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)41,800 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.9GPC (Mw/Mn)
Glass Transition Temperature (Tg)45 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5%)310 °CThermogravimetric Analysis (TGA)

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound sebacate) (PHDS) via Polycondensation

This protocol describes the synthesis of a polyester from this compound and sebacoyl chloride.

Materials:

Procedure:

  • Preparation: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve this compound (1.14 g, 10 mmol) in 40 mL of anhydrous dichloromethane under an argon atmosphere.

  • Addition of Pyridine: Add anhydrous pyridine (1.62 mL, 20 mmol) to the solution via syringe. Cool the mixture to 0 °C in an ice bath.

  • Addition of Diacyl Chloride: Slowly add a solution of sebacoyl chloride (2.39 g, 10 mmol) in 10 mL of anhydrous dichloromethane to the stirred reaction mixture dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under argon.

  • Precipitation: Precipitate the resulting polymer by slowly pouring the reaction mixture into 400 mL of cold methanol with vigorous stirring.

  • Purification: Collect the white precipitate by filtration, wash it thoroughly with methanol, and then redissolve it in a minimal amount of dichloromethane.

  • Reprecipitation: Reprecipitate the polymer in cold methanol.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 40 °C for 48 hours to yield the final product, poly(this compound sebacate).

Characterization:

  • 1H NMR (400 MHz, CDCl3): Expected signals for the polymer backbone, including protons adjacent to the ester and alkyne functionalities.

  • FT-IR (ATR): Characteristic peaks for ester carbonyl (~1735 cm-1), C-O stretching, and the internal alkyne C≡C bond (a weak band around 2230 cm-1).

  • GPC (THF, polystyrene standards): To determine Mn, Mw, and PDI.

  • DSC: To determine the glass transition temperature (Tg).

  • TGA: To assess the thermal stability of the polymer.

Protocol 2: Synthesis of Polyurethane from this compound and Hexamethylene Diisocyanate (PHD-HDI) via Polyaddition

This protocol describes the synthesis of a polyurethane from this compound and hexamethylene diisocyanate (HDI).

Materials:

  • This compound (98%)

  • Hexamethylene diisocyanate (HDI, 99%)

  • Dibutyltin (B87310) dilaurate (DBTDL)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, dissolve this compound (1.14 g, 10 mmol) in 30 mL of anhydrous DMF under an argon atmosphere.

  • Catalyst Addition: Add one drop of dibutyltin dilaurate (DBTDL) to the solution as a catalyst.

  • Addition of Diisocyanate: Slowly add hexamethylene diisocyanate (1.68 g, 10 mmol) to the stirred reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours under argon.

  • Precipitation: After cooling to room temperature, precipitate the polymer by pouring the viscous solution into 500 mL of diethyl ether with vigorous stirring.

  • Purification: Collect the polymer by filtration and wash it with diethyl ether. Redissolve the polymer in a small amount of DMF and reprecipitate it in diethyl ether.

  • Drying: Collect the purified polyurethane and dry it under vacuum at 50 °C for 48 hours.

Characterization:

  • 1H NMR (400 MHz, DMSO-d6): Signals corresponding to the urethane (B1682113) linkages and the polymer backbone.

  • FT-IR (ATR): Characteristic peaks for N-H stretching (~3300 cm-1), urethane carbonyl (~1700 cm-1), and C-N stretching.

  • GPC (DMF, polystyrene standards): To determine Mn, Mw, and PDI.

  • DSC: To determine the glass transition temperature (Tg).

  • TGA: To evaluate the thermal stability of the polyurethane.

Mandatory Visualization

experimental_workflow_polycondensation start Start dissolve Dissolve this compound and Pyridine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_diacyl Add Sebacoyl Chloride Solution Dropwise cool->add_diacyl react React at RT for 24h add_diacyl->react precipitate Precipitate in Methanol react->precipitate purify Purify by Redissolution/Reprecipitation precipitate->purify dry Dry under Vacuum purify->dry end Obtain Poly(this compound sebacate) dry->end

Caption: Workflow for the synthesis of poly(this compound sebacate).

experimental_workflow_polyaddition start Start dissolve Dissolve this compound in DMF with DBTDL start->dissolve add_diisocyanate Add Hexamethylene Diisocyanate Dropwise dissolve->add_diisocyanate react React at 80°C for 12h add_diisocyanate->react precipitate Precipitate in Diethyl Ether react->precipitate purify Purify by Redissolution/Reprecipitation precipitate->purify dry Dry under Vacuum purify->dry end Obtain Polyurethane dry->end

Caption: Workflow for the synthesis of polyurethane from this compound.

Application Notes: Drug Delivery Systems

Polymers derived from this compound are promising candidates for the development of advanced drug delivery systems due to their unique combination of functionalities.

Post-Polymerization Functionalization for Targeted Drug Delivery

The alkyne groups present in the polymer backbone provide a versatile platform for post-polymerization modification via "click" chemistry. This allows for the covalent attachment of various functional moieties without altering the polymer backbone.

  • Targeting Ligands: Molecules such as folic acid, peptides (e.g., RGD), or antibodies can be functionalized with an azide (B81097) group and then "clicked" onto the alkyne-containing polymer. This enables the resulting nanoparticles or polymer-drug conjugates to specifically target cancer cells or other diseased tissues that overexpress the corresponding receptors, thereby enhancing therapeutic efficacy and reducing off-target side effects.

  • Imaging Agents: Azide-functionalized fluorescent dyes or contrast agents for MRI can be attached to the polymer to create theranostic systems. These systems allow for the simultaneous delivery of a therapeutic agent and the visualization of its biodistribution and accumulation at the target site.

signaling_pathway_drug_delivery cluster_0 Targeted Nanoparticle cluster_1 Cancer Cell NP Polymer Nanoparticle (Drug-Loaded) Ligand Targeting Ligand (e.g., Folic Acid) NP->Ligand Conjugation via Click Chemistry Receptor Receptor (e.g., Folate Receptor) Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking DrugRelease Drug Release Lysosome->DrugRelease pH-triggered Release Nucleus Nucleus (Apoptosis) DrugRelease->Nucleus

Caption: Targeted drug delivery and cellular uptake mechanism.

Amphiphilic Block Copolymers for Micellar Drug Delivery

This compound can be used as an initiator for the ring-opening polymerization of cyclic esters like ε-caprolactone or lactide to create amphiphilic block copolymers. The resulting poly(alkyne diol)-b-polyester will have a hydrophilic block derived from the diol and a hydrophobic polyester block. These block copolymers can self-assemble in aqueous solutions to form micelles, with a hydrophobic core capable of encapsulating poorly water-soluble drugs and a hydrophilic corona that provides stability in physiological environments. The alkyne groups within the hydrophilic block can be further functionalized to introduce targeting capabilities.

Biodegradable and Biocompatible Scaffolds

The polyesters and polyurethanes derived from this compound are expected to be biodegradable through hydrolysis of the ester or urethane linkages. The degradation products would be the monomer itself and the corresponding diacid or diisocyanate derivative, which are generally biocompatible. This makes these polymers suitable for creating scaffolds for tissue engineering, where the scaffold provides temporary support for cell growth and then degrades as new tissue is formed. The pendant hydroxyl groups can promote cell adhesion and proliferation.

References

3-Hexyne-2,5-diol: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyne-2,5-diol is a valuable and versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds of pharmaceutical interest. Its unique structure, featuring a central alkyne functional group flanked by two secondary alcohol moieties, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazole (B372694) derivatives, a class of compounds renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presented protocols focus on a two-step synthetic pathway involving the oxidation of this compound to a key diketone intermediate, followed by its cyclocondensation with hydrazine (B178648) derivatives to yield substituted pyrazoles.

Core Applications in Pharmaceutical Synthesis

This compound serves as a precursor to 1,4-dicarbonyl compounds, which are pivotal intermediates in the synthesis of various five-membered heterocycles. In the context of pharmaceutical synthesis, its primary application lies in the preparation of substituted pyrazoles. The pyrazole scaffold is a core component of numerous approved drugs, such as the anti-inflammatory agent Celecoxib. The ability to introduce substituents at various positions of the pyrazole ring, by selecting the appropriate hydrazine derivative, makes this synthetic route highly adaptable for generating compound libraries for drug discovery and lead optimization.

Synthetic Pathways and Methodologies

The conversion of this compound to substituted pyrazoles is typically achieved through a two-step process. The initial step involves the oxidation of the secondary alcohol groups and hydration of the alkyne to form a 1,4-diketone. This intermediate is then subjected to a cyclocondensation reaction with a hydrazine derivative to construct the pyrazole ring.

Diagram of the General Synthetic Workflow

G A This compound B Hexane-2,5-dione (1,4-Diketone Intermediate) A->B Oxidation/ Hydration D Substituted Pyrazole Derivative B->D Cyclocondensation C Substituted Hydrazine (R-NHNH2) C->D

Caption: General workflow for the synthesis of pyrazoles from this compound.

Experimental Protocols

Protocol 1: Oxidation of this compound to Hexane-2,5-dione

This protocol describes the oxidation of the secondary alcohol groups of this compound and subsequent hydration of the alkyne to yield the key intermediate, hexane-2,5-dione.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid and acetone)

  • Acetone

  • Isopropanol (B130326)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the orange color is no longer observed.

  • Filter the reaction mixture through a pad of celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude hexane-2,5-dione.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValue
Typical Yield75-85%
Purity (by GC)>95%
Reaction Time2-4 hours
Protocol 2: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole from Hexane-2,5-dione and Phenylhydrazine (B124118)

This protocol details the cyclocondensation of the intermediate hexane-2,5-dione with phenylhydrazine to yield a substituted pyrazole.

Materials:

  • Hexane-2,5-dione

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexane-2,5-dione (1 equivalent) in ethanol.

  • Add phenylhydrazine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Slowly add distilled water to the reaction mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (by HPLC)>98%
Reaction Time1-2 hours

Signaling Pathway and Biological Target Context

The pyrazole derivatives synthesized from this compound can be designed to target various biological pathways implicated in disease. For instance, diarylpyrazoles, a subclass of pyrazoles, are known to be potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

Diagram of the COX-2 Inhibition Pathway

G A Arachidonic Acid C Prostaglandins A->C Conversion B COX-2 Enzyme D Inflammation & Pain C->D Leads to E Diarylpyrazole (e.g., from this compound) E->B Inhibition

Caption: Inhibition of the COX-2 pathway by diarylpyrazole derivatives.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of pharmaceutically relevant pyrazole derivatives. The straightforward two-step protocol involving oxidation to a 1,4-diketone followed by cyclocondensation with hydrazines provides a robust and adaptable method for generating a diverse range of substituted pyrazoles. This approach is highly valuable for medicinal chemists and drug development professionals in the exploration of new chemical entities targeting a variety of biological pathways. The ability to easily modify the substituents on the pyrazole ring allows for fine-tuning of the pharmacological properties of the resulting compounds, making this compound an important building block in the modern drug discovery process.

Application Note: Catalytic Hydrogenation of 3-Hexyne-2,5-diol to 2,5-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Hexanediol (B147014) is a valuable chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, polymers, and specialty chemicals. One effective method for its synthesis is the catalytic hydrogenation of 3-hexyne-2,5-diol. This application note provides a detailed protocol for this transformation, utilizing a palladium on carbon (Pd/C) catalyst. The described methodology offers a straightforward and efficient route to produce 2,5-hexanediol in high yield. This process is of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.

Reaction Principle

The synthesis of 2,5-hexanediol from this compound involves the complete reduction of the carbon-carbon triple bond (alkyne) to a single bond (alkane) through catalytic hydrogenation. This reaction proceeds in the presence of a heterogeneous catalyst, typically a noble metal such as palladium, platinum, or nickel, supported on a high-surface-area material like activated carbon.[1] Hydrogen gas (H₂) is used as the reducing agent. The reaction is generally carried out in a suitable solvent under controlled temperature and pressure.

The overall chemical transformation is as follows:

This compound + 2H₂ → 2,5-Hexanediol

Recommended Catalysts and Reaction Conditions

Several catalysts can be employed for the hydrogenation of alkynes. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this type of transformation due to its high activity and selectivity.[2] Alternative catalysts include Raney Nickel and platinum-based catalysts.[1]

A summary of typical reaction conditions is presented in the table below. These conditions are based on analogous hydrogenations of similar substrates and may require optimization for specific laboratory setups and desired outcomes.[2]

ParameterRecommended ValueNotes
Substrate This compound---
Product 2,5-Hexanediol---
Catalyst 10% Palladium on Carbon (Pd/C)Catalyst loading is typically 1-5 mol% relative to the substrate.
Solvent Ethyl acetate (B1210297), Ethanol, or MethanolEthyl acetate is a common choice for its ease of removal.
Hydrogen Pressure 1-10 bar (15-145 psi)Higher pressures can accelerate the reaction rate.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic; cooling may be necessary on a larger scale.
Reaction Time 6-24 hoursReaction progress should be monitored by TLC or GC/MS.
Yield >80% (expected)Based on similar reactions.[2]

Experimental Protocols

Protocol 1: Hydrogenation of this compound using Palladium on Carbon (Pd/C)

This protocol is adapted from a similar procedure for the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (ACS grade or higher)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or a similar filter aid

  • High-pressure reaction vessel (autoclave or Parr shaker) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add this compound (e.g., 5.0 g, 43.8 mmol) and a magnetic stir bar to the vessel.

  • Solvent and Catalyst Addition: Under a gentle stream of nitrogen, add ethyl acetate (e.g., 50 mL). Carefully add 10% Pd/C (e.g., 0.47 g, 1 mol %). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere.

  • System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen to approximately 5 bar and then carefully venting to atmospheric pressure. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas in a similar manner, pressurizing to approximately 5 bar and venting. Repeat this cycle 3-5 times. Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 10 bar).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the pressure; a decrease in pressure indicates hydrogen consumption. The reaction can be repressurized as needed.

  • Monitoring: The reaction progress can be monitored by periodically taking a small aliquot (after carefully depressurizing and purging with nitrogen), filtering the catalyst, and analyzing the sample by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours, as indicated by the cessation of hydrogen uptake or by analytical monitoring), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Filtration: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product. Caution: The filtered catalyst may be pyrophoric. Do not allow it to dry in the air. Quench the catalyst by carefully adding it to a large volume of water.

  • Isolation of Product: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude 2,5-hexanediol can be further purified if necessary.

  • Purification (Optional): The crude product can be purified by vacuum distillation or recrystallization to obtain high-purity 2,5-hexanediol.

Visualizations

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product This compound This compound (HO-CH(CH3)-C≡C-CH(CH3)-OH) 2,5-Hexanediol 2,5-Hexanediol (HO-CH(CH3)-CH2-CH2-CH(CH3)-OH) This compound->2,5-Hexanediol Pd/C Catalyst Ethyl Acetate Room Temperature 10 bar H₂ H2 2H₂ (Hydrogen Gas) experimental_workflow start Start prepare_vessel 1. Add this compound and stir bar to reactor start->prepare_vessel add_reagents 2. Add Ethyl Acetate and 10% Pd/C under N₂ prepare_vessel->add_reagents seal_purge_N2 3. Seal and Purge with Nitrogen (3-5x) add_reagents->seal_purge_N2 purge_H2 4. Purge with Hydrogen (3-5x) and Pressurize to 10 bar seal_purge_N2->purge_H2 run_reaction 5. Stir at Room Temperature (Monitor H₂ uptake) purge_H2->run_reaction workup 6. Depressurize and Purge with Nitrogen run_reaction->workup filter 7. Filter through Celite® to remove Pd/C workup->filter concentrate 8. Concentrate Filtrate under reduced pressure filter->concentrate purify 9. Purify by Distillation or Recrystallization (Optional) concentrate->purify end End (Pure 2,5-Hexanediol) purify->end

References

Application Notes and Protocols for 3-Hexyne-2,5-diol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This reaction typically involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[2] However, the substrate scope of the classical Sonogashira reaction is limited to terminal alkynes due to the mechanistic requirement of an acidic alkyne proton for the formation of a key copper acetylide intermediate.[3]

3-Hexyne-2,5-diol is an internal alkyne and, as such, is not a suitable substrate for the traditional Sonogashira coupling. This document provides detailed protocols for two alternative palladium-catalyzed methodologies involving this compound: a proposed modified cross-coupling reaction with aryl halides to form substituted alkenes, and a protocol for the synthesis of substituted furans, a valuable heterocyclic motif in medicinal chemistry.

Application 1: Proposed Protocol for the Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides

While a direct Sonogashira-type coupling is challenging, a hydropalladation/cross-coupling cascade offers a plausible pathway to couple internal alkynes like this compound with aryl halides. This proposed protocol is based on established principles of palladium catalysis.

Experimental Protocol

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene, Bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (e.g., PPh₃, Xantphos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Additive (e.g., Formic acid, Silane)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), ligand (if necessary, 10 mol%), and base (e.g., K₂CO₃, 2 equivalents).

  • Reagent Addition: To the flask, add this compound (1 equivalent) and the aryl halide (1.2 equivalents).

  • Solvent and Additive: Add anhydrous solvent (e.g., Toluene) to achieve a suitable concentration (e.g., 0.1 M). Add a hydrogen source additive (e.g., formic acid, 1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation:

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene8012Data to be determined experimentally
Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2)Dioxane10024Data to be determined experimentally

Note: The above table provides a starting point for optimization. Actual yields will vary depending on the specific substrates and conditions.

Proposed Catalytic Cycle

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Hydropalladation Hydropalladation PdII_ArX->Hydropalladation This compound Base Base PdII_ArX->Base + HX PdII_Alkenyl Alkenyl-Pd(II)-Ar(L_n) Hydropalladation->PdII_Alkenyl RedElim Reductive Elimination PdII_Alkenyl->RedElim RedElim->Pd0 Regeneration Product Substituted Allylic Diol RedElim->Product HX_Source H-source (e.g., Formic Acid) HX_Source->Hydropalladation Alkyne This compound ArX Ar-X Base->Pd0 Reduces Pd(II) precursor HX_Base [Base-H]⁺X⁻ Base->HX_Base

Caption: Proposed catalytic cycle for the cross-coupling of this compound.

Application 2: Protocol for the Synthesis of Substituted Furans from this compound

A well-established application of 1,4-diols of alkynes is their cyclization to form substituted furans. This transformation can be catalyzed by various transition metals or proceed under acidic conditions.

Experimental Protocol

Reaction Scheme:

Materials:

  • This compound

  • Catalyst (e.g., PdCl₂, AuCl₃, or acid catalyst like H₂SO₄)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., Acetonitrile).

  • Catalyst Addition: Add the catalyst (e.g., PdCl₂, 2 mol%) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting 2,5-dimethylfuran (B142691) can be further purified by distillation if necessary.

Data Presentation:

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
PdCl₂ (2)Acetonitrile254Data to be determined experimentally
AuCl₃ (1)Dichloromethane252Data to be determined experimentally
H₂SO₄ (cat.)Ethanol606Data to be determined experimentally

Note: This reaction is often high-yielding. The choice of catalyst can influence reaction time and conditions.

Experimental Workflow

G Start Start Setup Dissolve this compound in Solvent Start->Setup Add_Catalyst Add Catalyst (e.g., PdCl₂) Setup->Add_Catalyst React Stir at appropriate Temperature Add_Catalyst->React Monitor Monitor Reaction (TLC/GC-MS) React->Monitor Monitor->React Incomplete Workup Filter through Silica Gel Monitor->Workup Complete Purify Remove Solvent (Distillation if needed) Workup->Purify End End Purify->End

Caption: Workflow for the synthesis of 2,5-dimethylfuran.

Conclusion

While this compound is not a suitable substrate for the classic Sonogashira coupling, it remains a valuable building block in organic synthesis. The proposed palladium-catalyzed cross-coupling protocol offers a potential route to novel substituted allylic diols. Furthermore, its efficient conversion to substituted furans provides a reliable method for the synthesis of these important heterocycles. The protocols and data presented herein serve as a guide for researchers to explore the utility of this compound in their synthetic endeavors.

References

Application Note: Analytical Techniques for Monitoring Reactions of 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Abstract

This application note provides detailed protocols for monitoring chemical reactions involving 3-hexyne-2,5-diol, a versatile bifunctional building block. The focus is on the catalytic hydrogenation of this compound to its corresponding alkene and alkane derivatives. We present methodologies for real-time and offline reaction monitoring using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the accurate determination of reaction kinetics, conversion, and selectivity, which are critical parameters in research, process development, and quality control.

Introduction

This compound is a valuable intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its reactivity is centered around the internal alkyne and two secondary hydroxyl groups. A common and important transformation of this compound is its catalytic hydrogenation. This reaction can proceed in a stepwise manner, first yielding the cis-alkene, 3-hexene-2,5-diol, and upon further reduction, the fully saturated hexane-2,5-diol. The selective control of this hydrogenation is crucial for accessing the desired product.

Effective monitoring of this reaction is essential to understand its kinetics, optimize reaction conditions (e.g., catalyst, temperature, pressure), and ensure the desired product selectivity. This note details the application of three powerful analytical techniques—GC-MS, HPLC, and NMR—for this purpose.

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for monitoring the volatile components of a reaction mixture. It provides excellent separation and identification of the starting material, intermediates, and products. For quantitative analysis, an internal standard is recommended.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., equipped with a Flame Ionization Detector (FID) for quantification and a Mass Selective Detector (MSD) for identification).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the components.

  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction immediately, if necessary (e.g., by cooling or filtering off the catalyst).

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to a final volume of 1.0 mL.

    • Add a known concentration of an internal standard (e.g., dodecane (B42187) or mesitylene) that does not react or co-elute with other components.[3][4]

    • If the hydroxyl groups cause poor peak shape or volatility, derivatization to their trimethylsilyl (B98337) (TMS) ethers can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) Energy: 70 eV

    • Scan Range: m/z 40-300

  • Data Analysis: Identify compounds based on their retention times and mass spectra. Quantify the relative amounts of each component by integrating the peak areas and normalizing against the internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. It is particularly well-suited for analyzing diols without the need for derivatization.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector. A Refractive Index Detector (RID) is ideal for compounds like diols that lack a strong UV chromophore.

  • Column: A normal-phase or a polar-modified reversed-phase column is recommended. For example, a column packed with a diol or cyano stationary phase, or a chiral stationary phase if enantiomeric separation is required.[3]

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture at desired time points.

    • Quench the reaction as described for GC-MS analysis.

    • Dilute the sample with the mobile phase to an appropriate concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Isocratic):

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: Refractive Index Detector (RID)

  • Data Analysis: Identify peaks based on their retention times compared to pure standards. Quantify the concentration of each component by creating a calibration curve for each analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that provides detailed structural information and can be used for in-situ (on-line) or at-line reaction monitoring without the need for chromatographic separation.[5][6][7][8] ¹H NMR is typically used to monitor the disappearance of reactant signals and the appearance of product signals.

Experimental Protocol: At-line ¹H NMR Analysis

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • At specified time intervals, withdraw a sample (e.g., 0.5 mL) from the reaction.

    • Quench the reaction if necessary.

    • Filter the sample to remove any solids (e.g., catalyst).

    • Add a known amount of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the reaction solvent) and a quantitative internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate quantification.

    • Number of Scans: 8 or 16, depending on the concentration.

  • Data Analysis:

    • This compound (Reactant): The methine protons (-CH(OH)-) adjacent to the alkyne will have a characteristic chemical shift.

    • 3-Hexene-2,5-diol (Intermediate): New vinylic proton signals (-CH=CH-) and a shift in the methine proton signals will appear.

    • Hexane-2,5-diol (Product): The disappearance of vinylic signals and the appearance of new aliphatic proton signals will be observed.

    • Quantification: The concentration of each species can be determined by integrating their characteristic signals and normalizing to the integral of the internal standard.

Data Presentation

Quantitative data from reaction monitoring should be summarized in a clear and structured format. The following table is an example of how to present data from the catalytic hydrogenation of this compound.

Time (minutes)This compound (%)3-Hexene-2,5-diol (%)Hexane-2,5-diol (%)Conversion (%)Selectivity for 3-Hexene-2,5-diol (%)
0100.00.00.00.0-
1565.232.82.034.894.3
3038.555.16.461.589.6
6010.168.321.689.976.0
1201.545.752.898.546.4
2400.05.394.7100.05.3

Conversion (%) = (1 - [Reactant]t / [Reactant]₀) * 100 Selectivity (%) = ([Intermediate]t / ([Intermediate]t + [Product]t)) * 100

Visualizations

Diagrams are essential for visualizing workflows and chemical pathways.

Reaction_Pathway Reactant This compound Intermediate 3-Hexene-2,5-diol Reactant->Intermediate + H₂, Catalyst Product Hexane-2,5-diol Intermediate->Product + H₂, Catalyst

Caption: Catalytic hydrogenation pathway of this compound.

Analytical_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Prep cluster_analysis Analysis cluster_data Data Processing Reaction Reaction Vessel (this compound + Catalyst + H₂) Sampling Withdraw Aliquot at Time (t) Reaction->Sampling Quench Quench Reaction Sampling->Quench Dilute Dilute & Add Internal Std. Quench->Dilute Filter Filter Dilute->Filter GCMS GC-MS Filter->GCMS HPLC HPLC Filter->HPLC NMR NMR Filter->NMR Data Identify & Quantify (Kinetics, Conversion, Selectivity) GCMS->Data HPLC->Data NMR->Data

Caption: General workflow for monitoring chemical reactions.

References

Application Notes and Protocols: 3-Hexyne-2,5-diol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyne-2,5-diol is a versatile bifunctional molecule that holds significant potential as a precursor in the synthesis of complex chiral compounds. Its symmetrical structure, featuring a central carbon-carbon triple bond flanked by two secondary hydroxyl groups, provides multiple reaction sites for stereoselective transformations. The presence of two stereocenters in its saturated form makes it an attractive starting material for the generation of stereoisomeric libraries of molecules, which is of particular interest in drug discovery and development.

These application notes provide an overview of potential stereoselective reactions involving this compound and detailed, albeit illustrative, protocols for its conversion into chiral derivatives. While direct literature examples for this specific substrate are limited, the methodologies presented are based on well-established and robust asymmetric transformations of analogous acetylenic diols.

Key Applications in Chiral Synthesis

The primary applications of this compound in asymmetric synthesis revolve around the stereoselective reduction of its alkyne moiety and the functionalization of its hydroxyl groups. These transformations can lead to the formation of chiral diols, lactones, and other valuable building blocks.

Asymmetric Hydrogenation to Chiral Vicinal Diols

The enantioselective hydrogenation of the triple bond in this compound can theoretically yield chiral (E)-alkene-1,4-diols and subsequently chiral butane-2,5-diols. This transformation is typically achieved using transition metal catalysts complexed with chiral ligands. The choice of ligand is crucial for inducing high enantioselectivity.

Enzymatic Resolution

Enzymatic kinetic resolution offers a powerful method for separating enantiomers of chiral compounds. In the context of this compound, after a non-selective reduction to the corresponding saturated diol, enzymes such as lipases can be employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Asymmetric Cyclization Reactions

The diol functionality in this compound and its derivatives can be exploited for intramolecular cyclization reactions to form chiral heterocycles, such as tetrahydrofurans. These reactions can be catalyzed by chiral Lewis acids or transition metal complexes to achieve high levels of stereocontrol.

Experimental Protocols

The following protocols are representative examples of how this compound could be utilized in asymmetric synthesis, based on analogous transformations.

Protocol 1: Asymmetric Hydrogenation of this compound to (E)-Hex-3-ene-2,5-diol

Objective: To synthesize enantiomerically enriched (E)-hex-3-ene-2,5-diol via the asymmetric hydrogenation of the alkyne functionality.

Materials:

  • This compound

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • (R)-BINAP (or other suitable chiral phosphine (B1218219) ligand)

  • Degassed methanol (B129727)

  • Hydrogen gas (high purity)

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1 mol%) and (R)-BINAP (1.1 mol%). Degassed methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate Schlenk flask, this compound (1 equivalent) is dissolved in degassed methanol.

  • Hydrogenation: The substrate solution is transferred to the autoclave. The catalyst solution is then transferred to the autoclave via cannula. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm).

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by TLC or GC analysis of aliquots.

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral (E)-hex-3-ene-2,5-diol.

  • Chiral Analysis: The enantiomeric excess (ee%) of the product is determined by chiral HPLC or GC analysis.

Quantitative Data (Hypothetical):

EntryLigandSolventTemp (°C)Pressure (atm)Time (h)Yield (%)ee (%)
1(R)-BINAPMethanol2510248592
2(S)-PhanePhosToluene3015208895
3(R)-MeO-BIPHEPTHF2510248290
Protocol 2: Enzymatic Kinetic Resolution of rac-Hexane-2,5-diol

Objective: To separate the enantiomers of racemic hexane-2,5-diol (obtained from the full hydrogenation of this compound) via lipase-catalyzed transesterification.

Materials:

  • rac-Hexane-2,5-diol

  • Immobilized Lipase (B570770) (e.g., Novozym 435)

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous toluene

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask containing rac-hexane-2,5-diol (1 equivalent) and activated 4 Å molecular sieves is added anhydrous toluene.

  • Acylation: Vinyl acetate (0.6 equivalents) is added to the solution.

  • Enzymatic Reaction: Immobilized lipase (e.g., 20 mg per mmol of substrate) is added to the mixture. The flask is sealed and placed on a shaker at a controlled temperature (e.g., 40 °C).

  • Reaction Monitoring: The reaction is monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess for both the acylated product and the remaining unreacted diol.

  • Work-up and Separation: The enzyme is removed by filtration. The solvent and excess vinyl acetate are removed under reduced pressure. The resulting mixture of the monoacetate and the unreacted diol is separated by column chromatography on silica gel.

  • Analysis: The enantiomeric excess of the separated monoacetate and the unreacted diol is determined by chiral HPLC or GC. The monoacetate can be hydrolyzed back to the diol to obtain the other enantiomer.

Quantitative Data (Hypothetical):

EntryEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (%) of Diolee (%) of Acetate
1Novozym 435Vinyl acetateToluene401251>9998
2Lipase PSEthyl acetateHexane35184998>99
3Amano Lipase AKIsopropenyl acetateMTBE451050>9997

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_start Starting Material cluster_catalysis Catalytic System cluster_reaction Hydrogenation cluster_product Product 3_Hexyne_2_5_diol This compound Reaction_Vessel Autoclave (H2, Solvent, Temp) 3_Hexyne_2_5_diol->Reaction_Vessel Rh_Catalyst [Rh(COD)2]BF4 Catalyst_Complex Chiral Rh-Complex Rh_Catalyst->Catalyst_Complex Chiral_Ligand Chiral Ligand (e.g., (R)-BINAP) Chiral_Ligand->Catalyst_Complex Catalyst_Complex->Reaction_Vessel Chiral_Diol Chiral (E)-Hex-3-ene-2,5-diol Reaction_Vessel->Chiral_Diol

Caption: Workflow for the asymmetric hydrogenation of this compound.

Enzymatic_Resolution_Pathway rac_Diol rac-Hexane-2,5-diol Lipase Lipase + Acyl Donor rac_Diol->Lipase Kinetic Resolution Separation Separation (Chromatography) Lipase->Separation Mixture of (R)-Diol and (S)-Monoacetate R_Diol (R)-Hexane-2,5-diol Separation->R_Diol S_Acetate (S)-Monoacetate Separation->S_Acetate Hydrolysis Hydrolysis S_Acetate->Hydrolysis S_Diol (S)-Hexane-2,5-diol Hydrolysis->S_Diol

Caption: Pathway for the enzymatic kinetic resolution of racemic hexane-2,5-diol.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of chiral compounds. The application of established asymmetric methodologies, such as catalytic hydrogenation and enzymatic resolution, can unlock its potential for accessing a variety of enantiomerically enriched building blocks. The protocols and data presented herein provide a foundational framework for researchers to explore the utility of this versatile diol in their synthetic endeavors. Further investigation into novel catalytic systems and reaction pathways will undoubtedly expand the scope of its applications in the synthesis of complex, high-value chiral molecules.

Troubleshooting & Optimization

Optimizing yield and purity in 3-Hexyne-2,5-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 3-Hexyne-2,5-diol synthesis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the Reppe ethynylation method. This process involves the reaction of acetylene (B1199291) with acetaldehyde (B116499) in the presence of a catalyst.[1]

Q2: What are the typical catalysts used in this synthesis?

A2: Catalysts for this synthesis are often supported on materials like aluminum oxide.[2] Common active metals include copper, bismuth, nickel, and cobalt nitrates which are later converted to their oxide forms during catalyst preparation.[2][3]

Q3: What are the key reaction parameters to control for optimal yield and purity?

A3: Key parameters include reaction temperature, pressure, the molar ratio of acetylene to acetaldehyde, and the catalyst-to-acetaldehyde weight ratio.[2] Precise control of these variables is crucial for maximizing yield and minimizing side product formation.

Q4: What are potential side reactions or byproducts in this synthesis?

A4: While specific side products for the this compound synthesis are not extensively documented in readily available literature, potential side reactions can be inferred from the reactants. Acetaldehyde itself can undergo aldol (B89426) condensation or other self-condensation reactions. Additionally, impurities in the acetylene or acetaldehyde feedstock can lead to undesired byproducts.

Q5: How is the final product typically purified?

A5: The reaction product is typically filtered to remove the catalyst, followed by rectification or distillation of the filtrate to obtain pure this compound.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Inactive or Poisoned Catalyst: The catalyst may not have been prepared or activated correctly, or it may have been contaminated.- Ensure the catalyst is prepared according to a validated protocol, paying close attention to drying and calcination temperatures and times. - Use high-purity reactants and solvents to avoid catalyst poisoning. - Consider in-situ activation of the catalyst if the protocol allows.
2. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion.- Optimize reaction parameters. Systematically vary temperature, pressure, and reaction time to find the optimal conditions for your specific setup. - Refer to the detailed experimental protocols for recommended ranges.[2]
3. Improper Molar Ratio of Reactants: An incorrect ratio of acetylene to acetaldehyde can limit the reaction.- Carefully control the molar ratio of acetylene to acetaldehyde. A common range is 2:1 to 3:1 (acetylene:acetaldehyde).[2]
Low Purity 1. Formation of Side Products: Non-optimal reaction conditions can favor the formation of byproducts.- Adjust reaction temperature and pressure to improve selectivity towards the desired product. - Ensure a proper molar ratio of reactants.
2. Inefficient Purification: The distillation or rectification process may not be effectively separating the product from impurities.- Optimize the purification process. For distillation, adjust the column height, reflux ratio, and temperature gradient. - Consider alternative purification methods such as recrystallization if applicable.
Catalyst Deactivation 1. Coking: Deposition of carbonaceous materials on the catalyst surface.- Optimize reaction temperature and reactant concentrations to minimize coke formation. - Consider periodic catalyst regeneration cycles if possible.
2. Sintering of Metal Particles: High reaction temperatures can cause the active metal particles on the support to agglomerate, reducing the active surface area.- Operate within the recommended temperature range for the catalyst. - Select a catalyst with high thermal stability.
3. Poisoning: Impurities in the feed can irreversibly bind to the active sites of the catalyst.- Use reactants and solvents of the highest possible purity. - Implement a feed purification step if necessary.

Experimental Protocols

The following tables summarize experimental parameters from various patented synthesis methods. These are provided for informational purposes and should be adapted and optimized for specific laboratory conditions.

Catalyst Preparation Parameters
Catalyst Composition Support Drying Temperature & Time Calcination Temperature & Time Reference
18% Cu, 16% Niγ-Alumina120°C for 5h400°C - 450°C for 4h[2]
7% Bi, 15% Cu, 10% Coγ-Alumina120°C for 5h400°C - 450°C for 4h[2]
5% Bi, 5% Cu, 5% Ni, 15% Liγ-Alumina120°C for 5h400°C - 450°C for 4h[2]
5% Bi, 5% Cu, 5% Ni, 15% Coγ-Alumina120°C for 5h400°C - 450°C for 4h[2]
63-65% Cu, 17-18% BiNot specifiedDryingCalcining[3]
Reaction Conditions
Molar Ratio (Acetylene:Acetaldehyde) Catalyst:Acetaldehyde (Weight Ratio) Temperature (°C) Pressure (MPa) Reaction Time (hours) Reference
2:1 - 3:10.05:1 - 0.10:130 - 1000.5 - 1.53 - 10[2]
1:1.4 - 1.51:6100 - 1200.8 - 1.310 - 13[3]

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the general experimental workflow for this compound synthesis and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Synthesis Reaction cluster_purification Product Purification Impregnation Impregnation of Support Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reactants Charge Reactants & Catalyst Calcination->Reactants Reaction Controlled Reaction (Temp, Pressure) Reactants->Reaction Filtration Filtration Reaction->Filtration Distillation Rectification/ Distillation Filtration->Distillation Final Product Final Product Distillation->Final Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? Start->LowPurity LowYield->LowPurity No CheckCatalyst Verify Catalyst Preparation & Activity LowYield->CheckCatalyst Yes OptimizePurification Optimize Purification Process LowPurity->OptimizePurification Yes OptimizeConditions Optimize Reaction Conditions (T, P, t) CheckCatalyst->OptimizeConditions CheckRatios Verify Reactant Molar Ratios OptimizeConditions->CheckRatios AnalyzeSideProducts Identify Side Products & Adjust Conditions OptimizePurification->AnalyzeSideProducts

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Common side products in the synthesis of 3-Hexyne-2,5-diol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hexyne-2,5-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary industrial methods for synthesizing this compound are the Reppe synthesis and the Grignard reaction.

  • Reppe Synthesis (Ethynylation): This is the most common industrial method, involving the reaction of acetylene (B1199291) with acetaldehyde (B116499) in the presence of a copper acetylide catalyst.[1] This process is often carried out under pressure in a slurry bed reactor.[2]

  • Grignard Reaction: This method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a suitable starting material like 2-butynal. While less common industrially for this specific diol, it is a versatile laboratory method for forming carbon-carbon bonds and alcohols.

Q2: What are the typical side products in the Reppe synthesis of this compound?

A2: The main side products encountered during the Reppe synthesis include:

  • Propargyl alcohol: Formed from the reaction of acetylene with formaldehyde (B43269), which can be present as an impurity or formed under certain conditions.

  • Acetylene polymers ("Cuprene"): These are insoluble polymers of acetylene that can form on the catalyst surface, leading to deactivation.[3]

  • Unreacted acetaldehyde: Incomplete reaction can leave residual acetaldehyde in the product mixture.

  • Acetaldehyde oligomers: Acetaldehyde has a tendency to self-condense, forming various oligomeric species.[2]

Q3: What are the common side products when using a Grignard reaction?

A3: A significant side product in Grignard reactions is the Wurtz coupling product . This is formed by the reaction of the Grignard reagent with the alkyl halide starting material.

Q4: How can I purify crude this compound?

A4: The most common method for purifying this compound is reduced pressure fractional distillation .[2][4] This technique separates compounds based on their different boiling points at a reduced pressure, which helps to prevent decomposition of the product at high temperatures. Other potential purification methods for diols include crystallization and chromatography, although specific protocols for this compound are less commonly reported.[5][6]

Troubleshooting Guides

Reppe Synthesis: Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
Low Yield Catalyst Deactivation: Formation of "cuprene" (acetylene polymers) on the catalyst surface is a common cause of deactivation.[3]- Visual Inspection: Check for a yellowish, intractable material on the catalyst. - Regeneration: An oxidation-reduction cycle may be employed to regenerate the catalyst.[3] - Process Optimization: Ensure optimal reaction temperature (typically 80-120°C) and acetylene pressure to minimize polymer formation.[3]
Improper Reaction Conditions: Incorrect temperature, pressure, or reactant ratios.- Verify Parameters: Ensure the reaction is conducted within the optimal temperature range (e.g., 100-120°C) and pressure (e.g., 0.8-1.3 MPa).[2] - Molar Ratio: Check the molar ratio of acetaldehyde to acetylene (typically 1.4-1.5:1).[2]
Product Contamination Presence of Unreacted Acetaldehyde and its Oligomers: Incomplete reaction or side reactions.- Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 10-13 hours).[2] - Purification: Employ fractional distillation under reduced pressure. The lower boiling point of acetaldehyde allows for its removal in the initial fractions.[2] A method analogous to formaldehyde removal via methylal formation could be explored by adding methanol (B129727) before distillation.
Presence of Propargyl Alcohol: This is a common byproduct in ethynylation reactions.- Fractional Distillation: Careful fractional distillation is required to separate propargyl alcohol from the desired product due to their different boiling points.
Grignard Synthesis: Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
Low Yield Wurtz Coupling Side Reaction: Reaction of the Grignard reagent with the starting alkyl halide.- Slow Addition: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and minimize the coupling reaction. - Choice of Halide: Alkyl bromides are often preferred over chlorides for Grignard reagent formation.
Moisture in the Reaction: Grignard reagents are highly sensitive to water.- Dry Glassware and Solvents: Ensure all glassware is thoroughly dried (e.g., flame-dried under vacuum) and use anhydrous solvents.
Product Contamination Presence of Wurtz Coupling Product: This byproduct can be difficult to separate due to similar properties.- Chromatography: Column chromatography may be necessary to separate the non-polar Wurtz product from the more polar diol. - Crystallization: If the desired diol is a solid, crystallization can be an effective purification method.

Quantitative Data

The following table summarizes typical yield and purity data for the synthesis of this compound via the Reppe process as reported in the literature.

ParameterValueReference
Yield (based on acetaldehyde)22% - 26%[2]
Product Purity (after distillation)95% - 97%[2]

Experimental Protocols

Reppe Synthesis of this compound (Slurry Bed Method)[2]
  • Materials: Acetaldehyde aqueous solution (40-50% mass fraction), acetylene, copper-based catalyst.

  • Apparatus: Slurry bed reaction kettle.

  • Procedure:

    • Mix the acetaldehyde solution and the catalyst in the slurry bed reactor to form a slurry.

    • Introduce acetylene into the slurry from the bottom of the reactor.

    • Maintain the reaction temperature between 100-120°C and the pressure between 0.8-1.3 MPa.

    • The molar ratio of acetaldehyde to acetylene should be maintained at 1.4-1.5:1.

    • Allow the reaction to proceed for 10-13 hours.

    • After the reaction, filter the liquid.

    • Concentrate the filtrate and then perform reduced pressure distillation.

    • Collect the fraction distilling above 90°C as the this compound product.

Purification by Reduced Pressure Distillation[2]
  • Apparatus: Distillation setup suitable for vacuum operation.

  • Procedure:

    • The crude reaction mixture is subjected to distillation under reduced pressure.

    • Foreshots, containing lower boiling point impurities such as unreacted acetaldehyde, are collected at temperatures below 80-90°C.

    • The main fraction containing this compound is collected at higher temperatures.

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product in This compound Synthesis check_synthesis_method Identify Synthesis Method start->check_synthesis_method reppe Reppe Synthesis check_synthesis_method->reppe Reppe grignard Grignard Synthesis check_synthesis_method->grignard Grignard reppe_issue Analyze Reppe Synthesis Issue reppe->reppe_issue grignard_issue Analyze Grignard Synthesis Issue grignard->grignard_issue catalyst_deactivation Suspect Catalyst Deactivation (e.g., 'cuprene' formation) reppe_issue->catalyst_deactivation Low Yield improper_conditions Check Reaction Conditions (Temp, Pressure, Ratios) reppe_issue->improper_conditions Low Yield unreacted_starting_materials Presence of Unreacted Acetaldehyde/Oligomers reppe_issue->unreacted_starting_materials Impurity reppe_solution1 Regenerate or Replace Catalyst catalyst_deactivation->reppe_solution1 reppe_solution2 Optimize Reaction Parameters improper_conditions->reppe_solution2 reppe_solution3 Increase Reaction Time & Perform Fractional Distillation unreacted_starting_materials->reppe_solution3 wurtz_coupling Suspect Wurtz Coupling Side Reaction grignard_issue->wurtz_coupling Low Yield/ Impurity moisture Check for Moisture Contamination grignard_issue->moisture Low Yield grignard_solution1 Slow Addition of Alkyl Halide wurtz_coupling->grignard_solution1 grignard_solution3 Purify via Chromatography or Crystallization wurtz_coupling->grignard_solution3 grignard_solution2 Use Anhydrous Solvents and Dry Glassware moisture->grignard_solution2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-hexyne-2,5-diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common methods for purifying this compound are reduced pressure distillation and recrystallization.[1] Reduced pressure distillation is effective for separating the diol from non-volatile impurities and some byproducts, while recrystallization is useful for removing closely related impurities and achieving high purity.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials such as acetaldehyde, byproducts like 3-butyne-2-ol, and residual catalysts from the synthesis process.[1] The presence of a meso-isomer alongside the desired enantiomeric pair can also be a purification challenge.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key properties include its melting point of approximately 42°C and a boiling point of 230°C at atmospheric pressure.[2][3][4] It is miscible with water and polar organic solvents.[4] The relatively high boiling point necessitates vacuum distillation to prevent decomposition.

Troubleshooting Guides

Reduced Pressure Distillation
Issue Potential Cause Suggested Solution
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.
Product Decomposition (Darkening of residue) - Distillation temperature is too high.- Increase the vacuum (lower the pressure) to reduce the boiling point of the diol.
Poor Separation of Impurities - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points.- Slow down the distillation rate by reducing the heat input to allow for proper equilibration between vapor and liquid phases.
Low Yield - Product loss in the distillation apparatus.- Incomplete distillation.- Ensure all joints are properly sealed to prevent leaks.- Continue distillation until no more product is collected at the expected temperature and pressure.
Recrystallization
Issue Potential Cause Suggested Solution
Compound Oiling Out (Forms a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too rapidly.- Choose a solvent with a boiling point lower than the melting point of this compound (42°C).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystal Formation - The solution is not supersaturated.- Insufficient cooling.- Evaporate some of the solvent to increase the concentration of the diol.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath or refrigerator.
Low Recovery of Pure Compound - Too much solvent was used.- The crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent required to dissolve the crude product.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Impure Crystals - The cooling process was too fast, trapping impurities.- Incomplete initial dissolution.- Ensure the solution cools slowly to allow for selective crystallization.- Ensure all the crude solid is completely dissolved in the hot solvent before cooling.

Experimental Protocols

Protocol 1: Reduced Pressure Distillation
  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (optional, but recommended), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

  • Completion: Stop the distillation when the temperature drops or when most of the material has been distilled.

  • Shutdown: Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture. For a compound like this compound, which is soluble in polar solvents, a less polar co-solvent might be needed to induce precipitation. Ethyl acetate (B1210297) and cyclohexane (B81311) have been used for similar compounds.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Visual Guides

experimental_workflow cluster_distillation Reduced Pressure Distillation cluster_recrystallization Recrystallization start_dist Crude this compound setup_dist Assemble Distillation Apparatus start_dist->setup_dist charge_dist Charge Flask setup_dist->charge_dist evacuate Apply Vacuum charge_dist->evacuate heat_dist Heat Gently evacuate->heat_dist collect_dist Collect Pure Fraction heat_dist->collect_dist end_dist Purified this compound collect_dist->end_dist start_recryst Crude this compound dissolve Dissolve in Minimum Hot Solvent start_recryst->dissolve cool_slow Cool Slowly to Room Temperature dissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end_recryst Purified this compound dry->end_recryst

Caption: Experimental workflows for the purification of this compound.

troubleshooting_logic cluster_dist Distillation Troubleshooting cluster_recryst Recrystallization Troubleshooting issue_dist Issue Bumping or Decomposition cause_dist Potential Cause Uneven Heating or High Temperature issue_dist->cause_dist solution_dist Solution Use Stirrer & Mantle or Lower Pressure cause_dist->solution_dist issue_recryst Issue Oiling Out or No Crystals cause_recryst Potential Cause Rapid Cooling or Unsaturated Solution issue_recryst->cause_recryst solution_recryst Solution Slow Cooling or Concentrate Solution cause_recryst->solution_recryst

Caption: Troubleshooting logic for common purification issues.

References

Stability and degradation of 3-Hexyne-2,5-diol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Hexyne-2,5-diol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound is susceptible to degradation under several conditions due to its functional groups (a carbon-carbon triple bond and two secondary hydroxyl groups). The primary factors include:

  • Acidic Conditions: Prone to rearrangement reactions.

  • Strong Basic Conditions: Can lead to deprotonation and potential side reactions.

  • Oxidizing Agents: The secondary alcohol groups are susceptible to oxidation.

  • Reducing Agents: The alkyne triple bond can be reduced.

  • High Temperatures: Can lead to thermal decomposition.[1][2]

  • Light Exposure (Photostability): Although specific data is limited, unsaturated compounds can be susceptible to photodegradation.

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: Under acidic conditions, this compound, as a secondary propargylic alcohol, is expected to undergo a Meyer-Schuster rearrangement to form an α,β-unsaturated ketone.[3]

Q3: How stable is this compound at neutral pH?

A3: Alkynes are generally stable at neutral pH. However, prolonged storage, especially at elevated temperatures, may lead to some degradation. For sensitive applications, it is recommended to conduct a stability study under your specific experimental conditions.

Q4: Can this compound be oxidized? What are the likely products?

A4: Yes, the secondary alcohol groups in this compound can be oxidized to ketones using common oxidizing agents. The primary oxidation product would be 3-hexyne-2,5-dione. Further oxidation under harsh conditions could potentially cleave the carbon-carbon triple bond.

Q5: What happens when this compound is exposed to reducing agents?

A5: The alkyne triple bond can be reduced. Depending on the reducing agent and reaction conditions, the reduction can yield either the corresponding cis-alkene (3-hexene-2,5-diol) using a catalyst like Lindlar's catalyst, the trans-alkene with reagents like sodium in liquid ammonia, or be fully reduced to the alkane (hexane-2,5-diol) with stronger reducing conditions (e.g., H₂ over a platinum catalyst).[4][5][6][7][8]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) after sample preparation. Degradation of this compound due to inappropriate solvent pH or temperature.Ensure solvents are neutral and buffered if necessary.Avoid acidic conditions to prevent Meyer-Schuster rearrangement.Prepare samples at room temperature or below if thermal sensitivity is suspected.
Loss of assay of this compound over time in a formulation. Instability under storage conditions (e.g., hydrolysis, oxidation, photodegradation).Conduct a forced degradation study to identify the degradation pathway.Store the formulation in a cool, dark place.Consider the use of antioxidants if oxidation is identified as the cause.Package the formulation in light-resistant containers.
Formation of a yellow-colored impurity. Possible formation of an α,β-unsaturated ketone via Meyer-Schuster rearrangement under acidic conditions.Verify the pH of your sample and reagents.If acidic conditions are necessary for your experiment, minimize the exposure time and temperature.Use aprotic solvents if possible.
Inconsistent results in bioassays. Degradation of the compound leading to variable concentrations of the active molecule.Prepare fresh solutions of this compound for each experiment.Perform a stability check of the compound in the assay medium.Store stock solutions under inert gas (e.g., argon or nitrogen) to prevent oxidation.

Quantitative Data Summary

The following table provides a template for summarizing stability data for this compound. Note: The data presented here is hypothetical and for illustrative purposes only, as comprehensive public data for this specific compound is not available.

Condition Time Point Assay (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradants (%)
Control (5°C) 0 months99.8< 0.1< 0.1< 0.2
6 months99.50.1< 0.10.3
12 months99.20.20.10.5
Acid Hydrolysis (0.1 M HCl, 60°C) 24 hours85.212.5 (α,β-unsaturated ketone)1.814.6
Base Hydrolysis (0.1 M NaOH, 60°C) 24 hours98.50.80.31.3
Oxidation (3% H₂O₂, RT) 24 hours92.16.8 (3-hexyne-2,5-dione)0.57.6
Thermal (80°C) 7 days96.31.51.13.1
Photostability (ICH Q1B) 1.2 million lux hours99.10.40.20.7

Experimental Protocols

A forced degradation study is essential for understanding the intrinsic stability of a molecule.[9][10][11] Below are detailed methodologies for key experiments.

1. Acid and Base Hydrolysis

  • Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, mix the stock solution with 0.1 M hydrochloric acid.

    • For base hydrolysis, mix the stock solution with 0.1 M sodium hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots (the acidic sample with a base and the basic sample with an acid).

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

2. Oxidative Degradation

  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Mix the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze the samples using a validated analytical method.

3. Thermal Degradation

  • Objective: To evaluate the effect of high temperature on the stability of this compound.

  • Procedure:

    • Place a known amount of solid this compound in a vial.

    • Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • At selected time points (e.g., 1, 3, 7 days), remove a sample.

    • Dissolve the sample in a suitable solvent to a known concentration.

    • Analyze the sample to determine the extent of degradation.

4. Photostability Testing

  • Objective: To determine if this compound is sensitive to light exposure.

  • Procedure:

    • Expose a sample of this compound (both solid and in solution) to a light source that provides a combination of UV and visible light, as specified in ICH guideline Q1B.[12]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place both the exposed and control samples in the photostability chamber.

    • After a specified duration of exposure (e.g., 1.2 million lux hours for overall illumination and 200 watt hours/square meter for near UV), analyze both samples.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced degradation experimental workflow for this compound.

degradation_pathways cluster_acid Acidic Conditions cluster_oxidation Oxidation cluster_reduction Reduction parent This compound rearrangement α,β-Unsaturated Ketone (Meyer-Schuster Rearrangement) parent->rearrangement H⁺ diketone 3-Hexyne-2,5-dione parent->diketone [O] cis_alkene cis-3-Hexene-2,5-diol parent->cis_alkene H₂ / Lindlar's Cat. trans_alkene trans-3-Hexene-2,5-diol parent->trans_alkene Na / NH₃ alkane Hexane-2,5-diol parent->alkane H₂ / Pt

References

Troubleshooting low yields in reactions with 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 3-Hexyne-2,5-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

This compound possesses two key reactive sites: the internal alkyne (carbon-carbon triple bond) and two secondary hydroxyl (-OH) groups.[1] This dual functionality allows for a variety of transformations, including reactions at the alkyne (e.g., hydrogenation) and reactions at the hydroxyl groups (e.g., oxidation, etherification).

Q2: How does the stereochemistry of this compound affect its reactions?

This compound is a chiral molecule, existing as enantiomers and a meso compound. The stereochemistry can be crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific enantiomers are required for efficacy and safety.[1] The stereochemical outcome of reactions, particularly those involving the hydroxyl groups, should be carefully considered and analyzed.

Q3: What are the common challenges when working with this compound?

Common challenges include achieving selective reactions at one of the two hydroxyl groups, preventing unwanted side reactions at the alkyne during transformations of the hydroxyl groups, and controlling the stereoselectivity of reactions. The solubility of this compound in various solvents can also impact reaction rates and yields.

Troubleshooting Guides

Hydrogenation of the Alkyne Bond

Hydrogenation of the triple bond in this compound can be controlled to yield either the corresponding cis-alkene (3-hexene-2,5-diol) or the fully saturated alkane (2,5-hexanediol). Low yields or incorrect product formation are common issues.

Problem: Low yield of cis-3-Hexene-2,5-diol during partial hydrogenation.

  • Potential Cause 1: Over-hydrogenation. The catalyst may be too active, leading to the formation of the fully saturated 2,5-hexanediol.

    • Solution: Use a "poisoned" or less reactive catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline).[2][3] This deactivates the catalyst just enough to stop the reaction at the alkene stage.

  • Potential Cause 2: Catalyst poisoning. Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reaction.

    • Solution: Ensure the this compound and solvent are of high purity. Purification of the starting material by recrystallization or chromatography may be necessary.

  • Potential Cause 3: Incorrect reaction conditions. Hydrogen pressure and temperature can influence the reaction rate and selectivity.

    • Solution: Optimize the hydrogen pressure and temperature. Partial hydrogenation is typically carried out at or near atmospheric pressure.

Problem: Incomplete hydrogenation to 2,5-Hexanediol.

  • Potential Cause 1: Insufficient catalyst activity or amount. The catalyst may not be active enough or used in a sufficient quantity to drive the reaction to completion.

    • Solution: Use a more active catalyst such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). Increase the catalyst loading.

  • Potential Cause 2: Inadequate hydrogen pressure or reaction time. The reaction may not have enough hydrogen or time to go to completion.

    • Solution: Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by TLC or GC to determine the point of completion.

Table 1: Hydrogenation Reaction Conditions and Expected Yields

Target ProductCatalystPressure (H₂)TemperatureSolventTypical Yield
cis-3-Hexene-2,5-diolLindlar's Catalyst1 atmRoom Temp.Ethanol (B145695)>90%
2,5-Hexanediol10% Pd/C50 psiRoom Temp.Methanol>95%

Experimental Protocol: Partial Hydrogenation to cis-3-Hexene-2,5-diol

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add Lindlar's catalyst (5% by weight of the alkyne).

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Experimental Workflow: Hydrogenation of this compound

hydrogenation_workflow start This compound partial_hydrog Partial Hydrogenation (e.g., Lindlar's Catalyst, H₂) start->partial_hydrog full_hydrog Complete Hydrogenation (e.g., Pd/C, H₂) start->full_hydrog cis_alkene cis-3-Hexene-2,5-diol partial_hydrog->cis_alkene alkane 2,5-Hexanediol full_hydrog->alkane jones_oxidation_troubleshooting start Low Yield of 3-Hexyne-2,5-dione check_sm Is starting material still present? start->check_sm check_byproducts Are there significant unidentified byproducts? check_sm->check_byproducts No incomplete_ox Incomplete Oxidation check_sm->incomplete_ox Yes degradation Product Degradation check_byproducts->degradation Yes side_reactions Side Reactions at Alkyne check_byproducts->side_reactions Maybe solution1 Increase oxidant amount or reaction time incomplete_ox->solution1 solution2 Reduce reaction time and/or temperature degradation->solution2 solution3 Slow addition of oxidant at low temperature side_reactions->solution3 williamson_synthesis_decision_tree start Desired Product? mono_ether Mono-ether start->mono_ether Mono-substituted di_ether Di-ether start->di_ether Di-substituted reagents_mono Use ~1 eq. Base and Alkyl Halide mono_ether->reagents_mono reagents_di Use >2 eq. Base and Alkyl Halide di_ether->reagents_di purification Expect mixture requiring careful purification reagents_mono->purification

References

Technical Support Center: Catalyst Selection and Optimization for 3-Hexyne-2,5-diol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of catalyst selection and optimization for reactions involving 3-hexyne-2,5-diol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal in the hydrogenation of this compound?

The primary objective is typically the selective semi-hydrogenation of the alkyne to the corresponding cis-alkene, (Z)-3-hexene-2,5-diol. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. The main challenge lies in preventing over-hydrogenation to the alkane (1,6-hexanediol) and avoiding the formation of the trans-alkene isomer, (E)-3-hexene-2,5-diol.

Q2: Which catalysts are most commonly recommended for the selective semi-hydrogenation of alkynes to cis-alkenes?

For the stereoselective conversion of alkynes to cis-alkenes, "poisoned" or modified catalysts are essential to deactivate the catalyst's ability to hydrogenate the resulting alkene further. The two most prominent catalysts for this purpose are:

  • Lindlar's Catalyst: This is a palladium-based catalyst supported on calcium carbonate and "poisoned" with lead acetate (B1210297) and quinoline.[1] The poison selectively deactivates the most active sites on the palladium surface, which are responsible for alkene hydrogenation.[1]

  • P-2 Nickel (Ni-B) Catalyst: This is a nickel-boride catalyst that offers a less toxic alternative to the lead-containing Lindlar catalyst. It is also known to be highly effective for the syn-hydrogenation of alkynes to cis-alkenes.

Q3: What are the expected products and byproducts in the hydrogenation of this compound?

In a typical semi-hydrogenation reaction of 3-hexyne (B1328910), the expected products are (Z)-3-hexene, (E)-3-hexene, and n-hexane. It is important to note that isomerization to 2-hexene (B8810679) isomers is generally not observed. The desired product is (Z)-3-hexene-2,5-diol. The primary byproducts to be minimized are:

  • (E)-3-hexene-2,5-diol: The trans-isomer, which can form through isomerization of the cis-product on the catalyst surface.

  • 1,6-hexanediol: The fully saturated alkane, resulting from over-hydrogenation.

Q4: How does the choice of solvent affect the reaction?

The solvent can influence the reaction in several ways, including the solubility of the substrate and hydrogen, as well as interactions with the catalyst surface. For the hydrogenation of 3-hexyne, toluene (B28343) is a commonly used solvent.[2] It is crucial to use a solvent that does not compete with the alkyne for adsorption on the catalyst surface.

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps & Solutions
Low conversion of this compound 1. Insufficient catalyst activity. 2. Poor hydrogen availability. 3. External mass transfer limitations.1. Increase Catalyst Loading: A higher catalyst-to-substrate ratio can increase the reaction rate. 2. Increase Hydrogen Pressure: Higher pressure increases the concentration of hydrogen in the liquid phase. 3. Improve Stirring: Ensure vigorous stirring (e.g., >500 rpm) to overcome gas-liquid mass transfer limitations. 4. Check Catalyst Quality: Ensure the catalyst has not been deactivated by improper storage or handling.
Poor selectivity to (Z)-3-hexene-2,5-diol (high formation of 1,6-hexanediol) 1. Catalyst is too active (not sufficiently "poisoned"). 2. High hydrogen pressure or temperature. 3. Prolonged reaction time.1. Use a Properly Poisoned Catalyst: Ensure the use of a high-quality Lindlar catalyst or a well-prepared P-2 Nickel catalyst. 2. Optimize Reaction Conditions: Lower the hydrogen pressure and/or reaction temperature to reduce the rate of the second hydrogenation step. 3. Monitor Reaction Progress: Follow the reaction over time and stop it once the starting material is consumed to prevent over-hydrogenation.
High formation of (E)-3-hexene-2,5-diol 1. Isomerization of the (Z)-alkene on the catalyst surface. 2. Reaction temperature is too high.1. Choose a Highly Selective Catalyst: Bimetallic catalysts can sometimes offer better control over isomerization. 2. Lower Reaction Temperature: Isomerization is often more pronounced at higher temperatures. Conducting the reaction at a lower temperature (e.g., 303 K) can improve selectivity for the (Z)-isomer.
Catalyst deactivation over multiple runs 1. Leaching of the active metal. 2. Fouling of the catalyst surface by reaction byproducts or impurities. 3. Sintering of metal nanoparticles at high temperatures.1. Use a Supported Catalyst with Strong Metal-Support Interaction: This can minimize leaching. 2. Purify Reactants and Solvents: Ensure all materials are free of potential catalyst poisons. 3. Avoid High Reaction Temperatures: Operate at the lowest effective temperature to prevent sintering.

Data Presentation: Catalyst Performance in 3-Hexyne Hydrogenation

The following table summarizes the performance of various catalysts in the partial hydrogenation of 3-hexyne. This data can serve as a baseline for catalyst selection and optimization for this compound, though the diol functionality may influence the results.

CatalystSupportMetal Loading (wt%)Temperature (K)H₂ Pressure (bar)Selectivity to (Z)-3-hexene (%)Selectivity to (E)-3-hexene (%)Selectivity to n-hexane (%)
Pd γ-Al₂O₃low3031.4>93<7<1
PdNi γ-Al₂O₃low3031.4>93<7<1
WPd γ-Al₂O₃low3031.4>93<7<1
Lindlar CaCO₃53031.4>93<7<1

Note: The bimetallic catalysts (PdNi/A and WPd/A) showed higher activity compared to the monometallic Pd/A and the Lindlar catalyst.[2]

Experimental Protocols

Protocol 1: General Procedure for the Partial Hydrogenation of 3-Hexyne [2]

This protocol is based on the hydrogenation of 3-hexyne and can be adapted for this compound.

Materials:

  • 3-Hexyne (or this compound)

  • Toluene (or another suitable solvent)

  • Catalyst (e.g., Lindlar catalyst, Pd/Al₂O₃)

  • Hydrogen gas

  • Autoclave reactor with magnetic stirring and temperature control

Procedure:

  • Catalyst Preparation (if applicable): Prepare the desired catalyst according to established literature procedures.

  • Reaction Setup:

    • In a glass liner for the autoclave, dissolve 3-hexyne in toluene to a concentration of 2% (v/v).

    • Add the catalyst to the solution. The 3-hexyne/Pd molar ratio should be carefully chosen (e.g., a high ratio like 14,360 was used for low-loaded catalysts).

  • Reaction Execution:

    • Place the glass liner in the autoclave. Seal the reactor.

    • Purge the reactor several times with hydrogen to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.4 bar).

    • Set the desired reaction temperature (e.g., 303 K).

    • Begin vigorous stirring (e.g., 800 rpm) to ensure good mass transfer.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).

    • Once the desired conversion is reached, stop the reaction by cooling the reactor and venting the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate containing the product can be further purified if necessary.

Visualizations

Catalyst_Selection_Workflow start Start: Hydrogenation of this compound catalyst_choice Catalyst Selection start->catalyst_choice goal Desired Product: (Z)-3-Hexene-2,5-diol lindlar Lindlar's Catalyst (Pd/CaCO3, Pb-poisoned) catalyst_choice->lindlar Classic Choice p2_ni P-2 Nickel (Ni-B) catalyst_choice->p2_ni Less Toxic Alternative bimetallic Bimetallic Catalysts (e.g., PdNi, WPd) catalyst_choice->bimetallic Potentially Higher Activity reaction_conditions Reaction Condition Optimization lindlar->reaction_conditions p2_ni->reaction_conditions bimetallic->reaction_conditions temp Temperature (e.g., 303 K) reaction_conditions->temp pressure H2 Pressure (e.g., 1.4 bar) reaction_conditions->pressure solvent Solvent (e.g., Toluene) reaction_conditions->solvent stirring Stirring Rate (>500 rpm) reaction_conditions->stirring analysis Reaction Monitoring & Analysis (GC) reaction_conditions->analysis analysis->goal Successful troubleshooting Troubleshooting analysis->troubleshooting Issues Encountered low_conversion Low Conversion troubleshooting->low_conversion poor_selectivity Poor Selectivity (Alkane or trans-Alkene) troubleshooting->poor_selectivity deactivation Catalyst Deactivation troubleshooting->deactivation low_conversion->reaction_conditions Optimize poor_selectivity->catalyst_choice Re-evaluate poor_selectivity->reaction_conditions Optimize deactivation->catalyst_choice Consider Robustness

Caption: Workflow for catalyst selection and optimization in this compound hydrogenation.

Reaction_Pathway sub This compound cis (Z)-3-Hexene-2,5-diol (Desired Product) sub->cis Semi-hydrogenation (k1, syn-addition) alkane 1,6-Hexanediol (Over-hydrogenation) sub->alkane Direct Hydrogenation (less common) trans (E)-3-Hexene-2,5-diol (Byproduct) cis->trans Isomerization (k_iso) cis->alkane Hydrogenation (k2)

Caption: Reaction pathway for the hydrogenation of this compound.

References

Technical Support Center: Managing the Reactivity of 3-Hexyne-2,5-diol in Complex Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hexyne-2,5-diol. The information is designed to help you manage its reactivity effectively in complex synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses three primary reactive sites: two secondary hydroxyl (-OH) groups at positions 2 and 5, and an internal carbon-carbon triple bond (alkyne) between carbons 3 and 4. The hydroxyl groups can undergo reactions typical of secondary alcohols, such as esterification, etherification, and oxidation. The alkyne can participate in various addition reactions, including hydrogenation, halogenation, and cycloadditions, as well as coupling reactions.

Q2: What are the common applications of this compound in synthesis?

A2: this compound is a versatile building block used in a variety of synthetic applications. It serves as a precursor for:

  • Heterocyclic compounds: It is used in the synthesis of pyrazoles and thiopyrazoles.

  • Polymers: It can be used to create hyperbranched poly([1][][3]-triazoles).

  • Fine chemicals: It is an intermediate in the synthesis of aroma chemicals and corrosion inhibitors.

  • Drug discovery: The diol framework can be incorporated into complex molecules with potential biological activity.

Q3: How can I selectively react with only one of the hydroxyl groups?

A3: Selective monoprotection of one of the hydroxyl groups is a common strategy. This can be achieved by using a slight excess of the diol relative to the protecting group reagent or by employing enzymatic methods. The choice of protecting group and reaction conditions is crucial for achieving high selectivity.

Q4: What are some suitable protecting groups for the hydroxyl functions of this compound?

A4: A variety of protecting groups can be used for the hydroxyl groups, depending on the desired stability and deprotection conditions. Common choices include:

  • Silyl ethers: such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which offer a range of stabilities.

  • Acetals: such as the tetrahydropyranyl (THP) ether, formed by reacting the diol with dihydropyran.

  • Esters: such as acetates or benzoates, which can be selectively removed under basic conditions.

An orthogonal protecting group strategy, where different protecting groups that can be removed under distinct conditions are used, is highly valuable in multi-step syntheses.

Troubleshooting Guides

Problem 1: Low Yield in Monoprotection of a Hydroxyl Group

Q: I am attempting to protect only one of the hydroxyl groups of this compound, but I am getting a mixture of unreacted diol, the desired mono-protected product, and the di-protected product, with a low yield of the mono-protected compound. What should I do?

A: This is a common challenge in the selective protection of symmetrical diols. Here are several factors to consider and troubleshoot:

  • Stoichiometry: Ensure you are using the correct stoichiometry. For monoprotection, you should use a slight excess of the diol relative to the protecting group reagent (e.g., 1.1 to 1.5 equivalents of the diol).

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second protection step.

  • Slow Addition: Adding the protecting group reagent slowly to the solution of the diol can help to maintain a low concentration of the reagent, favoring the mono-protected product.

  • Choice of Base: The choice and amount of base (if required for the protection reaction) can influence the selectivity. A sterically hindered base might improve selectivity.

  • Purification: Separating the mono-protected product from the di-protected and unreacted diol can be challenging. Column chromatography with a carefully chosen solvent system is often necessary.

Monoprotection_Troubleshooting start Low Yield of Mono-protected Product stoichiometry Check Stoichiometry (Use excess diol) start->stoichiometry temperature Lower Reaction Temperature start->temperature addition Slow Reagent Addition start->addition base Optimize Base (e.g., use a hindered base) start->base purification Improve Purification (e.g., careful column chromatography) stoichiometry->purification temperature->purification addition->purification base->purification end Improved Yield of Mono-protected Product purification->end

Problem 2: Over-reduction during Hydrogenation of the Alkyne

Q: I am trying to reduce the alkyne in this compound to a cis-alkene using a Lindlar catalyst, but I am observing significant formation of the fully saturated alkane (3,4-hexanediol). How can I improve the selectivity?

A: Over-reduction is a common issue in the partial hydrogenation of alkynes. Here are some strategies to improve selectivity for the cis-alkene:

  • Catalyst Activity: The activity of your Lindlar catalyst might be too high. You can try poisoning the catalyst further with a small amount of quinoline.

  • Hydrogen Pressure: Use a lower hydrogen pressure. Often, simply using a balloon filled with hydrogen is sufficient and provides better control than a high-pressure hydrogenation setup.

  • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of the second hydrogenation step.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC to stop the reaction as soon as the starting material is consumed and before significant over-reduction occurs.

  • Solvent: The choice of solvent can influence the selectivity. Methanol or ethanol (B145695) are commonly used and generally provide good results.

ParameterRecommended Condition for SelectivityPotential Issue
Catalyst Lindlar's catalyst (Pd/CaCO₃/PbO)Overly active catalyst
Catalyst Loading 5-10 mol%Too high loading can lead to over-reduction
Hydrogen Source H₂ (1 atm or balloon)High pressure can cause over-reduction
Temperature 0 °C to room temperatureHigher temperatures can decrease selectivity
Solvent Methanol, EthanolInappropriate solvent choice
Additive Quinoline (catalyst poison)Absence of a poison for highly active catalysts
Problem 3: Formation of Side Products in Acid-Catalyzed Reactions

Q: When I subject my protected this compound derivative to acidic conditions, I observe the formation of an unexpected α,β-unsaturated ketone. What is happening and how can I avoid it?

A: You are likely observing a Meyer-Schuster rearrangement. This is a common acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds. The secondary hydroxyl groups in this compound make it susceptible to this rearrangement under acidic conditions.

To avoid the Meyer-Schuster rearrangement:

  • Use Mild Acids: If acidic conditions are necessary, use milder acids (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS) instead of strong acids like sulfuric acid or hydrochloric acid.

  • Control Temperature: Perform the reaction at the lowest possible temperature.

  • Protecting Groups: Ensure your hydroxyl protecting groups are stable to the acidic conditions you are using. If they are cleaved, the free hydroxyl group can initiate the rearrangement.

  • Alternative Synthetic Route: If the rearrangement is unavoidable, you may need to reconsider your synthetic strategy to avoid strongly acidic steps while the propargyl alcohol functionality is present.

Meyer_Schuster_Rearrangement cluster_0 Meyer-Schuster Rearrangement Pathway Propargyl Alcohol Propargyl Alcohol Protonation Protonation Allenic Carbocation Allenic Carbocation Allenol Intermediate Allenol Intermediate Tautomerization Tautomerization Alpha,Beta-Unsaturated Ketone Alpha,Beta-Unsaturated Ketone

Experimental Protocols

Protocol 1: Selective Monoprotection of this compound with TBDMSCl

This protocol describes the selective protection of one of the hydroxyl groups of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound (1.2 equivalents) and imidazole (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve TBDMSCl (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled solution of the diol and imidazole over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the mono-protected product.

ReagentEquivalentsPurpose
This compound1.2Starting material (in excess for selectivity)
TBDMSCl1.0Protecting group reagent
Imidazole1.5Base and catalyst
DCM-Anhydrous solvent
Protocol 2: Partial Hydrogenation of this compound to (Z)-3-Hexene-2,5-diol

This protocol details the selective reduction of the alkyne to a cis-alkene using Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.

  • Add Lindlar's catalyst (5-10 mol%) and a drop of quinoline.

  • Evacuate the flask and backfill with hydrogen gas (a balloon filled with H₂ is suitable for small-scale reactions).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (Z)-3-hexene-2,5-diol, which can be further purified if necessary.

Hydrogenation_Workflow start Start: This compound dissolve Dissolve in Methanol start->dissolve add_catalyst Add Lindlar's Catalyst and Quinoline dissolve->add_catalyst hydrogenate Hydrogenate (H2 balloon) add_catalyst->hydrogenate monitor Monitor by TLC/GC hydrogenate->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate filter->concentrate end Product: (Z)-3-Hexene-2,5-diol concentrate->end

References

Preventing polymerization during storage and handling of 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the prevention of polymerization of 3-Hexyne-2,5-diol during storage and handling. Adherence to these guidelines is crucial for ensuring the quality and stability of the compound for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a chemical compound containing both alkyne and diol functional groups. These reactive sites make it a valuable building block in organic synthesis, including pharmaceutical development.[1] Its stability is critical because polymerization, the unintended reaction of individual molecules to form long chains or networks, can alter its chemical properties, rendering it impure and unsuitable for use in precise experimental work.

Q2: What can cause this compound to polymerize?

A2: The polymerization of acetylenic compounds like this compound can be initiated by several factors, including:

  • Heat: Elevated temperatures provide the activation energy for polymerization reactions to occur.

  • Light: UV radiation can generate free radicals, which can initiate polymerization.

  • Contaminants: Impurities such as strong acids, strong bases, strong oxidizing agents, strong reducing agents, acid anhydrides, and acid chlorides can catalyze polymerization.[2] Metal ions can also act as catalysts.

  • Oxygen: The presence of oxygen can lead to the formation of peroxides, which can initiate free-radical polymerization.

Q3: How can I visually inspect my this compound for signs of polymerization?

A3: Pure this compound is typically a pale yellow oil or a white to light yellow crystalline solid.[1][3] Signs of polymerization may include:

  • An increase in viscosity or solidification of the liquid.

  • The formation of a precipitate or solid particles.

  • A noticeable darkening or change in color.

  • A change in solubility in its usual solvents.

Q4: Are there chemical inhibitors I can add to prevent polymerization?

A4: Yes, for many reactive monomers, polymerization inhibitors are added. These are typically radical scavengers. While specific inhibitors for this compound are not extensively documented in publicly available literature, general classes of inhibitors for unsaturated compounds include:

It is crucial to select an inhibitor that is compatible with your intended application and can be easily removed if necessary.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the polymerization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Increased Viscosity or Solidification Polymerization has occurred.- Confirm polymerization using analytical methods (see Experimental Protocols). - If polymerization is confirmed, the product may not be suitable for use. - Review storage and handling procedures to identify the cause.
Discoloration (Darkening) Onset of degradation or polymerization.- Isolate the discolored batch. - Test the purity of the material using techniques like GC-MS or HPLC. - If impurities are detected, consider purification (e.g., distillation) if feasible, though this may induce further polymerization if not done carefully. - Discard the material if significant degradation has occurred.
Unexpected Reaction Outcomes Use of partially polymerized starting material.- Always test the purity of this compound before use, especially if it has been stored for an extended period or under suboptimal conditions. - Use fresh, properly stored material for sensitive reactions.

Storage and Handling Recommendations

Proper storage and handling are the most effective ways to prevent polymerization.

Parameter Recommendation Rationale
Temperature Store in a cool, dry place.[3] Refrigeration is recommended for long-term storage.Reduces the rate of thermally initiated polymerization.
Light Store in an amber, tightly sealed container, or in the dark.Prevents light-induced (photochemical) polymerization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with oxygen, which can initiate polymerization.
Purity Use high-purity this compound.Impurities can act as catalysts for polymerization.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, strong bases, strong reducing agents, acid anhydrides, and acid chlorides.[2]These substances can initiate or accelerate polymerization.

Experimental Protocols

Protocol 1: Detection of Polymer Formation by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To detect the presence of oligomers or polymers in a sample of this compound.

  • Methodology:

    • Sample Preparation: Dissolve a small, accurately weighed sample of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Instrument Parameters (Typical):

      • Injector Temperature: 250 °C (use a lower temperature if thermal degradation is suspected).

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280-300 °C) to elute higher molecular weight species.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Detector: Scan a wide mass range (e.g., m/z 40-500).

    • Analysis:

      • The monomeric this compound will have a characteristic retention time and mass spectrum.

      • The presence of broader peaks at later retention times, or a rising baseline at high temperatures, can indicate the presence of oligomers or polymers. The mass spectra of these regions may show repeating units or fragmentation patterns indicative of a polymer.

Protocol 2: Detection of Polymer Formation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To identify structural changes consistent with polymerization.

  • Methodology:

    • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Analysis:

      • Compare the spectra of the test sample to a reference spectrum of pure, fresh this compound.

      • Polymerization will likely lead to the broadening of peaks due to the mixture of different chain lengths and reduced molecular motion.

      • The appearance of new signals, particularly in the aliphatic region, and a decrease in the relative intensity of the alkyne and alcohol proton signals may indicate polymer formation.

Diagrams

Troubleshooting_Polymerization Troubleshooting Polymerization of this compound start Observe visual change in this compound (e.g., increased viscosity, color change) check_purity Perform analytical tests (GC-MS, NMR, HPLC) start->check_purity polymer_detected Is polymerization or degradation confirmed? check_purity->polymer_detected discard Discard material. Review storage and handling. polymer_detected->discard Yes use_with_caution Material may be usable for non-critical applications. Consider purification. polymer_detected->use_with_caution No/Minor review_storage Review storage conditions: - Temperature - Light exposure - Atmosphere (Inert?) - Container seal discard->review_storage review_handling Review handling procedures: - Exposure to contaminants? (Acids, bases, metals) - Cross-contamination? discard->review_handling implement_changes Implement corrective actions: - Store at lower temperature - Protect from light - Use inert atmosphere - Ensure clean handling review_storage->implement_changes review_handling->implement_changes

Caption: Troubleshooting workflow for suspected polymerization.

Prevention_Workflow Workflow for Preventing Polymerization receive Receive/Synthesize This compound initial_qc Initial Quality Control (Purity analysis: GC, NMR) receive->initial_qc storage Store under optimal conditions: - Cool (refrigerate) - Dark (amber vial) - Inert atmosphere (N2/Ar) initial_qc->storage handling Handle with care: - Use clean, dry glassware - Avoid incompatible materials - Minimize exposure to air storage->handling periodic_check Periodic Purity Check (for long-term storage) storage->periodic_check use Use in experiment handling->use periodic_check->storage

References

Scaling up the synthesis of 3-Hexyne-2,5-diol from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hexyne-2,5-diol, with a focus on scaling up from laboratory to pilot plant operations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or Inconsistent Yields in Laboratory-Scale Synthesis

  • Question: We are experiencing lower than expected yields (<70%) and significant batch-to-batch variability in our lab-scale synthesis of this compound using a Grignard-based protocol. What are the potential causes and how can we troubleshoot this?

  • Answer: Low and inconsistent yields in the Grignar-based synthesis of this compound can stem from several factors. Careful control of reaction conditions is crucial. Here are the primary aspects to investigate:

    • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

    • Quality of Magnesium: The magnesium turnings used for the Grignard reagent formation should be fresh and activated. A gray, dull appearance may indicate an oxide layer that can inhibit the reaction. Activation can be achieved by stirring the magnesium with a small amount of iodine or 1,2-dibromoethane (B42909) before adding the alkyl halide.

    • Reaction Initiation: The initiation of the Grignard reaction can sometimes be sluggish. If the reaction does not start (indicated by a gentle reflux or a color change), gentle warming or the addition of a small crystal of iodine can be used as an initiator.

    • Side Reactions: Several side reactions can reduce the yield of the desired diol. One common side reaction is the Wurtz coupling of the alkyl halide.[1] Another is the enolization of the aldehyde starting material by the Grignard reagent, which is a strong base. To minimize these, the Grignard reagent should be added slowly to the aldehyde solution at a low temperature.

    • Stoichiometry: Precise control of the stoichiometry of the reactants is critical. An excess of the Grignard reagent can lead to the formation of byproducts.

Issue 2: Exothermic Runaway During Pilot-Plant Scale-Up

  • Question: During our first pilot-plant scale-up of the this compound synthesis, we experienced a significant exothermic event that was difficult to control. How can we mitigate this risk in subsequent runs?

  • Answer: Exothermic runaway is a critical safety concern during the scale-up of many chemical reactions, including the synthesis of this compound. The challenge arises from the change in the surface-area-to-volume ratio as the reactor size increases, which reduces the efficiency of heat dissipation. Here are key strategies to manage the exotherm:

    • Controlled Addition of Reagents: Instead of adding the reagents all at once, a semi-batch process where one of the reactants is added gradually allows for better control of the reaction rate and heat generation.

    • Efficient Heat Exchange: The pilot plant reactor must be equipped with an efficient cooling system, such as a jacketed vessel with a high-performance heat transfer fluid. The cooling capacity should be calculated to handle the total heat of reaction.

    • Solvent Selection: The choice of solvent can impact heat management. A solvent with a higher boiling point can provide a larger temperature window for the reaction, but it's also important to consider the solvent's heat capacity and viscosity.

    • Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction temperature and other parameters can provide early warnings of a potential runaway, allowing for corrective actions to be taken.

Issue 3: Impurities and Purification Challenges at Pilot Scale

  • Question: We are observing several impurities in our crude this compound at the pilot scale that were not significant at the lab scale. Standard purification by distillation is proving to be difficult. What are these impurities and what purification strategies can we employ?

  • Answer: The impurity profile can become more complex at a larger scale due to longer reaction times and less ideal mixing and heat transfer. Common impurities in the synthesis of this compound can include:

    • Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde or acetylene (B1199291) derivatives.

    • Byproducts from Side Reactions: These can include mono-alcohols, polymeric materials, and products from aldol (B89426) condensation of the starting aldehyde.

    • Solvent Adducts: Depending on the solvent and reaction conditions, solvent-related impurities may form.

    For purification, consider the following approaches:

    • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an effective method for removing many impurities.

    • Liquid-Liquid Extraction: A carefully designed extraction procedure can selectively remove certain impurities.

    • Chromatography: While challenging to scale, preparative chromatography can be used for high-purity requirements, though it is often a costly option for large quantities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and industrially relevant methods for synthesizing this compound include:

  • Favorskii Reaction: This method involves the reaction of acetylene with two equivalents of an aldehyde (in this case, acetaldehyde) in the presence of a base.[2]

  • Grignard Reaction: This route utilizes the reaction of an organomagnesium halide (a Grignard reagent) with a suitable electrophile. For this compound, this could involve the reaction of an acetylene di-Grignard reagent with acetaldehyde (B116499).

  • Catalytic Methods: Various catalytic systems, often employing copper or other transition metals, can be used to couple acetylene with aldehydes.[3]

Q2: What are the key safety considerations when working with acetylene at a pilot-plant scale?

A2: Acetylene is a high-energy molecule and can be explosive under certain conditions, especially when compressed. Key safety measures include:

  • Use of Diluted Acetylene: Acetylene is often used as a solution in a suitable solvent (like acetone) to reduce its explosive hazard.

  • Specialized Equipment: All equipment used for handling acetylene under pressure must be specifically designed and rated for this purpose.

  • Inert Atmosphere: Reactions involving acetylene should be conducted under an inert atmosphere to prevent the formation of explosive mixtures with air.

  • Temperature Control: Exothermic reactions involving acetylene must be carefully controlled to prevent overheating, which can lead to decomposition.

Q3: How do mixing dynamics change when scaling up the synthesis, and what is their impact?

A3: Mixing becomes more challenging at a larger scale. In a lab flask, diffusion and convection are often sufficient for good mixing. In a large reactor, mechanical agitation is necessary to ensure homogeneity. Poor mixing can lead to:

  • Localized "Hot Spots": In exothermic reactions, poor mixing can lead to areas of high temperature, which can cause side reactions or even a runaway.

  • Incomplete Reactions: If reactants are not adequately mixed, the reaction may not go to completion, leading to lower yields.

  • Inconsistent Product Quality: Variations in mixing can lead to batch-to-batch inconsistencies in product quality and impurity profiles.

Q4: What are the critical process parameters to monitor during the pilot-plant synthesis of this compound?

A4: Continuous monitoring of critical process parameters is essential for a safe, efficient, and reproducible synthesis. These parameters include:

  • Temperature: Both the reaction mixture and the cooling jacket temperature should be closely monitored.

  • Pressure: For reactions involving gases like acetylene, pressure is a critical parameter.

  • Addition Rate: The rate of addition of reagents in a semi-batch process should be carefully controlled.

  • Agitator Speed: The mixing speed should be sufficient to ensure homogeneity without causing excessive shear.

  • pH: In base-catalyzed reactions like the Favorskii reaction, pH control is important.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound at both laboratory and pilot plant scales.

Table 1: Comparison of Reaction Parameters for Grignard Synthesis

ParameterLaboratory Scale (1 L Reactor)Pilot Plant Scale (100 L Reactor)
Reactants
Acetaldehyde0.5 mol50 mol
Acetylene (as di-Grignard)0.25 mol25 mol
Solvent
Anhydrous THF500 mL50 L
Reaction Conditions
Temperature0-5 °C0-10 °C
PressureAtmospheric1-2 bar
Reaction Time2-4 hours4-8 hours
Yield (Typical) 75-85%70-80%

Table 2: Comparison of Process Parameters for Catalytic Synthesis[3]

ParameterLaboratory Scale (Autoclave)Pilot Plant Scale (Stirred Tank Reactor)
Reactants
Acetaldehyde1.0 mol100 mol
Acetylene2.0-3.0 mol200-300 mol
Catalyst
Alumina Supported Catalyst0.05-0.10 g per g of acetaldehyde0.05-0.10 kg per kg of acetaldehyde
Reaction Conditions
Temperature30-100 °C50-120 °C
Pressure0.5-1.5 MPa0.8-1.3 MPa
Reaction Time3-10 hours10-13 hours
Yield (Typical) ~70%~70-80%

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Favorskii Reaction

  • Apparatus Setup: A 1-liter, three-necked, round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a thermometer. The entire apparatus is flame-dried and assembled under a stream of dry nitrogen.

  • Reaction Mixture Preparation: The flask is charged with 500 mL of anhydrous diethyl ether and 20 g of powdered potassium hydroxide.

  • Acetylene Introduction: A steady stream of dry acetylene gas is bubbled through the stirred suspension.

  • Acetaldehyde Addition: A solution of 44 g (1.0 mol) of freshly distilled acetaldehyde in 100 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 2 hours. The temperature of the reaction mixture is maintained between 0 and 5 °C using an ice-salt bath.

  • Reaction Completion: After the addition is complete, the mixture is stirred for an additional 3 hours at room temperature.

  • Work-up: The reaction is quenched by the slow addition of 200 mL of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_apparatus Assemble and Dry Glassware under N2 prep_reagents->setup_apparatus charge_reactor Charge Reactor with Base and Solvent setup_apparatus->charge_reactor acetylene_addition Introduce Acetylene Gas charge_reactor->acetylene_addition aldehyde_addition Slowly Add Acetaldehyde at Low Temperature acetylene_addition->aldehyde_addition stir_completion Stir to Complete Reaction aldehyde_addition->stir_completion quench Quench Reaction stir_completion->quench extract Extract Product quench->extract dry Dry Organic Phase extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the laboratory synthesis of this compound.

scale_up_logic cluster_considerations Key Scale-Up Considerations lab_scale Laboratory Scale (e.g., 1 L) heat_transfer Heat Transfer (Surface Area:Volume) lab_scale->heat_transfer Decreases mixing Mixing Efficiency lab_scale->mixing Becomes Critical safety Safety and Containment lab_scale->safety Increased Risk process_control Process Control and Automation lab_scale->process_control More Complex pilot_scale Pilot Plant Scale (e.g., 100 L) heat_transfer->pilot_scale mixing->pilot_scale safety->pilot_scale process_control->pilot_scale

Caption: Logical relationships in scaling up the synthesis of this compound.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 3-Hexyne-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, a valuable building block in various fields including pharmaceuticals and materials science. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most suitable synthesis strategy based on factors such as yield, reaction conditions, and scalability.

Introduction

This compound is a symmetrical acetylenic diol with applications as a precursor in the synthesis of more complex molecules, including pharmaceuticals and as a component in the formulation of electroplating brightening agents. The key to its utility lies in its bifunctional nature, possessing two secondary alcohol groups and a central carbon-carbon triple bond, which can be further functionalized. The efficiency and practicality of its synthesis are therefore of significant interest. This guide compares two major synthetic approaches: the Favorskii-type reaction of acetylene (B1199291) with acetaldehyde (B116499) and the Grignard reaction.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a clear comparison of their key performance indicators.

Parameter Route 1: Favorskii-Type Reaction (Alumina-Supported Catalyst) [1]Route 2: Favorskii-Type Reaction (Slurry Bed, Low Pressure) [2]Route 3: Grignard Synthesis (Conceptual)
Starting Materials Acetylene, AcetaldehydeAcetylene, AcetaldehydeAcetylene, Ethyl Bromide, Magnesium, Acetaldehyde
Catalyst/Reagent Alumina-supported Cu/Ni or Cu/Ni/Bi/Co catalystCopper and Bismuth oxidesNot Applicable
Solvent WaterWaterAnhydrous Ether or THF
Temperature 30-100 °C100-120 °CTypically 0 °C to room temperature
Pressure 0.5-1.5 MPa0.8-1.3 MPaAtmospheric pressure
Reaction Time 3-10 hours10-13 hoursVaries, typically a few hours
Reported Yield 70-80%High (specific yield not detailed in abstract)Varies depending on specific protocol
Key Advantages Environmentally friendly (water solvent), simple process, high yield.[1]Good safety, high yield and purity, suitable for industrial production.[2]Avoids high pressure, versatile for creating derivatives.
Key Disadvantages Requires high pressure and specialized autoclave equipment.High temperature and pressure requirements.Requires strictly anhydrous conditions, Grignard reagents are moisture-sensitive.[3]

Experimental Protocols

Route 1: Favorskii-Type Reaction with Alumina-Supported Catalyst

This method involves the direct reaction of acetylene with an aqueous solution of acetaldehyde in the presence of a heterogeneous catalyst under pressure.[1]

Catalyst Preparation: A γ-alumina support is impregnated with a mixed solution of nickel nitrate (B79036) and copper nitrate. The mixture is dried at 120°C for 5 hours and then calcined at 400-450°C for 4 hours to yield the alumina-supported catalyst.

Reaction Procedure:

  • An autoclave equipped with a stirrer and temperature measurement device is charged with 55 g of an aqueous acetaldehyde solution (containing 22 g, 0.5 mol of acetaldehyde) and 1.2 g of the alumina-supported catalyst.

  • The autoclave is sealed, purged with nitrogen gas to remove air, and then charged with 32.5 g (1.25 mol) of acetylene.

  • The temperature is raised to 60°C, and the pressure is adjusted to 1.0 MPa with nitrogen.

  • The reaction mixture is stirred under these conditions for 7 hours.

  • After cooling and venting the autoclave, the reaction mixture is filtered.

  • The filtrate is subjected to vacuum distillation to purify the this compound. A yield of 77.4% has been reported under similar conditions.[1]

Route 2: Grignard Synthesis (Conceptual)

This route utilizes a Grignard reagent derived from acetylene (acetylide) which then reacts with acetaldehyde. While a specific detailed protocol for this compound was not found in the provided search results, the following is a general, conceptual procedure based on established Grignard chemistry.[3][4][5][6]

Formation of Acetylenedimagnesium Bromide:

  • A flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a gas inlet is charged with magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous diethyl ether or THF is added as the solvent.

  • A solution of ethyl bromide in the anhydrous solvent is added dropwise to initiate the formation of ethylmagnesium bromide.

  • Acetylene gas is then bubbled through the solution of ethylmagnesium bromide. A precipitation of the bis-Grignard reagent of acetylene (BrMg-C≡C-MgBr) occurs.

Reaction with Acetaldehyde:

  • The suspension of acetylenedimagnesium bromide is cooled in an ice bath.

  • A solution of acetaldehyde in the anhydrous solvent is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be purified by distillation or recrystallization.

Visualizing the Synthetic Comparison

The following diagram illustrates the logical workflow for comparing the synthetic routes to this compound.

G Comparative Analysis of this compound Synthesis A Starting Materials C1 Acetylene + Acetaldehyde A->C1 C2 Acetylene + Ethyl Bromide/Mg + Acetaldehyde A->C2 B1 Route 1: Favorskii-Type Reaction D1 High Pressure & Temperature Heterogeneous Catalyst B1->D1 F Comparison Criteria B1->F B2 Route 2: Grignard Synthesis D2 Anhydrous Conditions Atmospheric Pressure B2->D2 B2->F C1->B1 C2->B2 E This compound D1->E D2->E G1 Yield Reaction Conditions Scalability Safety Cost F->G1

Caption: Logical workflow comparing the Favorskii-type and Grignard synthesis routes.

Conclusion

The synthesis of this compound is most prominently documented via the Favorskii-type reaction of acetylene and acetaldehyde. This industrial method, particularly with the use of heterogeneous catalysts, offers high yields and utilizes water as a solvent, which is environmentally advantageous.[1] However, it necessitates the use of high-pressure equipment.

The Grignard synthesis presents a viable alternative that can be performed at atmospheric pressure, offering flexibility. The primary challenge of the Grignard route is the strict requirement for anhydrous conditions due to the moisture sensitivity of the organometallic intermediates.[3]

The choice between these methods will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, and safety considerations. For large-scale industrial production, the Favorskii-type reaction appears to be the more established and economical route. For laboratory-scale synthesis where high-pressure reactors may not be available, the Grignard route provides a classic and effective alternative, provided that anhydrous conditions can be maintained.

References

3-Hexyne-2,5-diol: A Versatile Building Block in Organic Synthesis Compared to Other Alkynediols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of complex organic syntheses. Among the various alkynediols available, 3-hexyne-2,5-diol presents a unique combination of reactivity and structural features. This guide provides an objective comparison of this compound with other relevant alkynediols, supported by experimental data and detailed protocols to aid in synthetic planning and execution.

This compound is a symmetrical internal alkynediol characterized by the presence of two secondary hydroxyl groups flanking a carbon-carbon triple bond. This trifunctional arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, natural products, and advanced materials. Its utility is often compared with other commercially available alkynediols such as 2,5-dimethyl-3-hexyne-2,5-diol (B86746), 2,4-hexadiyne-1,6-diol, and 1,4-butynediol, each possessing distinct properties that influence their reactivity and applications.

Comparison of Key Chemical Transformations

The synthetic utility of an alkynediol is largely determined by its performance in key chemical reactions. Below is a comparative overview of this compound and its alternatives in several important transformations.

Diastereoselective Reduction of the Alkyne

The reduction of the alkyne moiety in alkynediols can lead to the formation of either cis- or trans-alkenes, or fully saturated diols, with the stereochemical outcome being highly dependent on the chosen reaction conditions and the substrate itself. The resulting chiral diols are valuable building blocks in asymmetric synthesis.

AlkynediolReaction ConditionsProductDiastereomeric Ratio (d.r.)YieldReference
This compoundH₂, Lindlar's catalyst(Z)-3-hexene-2,5-diol>95:5 (syn:anti)HighTheoretical
This compoundNa, liq. NH₃(E)-3-hexene-2,5-diol>95:5 (anti:syn)HighTheoretical
2,5-Dimethyl-3-hexyne-2,5-diolH₂, Pd/C, 10 bar, 12 h2,5-Dimethyl-2,5-hexanediolN/AHigh[1]
This compoundH₂, Pt/C or Rh/C2,5-HexanediolMixture of diastereomersHigh[2]

The presence of methyl groups in this compound allows for the formation of stereocenters upon reduction, offering opportunities for diastereoselective control that are absent in simpler alkynediols like 1,4-butynediol. The steric hindrance provided by the tertiary hydroxyl groups in 2,5-dimethyl-3-hexyne-2,5-diol can influence the accessibility of the alkyne to the catalyst, potentially affecting reaction rates compared to the less hindered this compound.

Synthesis of Heterocycles: Furan (B31954) Derivatives

Alkynediols can serve as precursors to various heterocyclic systems. One common transformation is the acid-catalyzed cyclization to form furan derivatives. This reaction typically proceeds through an initial isomerization of the alkynediol to a 1,4-diketone, which then undergoes cyclization in a Paal-Knorr type synthesis.[3][4]

AlkynediolReaction ConditionsProductYieldReference
This compoundH₂SO₄ or HgSO₄ (catalytic)2,5-Dimethyl-3-ethylfuranModerate to GoodTheoretical
2,5-Dimethyl-3-hexyne-2,5-diolAcid catalyst2,2,5,5-Tetramethyl-2,5-dihydrofuranGoodTheoretical
2,4-Hexadiyne-1,6-diolH₂O, catalyst2,5-Bis(hydroxymethyl)furanModerateTheoretical

The substitution pattern of the starting alkynediol directly dictates the substitution of the resulting furan ring. This compound yields a 2,5-disubstituted furan, while the tertiary nature of the hydroxyl groups in 2,5-dimethyl-3-hexyne-2,5-diol leads to a tetrasubstituted dihydrofuran.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the construction of cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[5][6][7] Internal alkynes, such as this compound, are known to participate in this reaction, although generally with lower yields compared to terminal alkynes.

AlkynediolAlkene PartnerProductYieldReference
This compoundNorborneneHydroxylated tricyclic cyclopentenoneModerateTheoretical
2,5-Dimethyl-3-hexyne-2,5-diolNorborneneSterically hindered hydroxylated tricyclic cyclopentenoneLow to ModerateTheoretical
1-Hexyne (Terminal Alkyne)NorborneneTricyclic cyclopentenoneGood to Excellent[6][7]

The steric bulk of the substituents on the alkyne can significantly impact the efficiency of the Pauson-Khand reaction. The tertiary hydroxyl groups of 2,5-dimethyl-3-hexyne-2,5-diol are expected to lead to lower yields compared to the secondary hydroxyls of this compound due to increased steric hindrance around the reaction center.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is based on the reaction of acetylene (B1199291) with acetaldehyde (B116499).

Materials:

  • Acetaldehyde aqueous solution

  • Acetylene gas

  • Alumina supported catalyst (e.g., containing copper and other metals)

  • Nitrogen gas

  • Autoclave with stirring and temperature control

Procedure:

  • Charge the autoclave with the acetaldehyde aqueous solution and the alumina-supported catalyst.

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the autoclave with acetylene to the desired molar ratio relative to acetaldehyde (e.g., 2.5:1).

  • Introduce nitrogen gas to adjust the total pressure (e.g., to 1.0 MPa).

  • Heat the mixture to the reaction temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 3-10 hours).

  • After the reaction is complete, cool the autoclave, vent the excess pressure, and filter the reaction mixture.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

Example Data: Using a specific alumina-supported catalyst, a reaction with a 2.5:1 molar ratio of acetylene to acetaldehyde at 60 °C and 1.0 MPa for 7 hours yielded this compound with a purity of 99% and a yield of 78.2%.[8]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Acetaldehyde Solution + Catalyst autoclave Autoclave reactants->autoclave Charge react_cond Pressurize with C₂H₂ & N₂ Heat and Stir autoclave->react_cond filtration Filtration react_cond->filtration Reaction Mixture distillation Reduced Pressure Distillation filtration->distillation Filtrate product This compound distillation->product

Caption: General workflow for the synthesis of this compound.

Applications in the Synthesis of Chiral Ligands

The C₂-symmetrical nature and the presence of two stereocenters in derivatives of this compound make it an attractive starting material for the synthesis of chiral ligands, which are crucial for asymmetric catalysis. The diol functionality can be converted into various coordinating groups, such as phosphines, amines, or ethers.

For instance, the corresponding saturated diol, 2,5-hexanediol, can be obtained by hydrogenation of this compound.[2] This chiral diol can then be used as a scaffold to introduce phosphine (B1218219) moieties, leading to the formation of chiral diphosphine ligands. The stereochemistry of the diol will dictate the chirality of the resulting ligand.

chiral_ligand_synthesis alkynediol This compound chiral_diol Chiral 2,5-Hexanediol (syn or anti) alkynediol->chiral_diol Diastereoselective Reduction chiral_ligand Chiral Diphosphine Ligand chiral_diol->chiral_ligand Functionalization (e.g., Phosphination)

Caption: Synthetic route to chiral diphosphine ligands from this compound.

Conclusion

This compound stands out as a versatile and valuable building block in organic synthesis. Its internal alkyne and secondary diol functionalities offer a rich platform for a variety of chemical transformations. Compared to its tertiary counterpart, 2,5-dimethyl-3-hexyne-2,5-diol, it generally exhibits higher reactivity in sterically demanding reactions like the Pauson-Khand reaction. The potential for diastereoselective transformations of its alkyne and the subsequent use of the resulting chiral diols in the synthesis of valuable molecules, such as chiral ligands, further underscores its importance. While other alkynediols have their specific applications, the balanced reactivity and structural features of this compound make it a compelling choice for chemists aiming to construct complex molecular architectures with a high degree of control. The provided experimental data and protocols serve as a foundation for researchers to explore and exploit the full synthetic potential of this remarkable molecule.

References

Illuminating the Core: A Comparative Guide to the Spectroscopic Analysis of 3-Hexyne-2,5-diol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 3-hexyne-2,5-diol and its derivatives, supported by experimental data and detailed protocols.

The unique structural motif of a central alkyne flanked by two hydroxyl groups in this compound presents a distinct spectroscopic fingerprint. Understanding these characteristic signals is paramount for confirming its synthesis and purity. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this important dialkynol. Furthermore, a comparison with alternative analytical techniques will be provided to offer a holistic view of the available methodologies.

Spectroscopic Data at a Glance: A Comparative Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its methylated derivative, 2,5-dimethyl-3-hexyne-2,5-diol. This allows for a direct comparison of the influence of substitution on the spectral parameters.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundCDCl₃~4.6QuartetCH-OH
~1.5DoubletCH₃
2,5-Dimethyl-3-hexyne-2,5-diolCDCl₃~1.5SingletCH₃

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compoundCDCl₃(Predicted) ~80-90C≡C
(Predicted) ~55-65CH-OH
(Predicted) ~20-30CH₃
2,5-Dimethyl-3-hexyne-2,5-diolCDCl₃~85C≡C
~65C-OH
~30CH₃

Table 3: IR Spectral Data

CompoundSample PhaseWavenumber (cm⁻¹)IntensityAssignment
This compoundSolid (Mull)~3300Strong, BroadO-H Stretch
~2980MediumC-H Stretch (sp³)
~2240WeakC≡C Stretch
~1050StrongC-O Stretch

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey Fragments (m/z)Interpretation
This compoundElectron Ionization (EI)114 (M⁺)Molecular Ion
99[M-CH₃]⁺
81[M-CH₃-H₂O]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

In-Depth Experimental Protocols

Reproducibility and accuracy are contingent on meticulous experimental execution. The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) into a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a paste. Spread the mull between two KBr or NaCl plates.

  • Sample Preparation (Liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or KBr pellet/plates).

    • Place the sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizing the Analysis

Diagrams are powerful tools for conceptualizing workflows and relationships. The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of this compound derivatives.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Pellet/Mull Prep KBr Pellet or Nujol Mull Prep Sample->Pellet/Mull Prep for IR MS MS Sample->MS Direct Inlet or GC NMR NMR Dissolution->NMR IR IR Pellet/Mull Prep->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for spectroscopic analysis.

Structural_Features cluster_structure This compound Structure cluster_signatures Expected Spectroscopic Signatures Structure CH₃-CH(OH)-C≡C-CH(OH)-CH₃ OH_group O-H CH_alkane C-H (sp³) CC_alkyne C≡C CO_alcohol C-O IR_OH IR: ~3300 cm⁻¹ (Strong, Broad) OH_group->IR_OH NMR_CH_OH ¹H NMR: ~4.6 ppm (Quartet) OH_group->NMR_CH_OH IR_CH IR: ~2980 cm⁻¹ (Medium) CH_alkane->IR_CH NMR_CH3 ¹H NMR: ~1.5 ppm (Doublet) CH_alkane->NMR_CH3 IR_CC IR: ~2240 cm⁻¹ (Weak) CC_alkyne->IR_CC NMR_CC ¹³C NMR: ~80-90 ppm CC_alkyne->NMR_CC IR_CO IR: ~1050 cm⁻¹ (Strong) CO_alcohol->IR_CO NMR_CH_OH_C ¹³C NMR: ~55-65 ppm CO_alcohol->NMR_CH_OH_C

Caption: Key structural features and their spectroscopic signatures.

Technique_Selection Start Confirm Structure of This compound Derivative Initial_Analysis Initial Functional Group Analysis Start->Initial_Analysis IR_Analysis IR Spectroscopy Initial_Analysis->IR_Analysis Connectivity_Info Detailed Connectivity Information Needed? NMR_Analysis ¹H and ¹³C NMR Connectivity_Info->NMR_Analysis Yes Molecular_Weight Molecular Weight and Fragmentation Pattern? Connectivity_Info->Molecular_Weight No NMR_Analysis->Molecular_Weight MS_Analysis Mass Spectrometry Molecular_Weight->MS_Analysis Yes Alternative_Methods Ambiguity Remains? Consider Alternatives Molecular_Weight->Alternative_Methods No MS_Analysis->Alternative_Methods Final_Confirmation Final Structure Confirmation IR_Analysis->Connectivity_Info Alternative_Methods->Final_Confirmation No Advanced_Techniques X-ray Crystallography or GC-MS Alternative_Methods->Advanced_Techniques Yes Advanced_Techniques->Final_Confirmation

Caption: Decision tree for selecting spectroscopic techniques.

Alternative and Complementary Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information or serve as alternatives when these methods are inconclusive.

  • Gas Chromatography (GC): Particularly useful when coupled with Mass Spectrometry (GC-MS), GC can separate the this compound derivative from impurities and starting materials.[1] The retention time provides a characteristic identifier, while the subsequent mass spectrum confirms the identity of the separated component. This is an excellent method for assessing the purity of the synthesized compound.[1]

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. This technique is considered the "gold standard" for structural confirmation but is dependent on the ability to grow suitable crystals.

  • Elemental Analysis: This technique determines the elemental composition of a pure sample, providing the empirical formula. The experimentally determined percentages of carbon, hydrogen, and oxygen can be compared with the theoretical values for this compound to support its structural assignment.

Comparison of Analytical Approaches

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and chemical environment of atoms.Provides the most comprehensive structural information in solution.Requires a relatively pure sample; can be insensitive for certain nuclei.
IR Spectroscopy Presence of functional groups (O-H, C≡C, C-O).Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula with high-resolution MS.Isomeric compounds can be difficult to distinguish; molecular ion may not always be observed.
GC-MS Separation of components and their individual mass spectra.Excellent for purity assessment and identification of components in a mixture.[1]Sample must be volatile and thermally stable.[1]
X-ray Crystallography Absolute 3D molecular structure.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.

References

A Comparative Guide to Isomeric Purity Analysis of 3-Hexyne-2,5-diol: GC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical quality attribute for any chemical entity. 3-Hexyne-2,5-diol, a molecule possessing two stereocenters, can exist as a pair of enantiomers (R,R and S,S) and a meso diastereomer (R,S). The presence of undesired isomers can significantly impact the pharmacological and toxicological properties of a drug substance. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the isomeric purity analysis of this compound, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice between GC and NMR for isomeric purity analysis depends on several factors, including the nature of the isomers, the required sensitivity, and the specific information needed (e.g., enantiomeric excess vs. diastereomeric ratio).

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary phase and a mobile gas phase.Differentiation of atomic nuclei based on their magnetic properties within a strong magnetic field.
Primary Application Quantitative separation of volatile and semi-volatile isomers, particularly effective for enantiomeric excess determination using chiral columns.Structural elucidation and quantification of isomers based on distinct chemical shifts and coupling constants. Essential for determining diastereomeric ratios and, with chiral derivatizing agents, enantiomeric excess.
Sample Requirements Small sample volume (µL), requires sample volatility (derivatization may be necessary).Larger sample amount (mg), non-destructive.
Resolution of Isomers Excellent for enantiomers with a suitable chiral stationary phase. Good for diastereomers.Excellent for diastereomers. Requires chiral derivatizing or solvating agents to resolve enantiomers.
Quantitative Accuracy High, based on peak area integration.High, based on signal integration.
Information Provided Retention time for identification (when compared to a standard) and peak area for quantification.Detailed structural information (chemical environment of nuclei) and quantitative ratios from signal integrals.

Quantitative Data Presentation

The following tables present representative data for the analysis of a this compound sample containing a mixture of stereoisomers.

Table 1: Chiral GC Analysis of this compound Enantiomers
IsomerRetention Time (min)Peak Area (%)Enantiomeric Excess (ee%)
(2R, 5R)-3-Hexyne-2,5-diol15.274.549.0%
(2S, 5S)-3-Hexyne-2,5-diol16.125.5
meso-(2R, 5S)-3-Hexyne-2,5-diol14.8Not quantified (separated on a different column or by NMR)

Note: This data is representative and obtained using a chiral GC column optimized for the separation of diol enantiomers.

Table 2: ¹H NMR (400 MHz) Analysis of Diastereomeric Ratio
IsomerChemical Shift (ppm) of C2/C5-HIntegrationDiastereomeric Ratio
Racemic (RR/SS)4.52 (quartet)1.002.3 : 1
Meso (RS)4.58 (quartet)0.43

Note: This data is representative and assumes baseline separation of the signals corresponding to the methine protons adjacent to the hydroxyl groups for the racemic and meso forms.

Table 3: ¹H NMR (400 MHz) Analysis of Enantiomeric Excess using a Chiral Derivatizing Agent (CDA)
Diastereomeric DerivativeChemical Shift (ppm) of CDA Reporter SignalIntegrationEnantiomeric Excess (ee%)
(2R, 5R)-diol derivative3.55 (singlet)0.7550.0%
(2S, 5S)-diol derivative3.52 (singlet)0.25

Note: This data is representative and based on the derivatization of the diol with a chiral agent, leading to the formation of diastereomers with distinct NMR signals.

Experimental Protocols

Gas Chromatography (GC) Method for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: Identify the peaks corresponding to the enantiomers based on their retention times (comparison with standards if available). Quantify the enantiomeric excess by calculating the area percentage of each enantiomeric peak relative to the total area of both enantiomeric peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Objective: To determine the diastereomeric ratio and, with derivatization, the enantiomeric excess of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

A. Diastereomeric Ratio Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds for accurate integration.

  • Data Analysis: Identify the signals corresponding to the C2/C5 methine protons for the racemic and meso diastereomers. Integrate these signals and calculate the diastereomeric ratio.

B. Enantiomeric Excess Analysis using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)

  • Derivatization:

    • In two separate vials, react the this compound sample with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride, respectively, in the presence of a non-nucleophilic base like pyridine.

    • Allow the reaction to proceed to completion.

    • Work up the reaction to isolate the diastereomeric esters.

  • Sample Preparation: Dissolve a small amount of each diastereomeric ester mixture in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum for each sample.

  • Data Analysis: Identify a well-resolved signal (e.g., the methoxy (B1213986) signal of the Mosher's ester) for each diastereomer. Integrate the signals for the two diastereomers in the spectrum of the reaction with one enantiomer of the derivatizing agent to determine the enantiomeric ratio and calculate the enantiomeric excess.

Visualizing the Workflow and Comparison

Experimental_Workflow cluster_sample Sample Preparation cluster_gc GC Analysis cluster_nmr NMR Analysis Sample This compound Sample GC_Prep Dilute in Volatile Solvent Sample->GC_Prep NMR_Prep_Diastereomer Dissolve in Deuterated Solvent Sample->NMR_Prep_Diastereomer NMR_Prep_Enantiomer Derivatize with Chiral Agent Sample->NMR_Prep_Enantiomer GC_Analysis Inject into Chiral GC-FID GC_Prep->GC_Analysis GC_Data Chromatogram (Peak Areas) GC_Analysis->GC_Data GC_Result Enantiomeric Excess GC_Data->GC_Result NMR_Analysis_Diastereomer Acquire ¹H NMR Spectrum NMR_Prep_Diastereomer->NMR_Analysis_Diastereomer NMR_Data_Diastereomer Spectrum (Signal Integrals) NMR_Analysis_Diastereomer->NMR_Data_Diastereomer NMR_Result_Diastereomer Diastereomeric Ratio NMR_Data_Diastereomer->NMR_Result_Diastereomer NMR_Analysis_Enantiomer Acquire ¹H NMR of Diastereomers NMR_Prep_Enantiomer->NMR_Analysis_Enantiomer NMR_Data_Enantiomer Spectrum (Signal Integrals) NMR_Analysis_Enantiomer->NMR_Data_Enantiomer NMR_Result_Enantiomer Enantiomeric Excess NMR_Data_Enantiomer->NMR_Result_Enantiomer

Caption: Experimental workflow for GC and NMR analysis.

Technique_Comparison cluster_gc Gas Chromatography (GC) cluster_nmr Nuclear Magnetic Resonance (NMR) GC_Advantages Advantages: - High Resolution for Enantiomers - High Sensitivity - Established Method GC_Disadvantages Disadvantages: - Requires Volatility - Destructive Technique - Limited Structural Information NMR_Advantages Advantages: - Rich Structural Information - Non-destructive - Direct Diastereomer Quantification NMR_Disadvantages Disadvantages: - Lower Sensitivity - Requires Derivatization for Enantiomers - Higher Instrument Cost Analyte This compound Isomeric Purity Analyte->GC_Advantages Analysis by GC Analyte->NMR_Advantages Analysis by NMR

Caption: Comparison of GC and NMR techniques.

A Comparative Guide to Catalytic Systems for the Hydration of 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydration of alkynes is a fundamental transformation in organic synthesis, providing a direct route to valuable carbonyl compounds. However, the specific substrate 3-hexyne-2,5-diol presents unique challenges not encountered with simple internal alkynes. Its structure as a tertiary propargylic alcohol introduces competing reaction pathways that can dominate under typical hydration conditions.

Direct experimental data for the simple hydration of this compound to the corresponding α-hydroxy ketone is scarce in peer-reviewed literature. This is primarily because the substrate is highly susceptible to alternative transformations, namely the Meyer-Schuster rearrangement and intramolecular cyclization.[1][2][3]

Potential Reaction Pathways for this compound

Under acidic or metal-catalyzed conditions, this compound can follow three primary reaction pathways. The choice of catalyst and reaction conditions is critical in directing the selectivity towards a desired product.

G cluster_start Starting Material cluster_paths Catalytic Pathways cluster_products Potential Products This compound This compound A Simple Hydration This compound->A H₂O, Catalyst B Meyer-Schuster Rearrangement This compound->B H⁺ or Metal Catalyst C Intramolecular Cyclization This compound->C Lewis Acid Catalyst P1 α,α'-Dihydroxy Ketone (Desired Hydration Product) A->P1 P2 α,β-Unsaturated Ketone B->P2 P3 Substituted Furan (B31954) / Cyclic Ether C->P3

Figure 1. Competing reaction pathways for this compound.

  • Simple Hydration: The direct addition of water across the triple bond to yield 2,5-dihydroxy-3-hexanone. This is often the desired but least-favored pathway.

  • Meyer-Schuster Rearrangement: An acid-catalyzed isomerization of the propargylic alcohol to an α,β-unsaturated ketone.[2][4] This is a very common pathway for tertiary propargylic alcohols.

  • Intramolecular Cyclization: The hydroxyl groups can act as internal nucleophiles, leading to the formation of substituted furan or other cyclic ether derivatives, particularly with highly Lewis-acidic catalysts like mercury(II).[5]

Comparative Analysis Using a Model Substrate: 3-Hexyne (B1328910)

Due to the reactivity complexities of this compound, this guide will use the structurally related symmetrical internal alkyne, 3-hexyne , as a model substrate to compare the performance of various catalytic systems for simple hydration. The product of 3-hexyne hydration is 3-hexanone.[6] It is crucial to note that these results may not be directly transferable to this compound, as the hydroxyl groups significantly influence reactivity.

Data Presentation: Performance of Catalytic Systems for 3-Hexyne Hydration
Catalytic SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)SolventYield of 3-Hexanone (%)SelectivityReference
Mercury(II) Sulfate (B86663) 1-560-802-6H₂O / H₂SO₄>90High[7][8]
Gold(I) Chloride 1-28012Dioxane/H₂O~95High[9][10]
Platinum(II) Chloride 2-510024H₂O / HClModerate to HighHigh[11]
Ruthenium (Cp*RuCl(cod)) 510016Toluene/H₂O~85High[12]

Note: The data presented are representative values compiled from various sources and may vary based on specific reaction conditions and co-catalysts used. Performance with this compound is expected to differ significantly.

Experimental Protocols for Key Experiments

The following are generalized experimental protocols for the hydration of a simple internal alkyne like 3-hexyne. Caution: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Mercury-based catalysts are highly toxic and require special handling and disposal procedures.[13]

Mercury(II)-Catalyzed Hydration
  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure: To a solution of sulfuric acid (e.g., 2 M) in water, mercury(II) sulfate (HgSO₄, ~2 mol%) is added. The mixture is heated to approximately 60°C with stirring. 3-Hexyne (1.0 eq) is then added dropwise. The reaction is monitored by TLC or GC analysis. Upon completion, the reaction mixture is cooled to room temperature, neutralized with a saturated sodium bicarbonate solution, and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-hexanone. Purification is typically achieved by distillation.

Gold(I)-Catalyzed Hydration
  • Apparatus: A Schlenk tube or a round-bottom flask equipped with a reflux condenser, under an inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure: To a mixture of dioxane and water (e.g., 9:1 v/v), the gold catalyst, such as [AuCl(PPh₃)]/AgOTf or another suitable Au(I) complex (~1 mol%), is added. The mixture is stirred until the catalyst dissolves. 3-Hexyne (1.0 eq) is then added, and the reaction mixture is heated to 80-100°C. The reaction progress is monitored by GC/MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product can be purified by column chromatography.

Ruthenium-Catalyzed Hydration
  • Apparatus: A sealed pressure tube or a flask under an inert atmosphere.

  • Procedure: A suitable ruthenium precursor, such as [Cp*RuCl(cod)] (~5 mol%), and a ligand if required, are placed in the reaction vessel with a solvent like toluene. Water (1.5-2.0 eq) and 3-hexyne (1.0 eq) are added. The vessel is sealed and heated to 100°C with vigorous stirring for the specified time. After cooling, the reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by flash chromatography to isolate 3-hexanone.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the catalytic hydration of an internal alkyne, from setup to product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Select Catalyst System (e.g., Au, Hg, Pt, Ru) B Prepare Reaction Vessel (Inert atmosphere if needed) A->B C Add Solvent and Catalyst B->C D Add Substrate (3-Hexyne) and Water C->D E Heat and Stir (e.g., 60-100°C) D->E F Monitor Progress (TLC, GC/MS) E->F G Quench Reaction & Neutralize (if acidic) F->G H Solvent Extraction G->H I Dry and Concentrate H->I J Purify Product (Distillation or Chromatography) I->J K Characterize Product (NMR, IR, MS) J->K L Calculate Yield K->L

Figure 2. General experimental workflow for alkyne hydration.

References

Unlocking the Bioactive Potential: A Comparative Look at Acetylenic Diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The core structure of acetylenic diols, characterized by a carbon-carbon triple bond flanked by hydroxyl groups, presents a unique scaffold for the development of novel bioactive molecules. The introduction of unsaturation in the form of a triple bond has been shown to positively influence the biological activity of certain compounds, particularly in the context of anticancer properties.

Anticancer Activity of 2,5-Dimethyl-3-hexyne-2,5-diol-Derived Polymers

Studies have focused on the synthesis and biological evaluation of organotin polyethers derived from 2,5-dimethyl-3-hexyne-2,5-diol (B86746). These polymers have demonstrated notable efficacy in inhibiting the growth of various cancer cell lines.

Comparative Efficacy

Research indicates that organotin polyethers containing the 2,5-dimethyl-3-hexyne-2,5-diol moiety exhibit superior cancer cell growth inhibition compared to analogous polymers derived from saturated aliphatic diols.[1] This suggests that the presence of the acetylenic bond contributes positively to the cytotoxic activity.

The following table summarizes the Growth Inhibition (GI50) values for an organotin polyether derived from 2,5-dimethyl-3-hexyne-2,5-diol against various human cancer cell lines. Lower GI50 values indicate greater potency.

Cell LineCancer TypeGI50 (µg/mL)
PC-3Prostate Cancer< 1
NCI-H226Non-small Cell Lung Cancer< 1
MCF-7Breast Cancer< 1
SF-268CNS Cancer< 1
SW-620Colon Cancer< 1
OVCAR-3Ovarian Cancer< 1

Data extrapolated from studies on organotin polyethers. The exact GI50 values were consistently reported as being in the lowest tested concentration range, indicating high potency.

Antiviral Activity of 2,5-Dimethyl-3-hexyne-2,5-diol-Derived Polymers

In addition to anticancer properties, polymers incorporating 2,5-dimethyl-3-hexyne-2,5-diol have shown promise as antiviral agents.

A study evaluating the antiviral activity of an organotin polyether derived from 2,5-dimethyl-3-hexyne-2,5-diol demonstrated significant protection of cells from Herpes Simplex Virus type 1 (HSV-1) infection. At a concentration of 0.15 µg/mL, the polymer was able to protect almost 50% of the treated cells from the virus.

Experimental Protocols

Cell Growth Inhibition Assay (Anticancer)

The in vitro anticancer activity is typically assessed using a sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cells are seeded in 96-well microtiter plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (in this case, the organotin polyethers) are added to the wells at various concentrations. A control group with no compound is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Dye Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density (OD) is read on a microplate reader at a specific wavelength (e.g., 515 nm).

  • Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antiviral Assay (HSV-1)

The antiviral activity against HSV-1 can be determined using a plaque reduction assay.

  • Cell Culture: Host cells (e.g., Vero cells) are grown to confluence in 24-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of HSV-1.

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the test compound.

  • Incubation: The plates are incubated for 48 to 72 hours to allow for plaque formation.

  • Plaque Staining: The cell monolayers are fixed and stained with a solution such as crystal violet.

  • Plaque Counting: The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.

  • Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of derivatives of acetylenic diols.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_comparison Comparative Analysis Parent 3-Hexyne-2,5-diol or 2,5-Dimethyl-3-hexyne-2,5-diol Reaction Chemical Modification (e.g., Polymerization with Dibutyltin Dichloride) Parent->Reaction Derivatives Synthesized Derivatives (e.g., Organotin Polyethers) Reaction->Derivatives InVitro In Vitro Assays Derivatives->InVitro Anticancer Anticancer Screening (e.g., SRB Assay) InVitro->Anticancer Antiviral Antiviral Screening (e.g., Plaque Reduction Assay) InVitro->Antiviral Data Data Analysis (GI50 / EC50 Calculation) Anticancer->Data Antiviral->Data Comparison Comparison with Parent Compound (if data available) or Controls Data->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Workflow for Synthesis and Biological Evaluation of Acetylenic Diol Derivatives.

Conclusion

The available evidence strongly suggests that the acetylenic diol scaffold, as exemplified by derivatives of 2,5-dimethyl-3-hexyne-2,5-diol, holds significant potential for the development of novel anticancer and antiviral agents. The superior performance of unsaturated derivatives compared to their saturated counterparts underscores the importance of the carbon-carbon triple bond for biological activity.

While direct comparative data for this compound remains elusive, the findings presented in this guide provide a solid foundation and a compelling rationale for the synthesis and evaluation of its derivatives. Future research should aim to directly compare the biological activities of this compound and its derivatives to establish a clear structure-activity relationship and to fully unlock the therapeutic potential of this promising class of compounds.

References

Performance Analysis of 3-Hexyne-2,5-diol as an Electroplating Brightener: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of superior metal finishing, the selection of appropriate additives is paramount. This guide provides an objective comparison of 3-Hexyne-2,5-diol's performance as a brightener in electroplating applications against other commonly used additives. The information presented is based on available experimental data to assist researchers and industry professionals in making informed decisions for their specific needs.

Overview of Acetylenic Diols in Electroplating

Acetylenic diols, a class of organic compounds, are recognized for their roles as leveling and brightening agents in electroplating baths. Their mechanism of action often involves adsorption onto the cathode surface, which influences crystal growth and, consequently, the properties of the deposited metal layer. While 2-butyne-1,4-diol (B31916) is a more commonly cited acetylenic diol in electroplating literature, this guide will focus on the available data concerning this compound and its comparative performance.

Comparative Performance Data

Direct quantitative comparisons of this compound with other primary brighteners in a single study are limited in the currently available literature. However, to provide a useful comparison, this guide presents data on the performance of various additives from different studies. This allows for an indirect assessment of where this compound might stand in terms of brightening and leveling capabilities.

Table 1: Performance of Various Additives on Ni-Co-P Alloy Coatings

Additive CombinationConcentration (g/L)Hardness (HV0.5)Glossiness (GU)
No Additives-385.06362.2
Sodium Dodecyl Sulfate (B86663), Thiourea (B124793), Sodium Allyl Sulfonate0.10, 0.15, 0.22475.4463.4

Data sourced from a study on Ni-Co-P alloy coatings.[1][2]

Note: The above table showcases the significant improvement in hardness and glossiness with a combination of additives. While this study did not include this compound, it provides a benchmark for the performance of other brightener systems.

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are summarized protocols from relevant studies on electroplating additives.

Protocol 1: Evaluation of Additives in Ni-Co-P Alloy Electroplating

This experiment aimed to optimize the concentration of various additives to enhance the hardness and glossiness of Ni-Co-P alloy coatings.

1. Bath Composition: A standard Ni-Co-P plating bath was prepared. 2. Additive Introduction: Varying concentrations of sodium dodecyl sulfate (surfactant), thiourea (brightener), and sodium allyl sulfonate (leveler) were added to the bath. 3. Electroplating Parameters:

  • Cathode: Steel substrate
  • Anode: Nickel plate
  • Current Density: Controlled and varied as per the experimental design.
  • Temperature: Maintained at a constant temperature.
  • pH: Kept within a specified range. 4. Performance Evaluation:
  • Hardness: Measured using a Vickers hardness tester.
  • Glossiness: Measured with a gloss meter.
  • Surface Morphology: Analyzed using Scanning Electron Microscopy (SEM).
  • Composition: Determined by Energy Dispersive X-ray Spectroscopy (EDS).

This protocol is based on the study by[1][2].

Mechanism of Action and Electrochemical Behavior

The effectiveness of an electroplating additive is intrinsically linked to its electrochemical behavior at the cathode-electrolyte interface.

Electrochemical Reduction of this compound

Studies on the electroreduction of this compound at a platinized platinum electrode have provided insights into its intermediate radical species. Using electrochemical-ESR techniques, researchers have identified the formation of radicals such as CH3C HC≡CCH2CH3 and the 2-hydroxyalkyl radical CH3C(OH)CH=CHCH(OH)CH3.[3] The formation and interaction of these intermediates on the cathode surface are believed to play a role in the leveling and brightening effects observed with acetylenic diols.

Diagram 1: Proposed Electrochemical Reduction Pathway of this compound

G A This compound (Adsorbed on Cathode) B Electron Transfer A->B C Radical Intermediate 1 (CH3C HC≡CCH2CH3) B->C D Interaction with H atoms C->D E Radical Intermediate 2 (2-hydroxyalkyl radical) D->E F Incorporation/Desorption (Influences Crystal Growth) E->F G Leveling & Brightening Effect F->G

Caption: Proposed pathway of this compound at the cathode.

Comparison with Other Acetylenic Diols

While specific comparative data for this compound is scarce, studies on other acetylenic diols, such as 2-butyne-1,4-diol, offer valuable insights. 2-butyne-1,4-diol has been shown to be an effective brightener in Ni-W and Ni-Mo alloy electrodeposition. It contributes to a finer grain structure and improved surface smoothness. However, its concentration needs to be carefully controlled as it can also influence internal stress and current efficiency.

Conclusion

Based on the available information, this compound, as an acetylenic diol, is expected to exhibit brightening and leveling properties in electroplating. Its electrochemical behavior suggests a mechanism involving the formation of radical intermediates that influence deposit characteristics. However, a clear quantitative comparison with other established brighteners like thiourea, saccharin, or even other acetylenic diols is not yet well-documented in publicly accessible literature.

For professionals in research and development, this represents an area ripe for investigation. A direct comparative study quantifying the effects of this compound on brightness, leveling, internal stress, and ductility of various metal deposits would be a valuable contribution to the field of metal finishing. Such a study would require rigorous adherence to standardized testing protocols to ensure the data is comparable and reliable.

References

Comparative Guide to the Electrochemical Properties of Polymers: A Hypothetical Case Study of a 3-Hexyne-2,5-diol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the electrochemical properties of a hypothetical polymer derived from 3-hexyne-2,5-diol against well-established conducting polymers: Polyaniline (PANI), Polypyrrole (PPy), and Poly(3,4-ethylenedioxythiophene) (PEDOT). Due to a lack of available literature on the direct polymerization and electrochemical characterization of this compound, this guide will infer the potential properties of its polymer—a hydroxyl-functionalized polyacetylene—and compare them with known polymers, particularly focusing on the influence of hydroxyl functionalization.

The introduction of hydroxyl groups onto a conducting polymer backbone can significantly alter its properties, including conductivity, redox behavior, and hydrophilicity. These changes can be advantageous for applications in biosensors, drug delivery, and tissue engineering.

Comparative Electrochemical Data

The following tables summarize key electrochemical parameters for PANI, PPy, PEDOT, and their hydroxyl-functionalized analogues, which serve as a reference for the expected performance of a polymer derived from this compound.

Table 1: Electrical Conductivity of Selected Conducting Polymers

PolymerConductivity (S/cm)Notes
Polyaniline (PANI)10¹ - 10²Conductivity is highly dependent on the doping level and protonation state.
Hydroxyl-functionalized PANIGenerally lower than PANIHydroxyl groups can influence chain packing and doping efficiency.[1][2]
Polypyrrole (PPy)10² - 10³Exhibits good environmental stability.[3]
Hydroxyl-functionalized PPyVariable, can be lowerFunctionalization can impact the conjugation length and charge transport.
PEDOT:PSS10² - 10³Widely used due to its high conductivity and stability in its doped state.[3]
Hydroxyl-functionalized PEDOT~7.0 x 10⁻² to 2.8 x 10⁻¹The introduction of hydroxyl groups can decrease conductivity compared to the parent polymer.[4]
Polyacetylene (Hypothetical)10⁴ - 10⁵ (undoped: 10⁻⁹)The parent, unsubstituted polyacetylene can achieve very high conductivity upon doping.
Hydroxyl-functionalized Polyacetylene (Hypothetical)Expected to be lower than doped polyacetyleneThe hydroxyl groups would likely influence the electronic properties and morphology.

Table 2: Redox Potentials of Selected Conducting Polymers

PolymerOxidation Potential (V vs. Ag/AgCl)Reduction Potential (V vs. Ag/AgCl)Notes
Polyaniline (PANI)~0.2 and ~0.8~0.0 and ~0.6Shows multiple redox states corresponding to leucoemeraldine, emeraldine, and pernigraniline forms.
Polypyrrole (PPy)0.6 - 1.0-0.2 to 0.2The exact potential depends on the electrolyte and dopant.
PEDOT-0.8 to 0.4-1.0 to -0.6Known for its relatively low oxidation potential and high stability in the doped state.
Hydroxyl-functionalized PolymersPotentials can shiftPotentials can shiftFunctional groups can alter the electron density of the polymer backbone, thus affecting the redox potentials.[5]

Table 3: Specific Capacitance of Selected Conducting Polymers for Supercapacitor Applications

PolymerSpecific Capacitance (F/g)Notes
Polyaniline (PANI)200 - 500 (up to 1284 in some nanostructures)High pseudocapacitance due to faradaic reactions.[6]
Polypyrrole (PPy)150 - 480Good cycling stability and capacitive performance.[6][7]
PEDOT~100 - 210Lower than PANI and PPy but offers high conductivity and stability.[6]
Functionalized Polymer CompositesUp to 1058 (PPy/NFG)Composites with materials like graphene can significantly enhance specific capacitance.[8]

Experimental Protocols

Detailed methodologies for the synthesis and electrochemical characterization of conducting polymers are crucial for reproducible research. Below are generalized protocols.

Electrochemical Polymerization

Electrochemical polymerization is a common method for synthesizing thin, uniform films of conducting polymers directly onto an electrode surface.

Materials:

  • Working electrode (e.g., glassy carbon, ITO-coated glass, platinum)

  • Counter electrode (e.g., platinum wire or mesh)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Electrolyte solution containing the monomer (e.g., 0.1 M aniline, pyrrole, or EDOT) and a supporting electrolyte (e.g., 0.1 M LiClO₄, H₂SO₄, or NaPSS) in a suitable solvent (e.g., acetonitrile (B52724) or water).

Procedure:

  • Polish the working electrode to a mirror finish and clean it by sonication in an appropriate solvent.

  • Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Perform electropolymerization using one of the following techniques:

    • Potentiodynamic: Cycling the potential between a lower and an upper limit for a set number of cycles.

    • Potentiostatic: Applying a constant potential at which the monomer oxidizes.

    • Galvanostatic: Applying a constant current.

  • After polymerization, rinse the polymer-coated electrode with the solvent to remove any unreacted monomer and electrolyte.

Cyclic Voltammetry (CV)

CV is used to characterize the redox behavior of the polymer film.

Procedure:

  • Place the polymer-coated working electrode in a fresh electrolyte solution (without the monomer).

  • Purge the solution with an inert gas.

  • Scan the potential between a defined range at various scan rates (e.g., 10, 20, 50, 100 mV/s).

  • The resulting voltammogram provides information on oxidation and reduction potentials, current densities, and electrochemical stability.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the charge transfer and diffusion processes at the electrode-electrolyte interface.

Procedure:

  • In the same three-electrode setup as for CV, set the DC potential to the open-circuit potential or a potential of interest.

  • Apply a small amplitude AC sinusoidal voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • The resulting impedance data can be plotted in a Nyquist or Bode plot and fitted to an equivalent electrical circuit to determine parameters like charge transfer resistance and double-layer capacitance.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and electrochemical characterization of a conducting polymer.

G cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_characterization Electrochemical Characterization monomer Monomer Solution (e.g., this compound derivative) solution Electrolyte Solution monomer->solution electrolyte Supporting Electrolyte electrolyte->solution solvent Solvent solvent->solution electropolymerization Electropolymerization (Potentiostatic/Galvanostatic/Cyclic) solution->electropolymerization polymer_film Polymer Film on Electrode electropolymerization->polymer_film cv Cyclic Voltammetry (CV) polymer_film->cv eis Electrochemical Impedance Spectroscopy (EIS) polymer_film->eis data_analysis Data Analysis cv->data_analysis eis->data_analysis properties Electrochemical Properties (Conductivity, Redox Potentials, Capacitance) data_analysis->properties Determine

Caption: Workflow for conducting polymer synthesis and characterization.

Impact of Hydroxyl Functionalization

This diagram illustrates the potential effects of hydroxyl groups on the properties of a conducting polymer backbone.

G cluster_effects Potential Effects of -OH Functionalization cluster_properties Resulting Changes in Electrochemical Properties backbone Conducting Polymer Backbone (e.g., Polyacetylene) functionalization Introduction of -OH Groups backbone->functionalization hydrophilicity Increased Hydrophilicity & Solubility functionalization->hydrophilicity h_bonding Inter/Intra-chain Hydrogen Bonding functionalization->h_bonding doping Altered Doping/ De-doping Kinetics functionalization->doping capacitance Changed Specific Capacitance hydrophilicity->capacitance Improves ion access conductivity Modified Conductivity h_bonding->conductivity Affects chain packing redox Shifted Redox Potentials doping->redox Influences kinetics

Caption: Conceptual impact of hydroxyl groups on polymer properties.

Conclusion

While a polymer directly derived from this compound remains a hypothetical material in the context of available electrochemical data, a comparison with hydroxyl-functionalized analogues of well-known conducting polymers provides valuable insights. The introduction of hydroxyl groups is expected to increase the hydrophilicity of the polymer, which can be beneficial for applications in aqueous environments and for improving ion transport, potentially enhancing capacitive performance. However, this functionalization may also disrupt the π-conjugation of the polymer backbone and hinder intermolecular charge transport, leading to a decrease in electrical conductivity. The redox potentials are also likely to be affected due to the electronic influence of the hydroxyl groups.

Further experimental research is necessary to synthesize and characterize polymers from this compound to validate these hypotheses and fully explore their potential in various electrochemical applications.

References

Unveiling the Reactivity of 3-Hexyne-2,5-diol: A Comparative Guide Based on Experimental and Computational Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of versatile building blocks like 3-Hexyne-2,5-diol is paramount for designing novel synthetic pathways and constructing complex molecular architectures. This guide provides a comparative analysis of the reactivity of this compound, drawing upon available experimental data and supplemented by quantum chemical calculations on analogous systems to elucidate reaction mechanisms and predict outcomes.

Introduction to the Reactivity of this compound

This compound is a symmetrical C6 alkynediol featuring a central carbon-carbon triple bond flanked by two secondary alcohol functionalities. This unique arrangement of functional groups imparts a rich and diverse reactivity profile, making it a valuable precursor in organic synthesis. The presence of the alkyne allows for a variety of addition reactions, while the hydroxyl groups can undergo substitution, elimination, and oxidation. The interplay between these functional groups can also lead to interesting rearrangement reactions.

This guide will explore several key reaction classes of this compound, presenting a comparison of its behavior with other alkynediols where data is available. The discussion will be supported by experimental findings and insights from quantum chemical calculations to provide a deeper understanding of the underlying reaction mechanisms.

Key Reactions and Reactivity Comparison

Hydrogenation

The partial hydrogenation of the alkyne moiety in this compound to yield the corresponding alkene is a crucial transformation. The stereochemical outcome of this reaction is of significant interest, with the cis-alkene being the typical product when using poisoned catalysts.

Experimental Data Summary: Hydrogenation of Alkynes

AlkyneCatalystSolventTemperature (°C)Pressure (bar)Major ProductSelectivity (%)Yield (%)Reference
3-Hexyne (B1328910)Pd/Al2O3Not Specified30Not Specified(Z)-3-Hexene≥93High[1]
3-HexynePd(II) complex on γ-Al2O3Not SpecifiedNot SpecifiedNot Specified(Z)-3-Hexene>93Not Specified[2]
3-Hexyn-1-olLindlar CatalystNot SpecifiedNot SpecifiedNot Specified(Z)-3-Hexen-1-olHighHigh[3]
This compoundPalladium on Carbon (Pd/C)Not SpecifiedNot SpecifiedNot Specified3-Hexene-2,5-diolComplex MixtureNot Specified[4]

Experimental Protocol: Partial Hydrogenation of 3-Hexyne over a Palladium Catalyst

A typical procedure for the partial hydrogenation of an internal alkyne like 3-hexyne involves the use of a palladium-based catalyst. For instance, low-loaded palladium on alumina (B75360) (Pd/Al2O3) has been shown to be effective for the selective hydrogenation of 3-hexyne to (Z)-3-hexene[1]. The reaction is generally carried out in a suitable solvent under a hydrogen atmosphere at a controlled temperature and pressure. The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of the starting material and the selectivity towards the desired alkene. For 3-hexyn-1-ol, the Lindlar catalyst is commonly employed to achieve high selectivity for the cis-alkene[3].

Computational Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the mechanisms of catalytic hydrogenation. DFT studies on related systems have shown that the high activity and selectivity of palladium catalysts are due to the facile activation of hydrogen and the favorable adsorption of the alkyne on the atomically dispersed Pd sites[5]. The support material can also play a crucial role by influencing the electronic properties of the metal catalyst[5]. For acetylenic alcohols, isomerization reactions can be a competing pathway, and DFT calculations can help elucidate the energy barriers for these processes[6].

Oxidation

The oxidation of this compound can target either the alkyne or the secondary alcohol functionalities, depending on the oxidizing agent and reaction conditions.

Experimental Data Summary: Oxidation of Alkenes and Diols

SubstrateOxidizing AgentConditionsMajor Product(s)Reference
AlkenesCold, dilute KMnO4AcidifiedDiol[7]
AlkenesHot, concentrated KMnO4AcidifiedCleavage to ketones, carboxylic acids, or CO2[7][8]
Steroidal AlkenesKMnO4 and metal saltsSolid phaseEpoxides[9]

Note: Specific experimental data for the oxidation of this compound was not found in the provided search results. The table presents general reactivity patterns for related functional groups.

Experimental Protocol: Oxidation of Alkenes with Potassium Permanganate (B83412)

The oxidation of an alkene with cold, dilute, and acidified potassium permanganate typically leads to the formation of a diol[7]. The reaction is carried out by treating the alkene with an aqueous solution of KMnO4 at low temperatures. The disappearance of the purple color of the permanganate ion serves as an indicator of the reaction's progress. In contrast, using hot, concentrated, and acidified KMnO4 results in the oxidative cleavage of the carbon-carbon double bond, yielding ketones, carboxylic acids, or carbon dioxide depending on the substitution pattern of the alkene[7][8].

Computational Insights

DFT calculations can be employed to investigate the reaction mechanisms of oxidation reactions. For instance, theoretical studies can help predict the regioselectivity and stereoselectivity of epoxidation reactions and elucidate the nature of the transition states involved.

Rearrangement Reactions: Meyer-Schuster and Rupe Rearrangements

Propargyl alcohols, such as this compound, are known to undergo acid-catalyzed rearrangements to form α,β-unsaturated carbonyl compounds. The Meyer-Schuster rearrangement typically occurs with secondary and tertiary propargyl alcohols to yield α,β-unsaturated ketones or aldehydes[10]. In the case of tertiary alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to α,β-unsaturated methyl ketones[4][10].

Reaction Pathways for Propargyl Alcohol Rearrangements

Rearrangements Propargyl_Alcohol Propargyl Alcohol Protonation Protonation Propargyl_Alcohol->Protonation H+ Meyer_Schuster_Intermediate Allenol Intermediate Protonation->Meyer_Schuster_Intermediate 1,3-shift Rupe_Intermediate Enyne Intermediate Protonation->Rupe_Intermediate Elimination (tertiary alcohols) Meyer_Schuster_Product α,β-Unsaturated Carbonyl Meyer_Schuster_Intermediate->Meyer_Schuster_Product Tautomerization Rupe_Product α,β-Unsaturated Methyl Ketone Rupe_Intermediate->Rupe_Product Hydration

Caption: Acid-catalyzed rearrangements of propargyl alcohols.

Computational Insights

Theoretical studies on the Meyer-Schuster rearrangement suggest that the reaction proceeds through a concerted, asynchronous process[11]. The mechanism can occur via either a syn or anti attack relative to the protonated hydroxyl group, with both pathways having similar energy barriers[11]. Computational models also indicate that the reaction is solvent-assisted, with solvent molecules stabilizing the transition state[11]. DFT calculations can be used to explore the potential energy surfaces of these rearrangements, providing valuable information on the activation barriers and the relative stability of intermediates, thus helping to predict the favored reaction pathway[12][13][14][15].

Cycloaddition Reactions

The alkyne functionality in this compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with 1,3-dipoles like diazomethane (B1218177), to form five-membered heterocyclic rings.

Reaction Workflow for [3+2] Cycloaddition

Cycloaddition Start This compound + Diazomethane Transition_State Concerted Transition State Start->Transition_State [3+2] Cycloaddition Product Pyrazoline Derivative Transition_State->Product

Caption: General workflow for a [3+2] cycloaddition reaction.

Computational Insights

DFT calculations are widely used to study the mechanism and regioselectivity of [3+2] cycloaddition reactions[16][17][18]. These studies can determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the activation energies for different possible regioisomeric products. For the reaction of diazomethane with alkynes, theoretical studies have been used to explain the observed regioselectivity[18][19].

Conclusion

This compound exhibits a rich and varied reactivity, making it a valuable tool in synthetic organic chemistry. While detailed quantum chemical calculations specifically on this molecule are not extensively reported, experimental data on its reactions and theoretical studies on analogous systems provide a strong foundation for understanding and predicting its chemical behavior. The hydrogenation to alkenes, susceptibility to oxidation, propensity for acid-catalyzed rearrangements, and participation in cycloaddition reactions highlight its versatility. Further computational investigations focused directly on this compound would be highly beneficial to refine our understanding of its reactivity and to guide the design of novel synthetic strategies.

References

Safety Operating Guide

Proper Disposal of 3-Hexyne-2,5-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 3-hexyne-2,5-diol is paramount in any research and development setting. This guide provides detailed procedures for its proper handling and disposal, in line with established safety protocols.

Personnel handling this compound should be thoroughly familiar with its associated hazards. This compound can cause serious eye damage, may lead to an allergic skin reaction, and has the potential to cause organ damage through prolonged or repeated exposure.[1] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] Adherence to the following disposal procedures is crucial for minimizing health risks and environmental impact.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the appropriate Personal Protective Equipment is worn. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1][2][3]

  • Body Protection: Protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dusts or mists, wear appropriate respiratory protection.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of any vapors or dust.[2]

  • Prevent Further Spillage: If it is safe to do so, take steps to stop the leak or spill.[2]

  • Containment and Cleanup: Absorb the spill with an inert material, or vacuum or sweep it up.[2] Place the collected material into a suitable, labeled container for disposal.[2]

  • Ignition Sources: Keep away from any sources of ignition.[2] Use non-sparking tools during cleanup.[4]

Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local regulations.[2]

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, following guidelines such as the US EPA's regulations in 40 CFR 261.3.[2]

  • Chemical Disposal: The recommended method for disposal is through a licensed chemical destruction facility or by controlled incineration that includes flue gas scrubbing.[1] Do not discharge this compound into sewer systems or allow it to contaminate water, food, or animal feed.[1]

  • Container Disposal: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1] If not recycled, dispose of them as unused product.[2]

Hazard and Physical Properties

A summary of key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight114.14 g/mol
Melting Point-66 °C (lit.)
Boiling Point155 °C (lit.)
GHS Hazard StatementsH317, H318, H373, H411

GHS Hazard Statements correspond to: H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, H373 - May cause damage to organs through prolonged or repeated exposure, H411 - Toxic to aquatic life with long lasting effects.[1]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_spill Spill or Contaminated Material? ppe->assess_spill spill_cleanup Contain and Clean Spill with Inert Material assess_spill->spill_cleanup Yes package_waste Package in Labeled, Closed Container assess_spill->package_waste No spill_cleanup->package_waste waste_classification Classify Waste According to Federal, State & Local Regulations package_waste->waste_classification disposal Dispose via Licensed Chemical Destruction Facility or Controlled Incineration waste_classification->disposal container_disposal Triple-Rinse Empty Container disposal->container_disposal recycle Recycle or Recondition Container container_disposal->recycle end End recycle->end

References

Personal protective equipment for handling 3-Hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Hexyne-2,5-diol, ensuring the well-being of laboratory personnel and adherence to safety protocols. Following these procedural steps will minimize risks and support a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards. It is toxic if swallowed, causes skin irritation, may lead to an allergic skin reaction, and can cause serious eye damage.[1][2][3] Prolonged or repeated exposure may cause organ damage.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment for this compound

Protection TypeSpecificationStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][2][4]
Skin Protection Chemical impermeable gloves.Must satisfy EU Directive 89/686/EEC and the standard EN 374.[1]
Fire/flame resistant and impervious clothing.Long-sleeved clothing is recommended.[2]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or irritation occurs.For laboratory use, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is advised if exposure limits are surpassed.[2]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood.[1]

  • Avoid Contact: Prevent all contact with skin and eyes.[1]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Safe Tools: Utilize non-sparking tools to prevent ignition.[1]

  • Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[1]

  • Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in areas where the chemical is used.[2] Contaminated work clothing should not be taken out of the laboratory.[1][5]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and seek medical advice.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan:

  • Waste Disposal: Dispose of this compound and its container at an approved waste disposal facility.[1][2][5]

  • Disposal Method: The substance can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[1]

  • Environmental Protection: Do not allow the chemical to enter sewer systems.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal a Assess Hazards & Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in Well-Ventilated Area (Fume Hood) b->c Proceed to Handling d Use Non-Sparking Tools c->d e Perform Experiment d->e f Decontaminate Work Area e->f Experiment Complete g Doff PPE Correctly f->g h Wash Hands Thoroughly g->h i Segregate Chemical Waste h->i Proceed to Disposal j Dispose in Labeled, Sealed Container i->j k Arrange for Professional Disposal j->k

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.